6-Chloro-2-phenylimidazo[1,2-a]pyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-chloro-2-phenylimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2/c14-11-6-7-13-15-12(9-16(13)8-11)10-4-2-1-3-5-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROYBUECMVNTZLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70351293 | |
| Record name | 6-chloro-2-phenylimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70351293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666207 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
168837-18-1 | |
| Record name | 6-chloro-2-phenylimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70351293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 6-Chloro-2-phenylimidazo[1,2-a]pyridine from 2-Aminopyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic routes to 6-chloro-2-phenylimidazo[1,2-a]pyridine, a key heterocyclic scaffold in medicinal chemistry. The document details multiple synthetic methodologies originating from 2-amino-5-chloropyridine, including the classical two-step condensation with an α-haloketone, a one-pot reaction from acetophenone, and a microwave-assisted approach. This guide is intended to serve as a practical resource for researchers in organic synthesis and drug development, offering detailed experimental protocols, comparative data analysis, and mechanistic insights to facilitate the efficient and informed synthesis of this important compound.
Introduction
The imidazo[1,2-a]pyridine core is a privileged heterocyclic motif frequently encountered in pharmaceutical agents due to its broad spectrum of biological activities. The specific derivative, this compound, serves as a crucial intermediate in the development of novel therapeutics. This guide focuses on the primary synthetic pathways to this compound, starting from the readily available precursor, 2-amino-5-chloropyridine. We will explore and compare three major synthetic strategies: the traditional two-step thermal condensation, a streamlined one-pot synthesis, and a modern microwave-assisted method, providing detailed experimental procedures and quantitative data for each.
Synthetic Methodologies
The synthesis of this compound from 2-amino-5-chloropyridine can be primarily achieved through two main strategies: a classical two-step approach involving an α-haloketone intermediate and a more direct one-pot synthesis from a ketone precursor. A microwave-assisted variation offers a green and efficient alternative.
Methodology 1: Classical Two-Step Synthesis via α-Haloketone Condensation
This traditional and robust method involves the reaction of 2-amino-5-chloropyridine with a pre-synthesized or commercially available α-haloketone, typically 2-bromo-1-phenylethanone (phenacyl bromide). The reaction proceeds via an initial N-alkylation of the pyridine ring nitrogen, followed by an intramolecular cyclization and dehydration to form the fused bicyclic system.
dot
Caption: Classical Two-Step Synthesis Workflow.
Methodology 2: One-Pot Synthesis from Acetophenone
To circumvent the handling of lachrymatory α-haloketones, one-pot procedures have been developed. In this approach, acetophenone is brominated in situ, and the resulting α-bromoacetophenone immediately reacts with 2-amino-5-chloropyridine to yield the target compound. This method offers advantages in terms of operational simplicity and safety.
dot
Caption: One-Pot Synthesis Workflow.
Methodology 3: Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis to accelerate reaction rates and often improve yields. The condensation of 2-amino-5-chloropyridine and an α-haloketone can be significantly expedited using this technology, representing a green chemistry approach due to reduced reaction times and energy consumption.
dot
Caption: Microwave-Assisted Synthesis Workflow.
Experimental Protocols
Protocol for Classical Two-Step Synthesis
This procedure is adapted from a DBU-catalyzed reaction in aqueous ethanol.[1]
-
Reactants:
-
2-amino-5-chloropyridine (1.0 mmol)
-
Phenacyl bromide (2-bromo-1-phenylethanone) (1.0 mmol)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 mmol)
-
Ethanol (5 mL)
-
Water (5 mL)
-
-
Procedure:
-
To a solution of 2-amino-5-chloropyridine in a 1:1 mixture of ethanol and water, add phenacyl bromide and DBU.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.
-
Protocol for One-Pot Synthesis
This solvent-free procedure utilizes an ionic liquid as the brominating agent.[2][3]
-
Reactants:
-
Acetophenone (2 mmol)
-
[Bmim]Br₃ (1-butyl-3-methylimidazolium tribromide) (2 mmol)
-
Na₂CO₃ (1.1 mmol)
-
2-amino-5-chloropyridine (2.4 mmol)
-
-
Procedure:
-
Slowly add [Bmim]Br₃ to acetophenone with continuous stirring over 5 minutes at room temperature (30 °C).
-
Add Na₂CO₃ and 2-amino-5-chloropyridine to the mixture.
-
Stir the reaction mixture vigorously at room temperature for 40 minutes.[2]
-
After completion of the reaction (monitored by TLC), add water to the reaction mixture.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the pure product.
-
Protocol for Microwave-Assisted Synthesis
This is a general protocol that can be adapted for the synthesis of the target compound.[4]
-
Reactants:
-
2-amino-5-chloropyridine (1.0 mmol)
-
Phenacyl bromide (1.0 mmol)
-
Ethanol (3 mL)
-
-
Procedure:
-
In a 10 mL microwave synthesis vial, combine 2-amino-5-chloropyridine, phenacyl bromide, and a magnetic stirrer bar.
-
Add ethanol to the vial and seal it with a cap.
-
Place the vial in the cavity of a microwave reactor.
-
Irradiate the reaction mixture at a constant temperature of 100°C for 5-15 minutes with stirring.[4]
-
After the reaction is complete, cool the vial to room temperature.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with cold ethanol and dry.
-
The crude product can be further purified by recrystallization from ethanol or by column chromatography.[4]
-
Data Presentation
The following tables summarize the quantitative data for the synthesis of this compound using the described methodologies.
Table 1: Reaction Conditions and Yields
| Methodology | Key Reagents | Solvent | Temperature | Time | Yield (%) | Reference |
| Classical Two-Step | 2-amino-5-chloropyridine, phenacyl bromide, DBU | Aqueous Ethanol | Room Temp. | Not Specified | 70 | [1] |
| One-Pot | 2-amino-5-chloropyridine, acetophenone, [Bmim]Br₃ | Solvent-free | Room Temp. | 40 min | 78 | [2] |
| Microwave-Assisted | 2-amino-5-chloropyridine, phenacyl bromide | Ethanol | 100 °C | 5-15 min | Not Specified | [4] |
Table 2: Physicochemical and Spectroscopic Data
| Property | Data | Reference |
| Molecular Formula | C₁₃H₉ClN₂ | |
| Molecular Weight | 228.68 g/mol | |
| Appearance | White solid | [1] |
| Melting Point | 198-200 °C | [1] |
| IR (KBr, cm⁻¹) | 3130, 3026, 1624, 1501, 1450, 1383, 1217, 1165, 1084, 932, 730 | [1] |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 8.16 (s, 1H), 7.95 (d, J = 7.3 Hz, 2H), 7.82 (s, 1H), 7.57 (d, J = 9.1 Hz, 1H), 7.51-7.38 (m, 2H), 7.34 (d, J = 7.2 Hz, 1H), 7.15 (d, J = 9.4 Hz, 1H) | [2] |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | Data for 3,6-dichloroimidazo[1,2-a]pyridine: 131.0, 126.0, 126.0, 121.8, 120.7, 118.5, 100.0 (Reference for similar scaffold) | [5] |
| Mass Spec (ESI-MS) m/z | Data for 3-chloro-6-methylimidazo[1,2-a]pyridine: 167 [M+H]⁺ (Reference for similar scaffold) | [5] |
Note: 13C NMR and Mass Spectrometry data for the exact target molecule were not available in the cited literature, hence data for structurally similar compounds are provided for reference.
Conclusion
This guide has detailed three effective methods for the synthesis of this compound from 2-amino-5-chloropyridine. The classical two-step synthesis offers a reliable and well-established route, while the one-pot synthesis provides a safer and more streamlined alternative. For rapid synthesis and alignment with green chemistry principles, the microwave-assisted method is a highly attractive option. The choice of method will depend on the specific requirements of the research, including scale, available equipment, and safety considerations. The provided protocols and data serve as a valuable resource for chemists to select and implement the most suitable synthetic strategy for their objectives.
References
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
One-Pot Synthesis of 6-Chloro-2-phenylimidazo[1,2-a]pyridine: A Technical Guide
This technical guide provides an in-depth overview of the one-pot synthesis of 6-Chloro-2-phenylimidazo[1,2-a]pyridine, a significant heterocyclic compound with applications in medicinal chemistry and drug development.[1] The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, comparative data, and a visual representation of the synthetic workflow.
Introduction
Imidazo[1,2-a]pyridines are a class of bicyclic heteroaromatic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, antiviral, antifungal, and anti-ulcer properties.[2][3] The this compound scaffold is a key intermediate in the synthesis of various biologically active molecules. One-pot synthesis methodologies are particularly advantageous as they offer a streamlined approach, reducing reaction time, cost, and waste by combining multiple reaction steps into a single operation.[2][4] This guide focuses on a prominent one-pot synthesis strategy for this target molecule.
Comparative Analysis of Synthetic Protocols
Several one-pot methods for the synthesis of 2-phenylimidazo[1,2-a]pyridines have been reported. Below is a summary of key quantitative data from a notable solvent-free approach.
| Entry | R (Acetophenone) | R' (2-Aminopyridine) | Product | Yield (%) | m.p. (°C) |
| 1 | H | H | 2-Phenylimidazo[1,2-a]pyridine | 82 | 136–137 |
| 2 | p-Me | H | 2-(4-Methylphenyl)imidazo[1,2-a]pyridine | 77 | 144–145 |
| 3 | p-MeO | H | 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine | 75 | 134–135 |
| 4 | p-F | H | 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine | 89 | 164–165 |
| 5 | p-Cl | H | 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine | 86 | 201–202 |
| 6 | 2,4-Cl₂ | H | 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine | 72 | 182 |
| 7 | p-Br | H | 2-(4-Bromophenyl)imidazo[1,2-a]pyridine | 87 | 216 |
| 8 | H | 5-Cl | This compound | Not specified in table, but procedure is general | 198-200 [5] |
Table 1: Synthesis of 2-phenylimidazo[1,2-α]pyridines using acetophenone, [Bmim]Br₃ and 2-aminopyridine under solvent-free conditions. All reactions were run with acetophenone (2 mmol), [Bmim]Br₃ (2 mmol), Na₂CO₃ (1.1 mmol) and 2-aminopyridine (2.4 mmol) at room temperature.[2][6]
Experimental Protocols
This section details the experimental methodology for the one-pot synthesis of this compound.
Protocol 1: Solvent-Free Synthesis using [Bmim]Br₃
This protocol is based on the one-pot reaction of an acetophenone, 1-butyl-3-methylimidazolium tribromide ([Bmim]Br₃), and a 2-aminopyridine in the presence of sodium carbonate under solvent-free conditions.[2][4]
Materials:
-
Acetophenone (or substituted acetophenone)
-
1-Butyl-3-methylimidazolium tribromide ([Bmim]Br₃)
-
5-Chloro-2-aminopyridine
-
Sodium Carbonate (Na₂CO₃)
-
Ethyl acetate
-
Water
Procedure:
-
To acetophenone (2 mmol), slowly add [Bmim]Br₃ (2 mmol) dropwise over a period of 5 minutes with continuous stirring at room temperature (30 °C).
-
Add Na₂CO₃ (1.1 mmol) and 5-chloro-2-aminopyridine (2.4 mmol) to the mixture.
-
Continue stirring the reaction mixture at room temperature for 40 minutes.
-
After completion of the reaction (monitored by TLC), add 20 mL of ethyl acetate and 20 mL of water to the reaction mixture.
-
Separate the organic layer and wash with water (3 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using ethyl acetate-petroleum ether (1:4) as the eluent to afford the pure this compound.
Characterization Data for this compound:
-
¹H-NMR (CDCl₃, 400 MHz): δ 7.18–7.19 (m, 1H), 7.37–7.42 (m, 3H), 7.76–7.77 (m, 1H), 7.85–7.87 (m, 3H), 8.10 (s, 1H).[5]
-
Melting Point: 198–200 °C.[5]
Synthetic Workflow and Visualization
The following diagram illustrates the experimental workflow for the one-pot synthesis of this compound.
References
- 1. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 2. One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. [PDF] One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions | Semantic Scholar [semanticscholar.org]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. researchgate.net [researchgate.net]
Technical Guide: Physicochemical Properties and Biological Activity of 6-Chloro-2-phenylimidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Chloro-2-phenylimidazo[1,2-a]pyridine is a heterocyclic compound of significant interest in medicinal chemistry. This technical guide provides a comprehensive overview of its physicochemical properties, experimental protocols for its synthesis, and an in-depth look at its biological activities, particularly its anticancer and antifungal properties. The document summarizes key quantitative data in structured tables and visualizes complex biological pathways and experimental workflows using Graphviz diagrams to facilitate understanding and further research.
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and pharmacokinetic profiling. The available data, including experimental and predicted values, are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₉ClN₂ | [1] |
| Molecular Weight | 228.68 g/mol | [1] |
| CAS Number | 168837-18-1 | [1] |
| Melting Point | 205-207 °C | [1] |
| Density (Predicted) | 1.26 ± 0.1 g/cm³ | [1] |
| Water Solubility (Predicted) | 1.4 µg/mL | [1] |
| pKa (Predicted) | 5.06 ± 0.50 | |
| LogP (XLogP3) | 4.1 | [1] |
Spectral Data:
-
¹H-NMR (CDCl₃, 400 MHz): δ 7.15 (d, J = 9.4, 1H), 7.34 (d, J = 7.2, 1 H), 7.38-7.51 (m, 2 H), 7.57 (d, J = 9.1, 1 H), 7.82 (s, 1 H), 7.95 (d, J = 7.3, 2 H), 8.16 (s, 1 H).[2]
Synthesis and Experimental Protocols
Several synthetic routes for this compound have been reported. A common and efficient method involves the condensation of a substituted 2-aminopyridine with an α-haloketone.
One-Pot Synthesis from Acetophenone
This method provides a convenient and high-yield synthesis of 2-phenylimidazo[1,2-α]pyridines under solvent-free conditions.
Experimental Protocol:
-
To acetophenone (2 mmol), slowly add [Bmim]Br₃ (2 mmol) with continuous stirring over 5 minutes at room temperature (30 °C).
-
Add Na₂CO₃ (1.1 mmol) and 5-chloro-2-aminopyridine (2.4 mmol) to the mixture.
-
Stir the reaction mixture at room temperature for 40 minutes.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, add water to the reaction mixture and stir for an additional 5 minutes.
-
Collect the resulting solid product by filtration.
-
Wash the solid with a cold 50% ethanol solution.
-
Dry the product under vacuum to yield this compound.
Biological Activity and Signaling Pathways
This compound and its derivatives have demonstrated significant potential as both anticancer and antifungal agents.
Anticancer Activity
Derivatives of 6-substituted imidazo[1,2-a]pyridines have shown notable activity against various cancer cell lines, including colon (HT-29 and Caco-2), breast (HCC1937), melanoma (A375 and WM115), and cervical (HeLa) cancer cells.[3][4][5] The primary mechanisms of action identified are the induction of apoptosis and the inhibition of the AKT/mTOR signaling pathway.
Studies have shown that these compounds induce apoptosis in cancer cells through the intrinsic pathway.[3][4] This process involves the release of cytochrome c from the mitochondria into the cytosol, which in turn activates a cascade of caspases, ultimately leading to programmed cell death.
Experimental Protocol for Apoptosis Assay (Flow Cytometry):
-
Seed cancer cells in a 6-well plate and treat with the desired concentration of the imidazo[1,2-a]pyridine compound for 48 hours.
-
Harvest the cells by trypsinization and wash with ice-cold Phosphate Buffered Saline (PBS).
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.
Imidazo[1,2-a]pyridine derivatives have been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival in many cancers.[4] Inhibition of this pathway leads to cell cycle arrest and apoptosis.
Experimental Protocol for Western Blot Analysis of AKT/mTOR Pathway:
-
Treat cancer cells with the imidazo[1,2-a]pyridine compound for the desired time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against p-AKT, AKT, p-mTOR, mTOR, p53, and p21 overnight at 4 °C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
Antifungal Activity
Derivatives of this compound have demonstrated antifungal activity against Candida parapsilosis.[6] The minimum inhibitory concentrations (MIC) for some derivatives range from 19.36 µM to 89.38 µM.[6] While the exact mechanism for this specific compound is still under investigation, the structurally related azole antifungals are known to inhibit the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.
Experimental Protocol for Antifungal Susceptibility Testing (Broth Microdilution):
-
Prepare a standardized inoculum of Candida parapsilosis.
-
Serially dilute the imidazo[1,2-a]pyridine compound in RPMI 1640 medium in a 96-well microtiter plate.
-
Add the fungal inoculum to each well.
-
Incubate the plate at 35 °C for 24-48 hours.
-
Determine the MIC as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the control.
Conclusion
This compound is a versatile scaffold with promising therapeutic potential. Its demonstrated anticancer and antifungal activities, coupled with well-defined synthetic pathways, make it an attractive candidate for further drug development. This guide provides a foundational understanding of its key characteristics to aid researchers in their future investigations. Further studies are warranted to determine the experimental values for its physicochemical properties and to fully elucidate the specific molecular targets and signaling pathways involved in its biological activities.
References
- 1. echemi.com [echemi.com]
- 2. mdpi.com [mdpi.com]
- 3. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Imidazopyrazine Derivatives As Inhibitors of mTOR - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Structural Elucidation of 6-Chloro-2-phenylimidazo[1,2-a]pyridine: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for the pharmacologically significant scaffold, 6-Chloro-2-phenylimidazo[1,2-a]pyridine. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering a detailed analysis of the compound's spectral characteristics, the experimental protocols for data acquisition, and a visual representation of its molecular structure.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. The imidazo[1,2-a]pyridine core is a privileged structure known to exhibit a wide range of pharmacological activities. A thorough understanding of its structural and electronic properties, as elucidated by NMR spectroscopy, is crucial for the rational design and development of new therapeutic agents.
NMR Spectroscopic Data
The ¹H and ¹³C NMR spectra of this compound provide detailed information about its molecular structure. The chemical shifts (δ) are reported in parts per million (ppm) and are referenced to a standard internal solvent signal.
¹H NMR Data
The proton NMR spectrum reveals the electronic environment of each hydrogen atom in the molecule. The data presented here has been compiled from reputable scientific literature.[1]
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-5 | 8.16 | s | - |
| H-7 | 7.15 | d | 9.4 |
| H-8 | 7.57 | d | 9.1 |
| H-3 | 7.82 | s | - |
| Phenyl-H (ortho) | 7.95 | d | 7.3 |
| Phenyl-H (meta, para) | 7.38-7.51 | m | - |
¹³C NMR Data
The carbon-13 NMR spectrum provides insight into the carbon framework of the molecule. The following data has been compiled and assigned based on analogous structures and predictive models.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-2 | 145.8 |
| C-3 | 108.5 |
| C-5 | 123.5 |
| C-6 | 120.5 |
| C-7 | 125.0 |
| C-8 | 117.8 |
| C-8a | 142.1 |
| C-1' (Phenyl) | 133.9 |
| C-2', C-6' (Phenyl) | 128.8 |
| C-3', C-5' (Phenyl) | 128.4 |
| C-4' (Phenyl) | 126.2 |
Experimental Protocols
The following is a generalized experimental protocol for the acquisition of ¹H and ¹³C NMR spectra of imidazo[1,2-a]pyridine derivatives, based on standard laboratory practices.
Sample Preparation
A solution of the purified this compound (typically 5-10 mg) is prepared in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆, approximately 0.5-0.7 mL). A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
NMR Data Acquisition
NMR spectra are typically recorded on a spectrometer operating at a proton frequency of 300 MHz or higher.
-
¹H NMR Spectroscopy: The spectrum is acquired using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected range of proton chemical shifts (e.g., 0-10 ppm), and a relaxation delay of 1-5 seconds.
-
¹³C NMR Spectroscopy: The spectrum is acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width is used (e.g., 0-160 ppm), and a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
Molecular Structure and Atom Numbering
To aid in the interpretation of the NMR data, the molecular structure of this compound with the standard atom numbering system is provided below.
Caption: Molecular structure of this compound.
Logical Workflow for Spectral Assignment
The assignment of NMR signals is a logical process that integrates information from chemical shifts, coupling patterns, and knowledge of related structures.
Caption: Workflow for NMR spectral assignment.
This guide provides foundational spectroscopic information for this compound, which is essential for its identification, characterization, and the development of new chemical entities based on this versatile scaffold.
References
Mass Spectrometry of 6-Chloro-2-phenylimidazo[1,2-a]pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mass spectrometric analysis of 6-Chloro-2-phenylimidazo[1,2-a]pyridine, a heterocyclic compound of interest in pharmaceutical research. The following sections detail expected fragmentation patterns under both Electron Ionization (EI) and Electrospray Ionization (ESI), provide comprehensive experimental protocols, and present quantitative data and visual diagrams to facilitate a deeper understanding of its mass spectrometric behavior.
Predicted Mass Spectral Fragmentation
The fragmentation of this compound in mass spectrometry is dictated by the stability of its aromatic and heterocyclic ring systems, the presence of the chloro substituent, and the phenyl group. Below are the predicted fragmentation pathways for both Electron Ionization (EI) and Electrospray Ionization (ESI) techniques.
Electron Ionization (EI) Fragmentation
Under electron ionization, the molecule is expected to form a stable molecular ion. The fragmentation pattern will likely be characterized by the cleavage of the imidazo[1,2-a]pyridine core and losses related to the chloro and phenyl substituents.
A proposed fragmentation pathway begins with the formation of the molecular ion (M⁺˙). Subsequent fragmentation could involve the loss of a chlorine radical, followed by the loss of acetylene (C₂H₂) from the pyridine ring. Another significant fragmentation pathway may involve the cleavage of the bond between the imidazole and pyridine rings, leading to characteristic fragment ions.
Electrospray Ionization (ESI) Fragmentation
In positive-ion ESI-MS, this compound will primarily be observed as the protonated molecule, [M+H]⁺. Tandem mass spectrometry (MS/MS) of this precursor ion is expected to induce fragmentation. A likely fragmentation pathway involves the characteristic loss of a phenoxy radical and CO, which is useful for identifying the 3-phenoxy group and the imidazo[1,2-a]pyridine scaffold[1]. Homolytic cleavage of the 3-phenoxy C-O bond is a characteristic fragmentation of 3-phenoxy imidazo[1,2-a]pyridines[1].
Quantitative Data: Predicted Mass Fragments
The following tables summarize the predicted mass-to-charge ratios (m/z) for the key ions of this compound under both EI and ESI conditions. The molecular weight of this compound is approximately 228.67 g/mol .
Table 1: Predicted Key Fragments in EI-MS
| m/z (Predicted) | Proposed Ion Structure/Fragment Loss | Notes |
| 228/230 | [M]⁺˙ (Molecular Ion) | Isotopic peak for ³⁵Cl and ³⁷Cl (approx. 3:1 ratio) |
| 193 | [M - Cl]⁺ | Loss of chlorine radical |
| 167 | [M - Cl - C₂H₂]⁺ | Subsequent loss of acetylene from the pyridine ring |
| 117 | [C₇H₅N₂]⁺ | Fragment corresponding to the core imidazo[1,2-a]pyridine |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Table 2: Predicted Key Fragments in ESI-MS/MS of [M+H]⁺
| Precursor Ion m/z | Product Ion m/z (Predicted) | Proposed Fragment Loss | Notes |
| 229/231 | 229/231 | [M+H]⁺ | Protonated molecule with chlorine isotopes |
| 229/231 | 201/203 | [M+H - CO]⁺ | Loss of carbon monoxide |
| 229/231 | 194 | [M+H - Cl]⁺ | Loss of neutral HCl |
| 229/231 | 152 | [M+H - C₆H₅]⁺ | Loss of the phenyl group |
Experimental Protocols
The following are detailed methodologies for the mass spectrometric analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization and Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization.
GC-MS with Electron Ionization (EI)
Sample Preparation:
-
Dissolve 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., dichloromethane or methanol).
-
Perform serial dilutions to achieve a final concentration of approximately 10-100 µg/mL.
-
If necessary, derivatization can be performed to improve volatility, though it is likely not required for this compound.
Instrumentation and Parameters:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 10 minutes at 280°C.
-
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 50-400.
LC-MS with Electrospray Ionization (ESI)
Sample Preparation:
-
Dissolve 1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Dilute the stock solution with the initial mobile phase composition to a final concentration of 1-10 µg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
Instrumentation and Parameters:
-
Liquid Chromatograph: Waters ACQUITY UPLC H-Class or equivalent.
-
Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B.
-
1-8 min: 5-95% B.
-
8-10 min: 95% B.
-
10.1-12 min: 5% B (re-equilibration).
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
Mass Spectrometer: Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Desolvation Gas Flow: 800 L/hr.
-
Cone Gas Flow: 50 L/hr.
-
MS Scan Range: m/z 100-500.
-
MS/MS: For fragmentation studies, the protonated molecule ([M+H]⁺ at m/z 229) is selected as the precursor ion, with collision energy ramped from 10-40 eV using argon as the collision gas.
Visualizations
The following diagrams illustrate the proposed fragmentation pathway and the experimental workflow for the mass spectrometric analysis of this compound.
Caption: Proposed fragmentation pathways for this compound.
Caption: General experimental workflow for MS analysis.
References
An In-depth Technical Guide to the FTIR Spectrum of 6-Chloro-2-phenylimidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the Fourier-Transform Infrared (FTIR) spectrum of 6-Chloro-2-phenylimidazo[1,2-a]pyridine, a heterocyclic compound of significant interest in medicinal chemistry.[1][2][3] The imidazo[1,2-a]pyridine scaffold is a privileged structure known to exhibit a wide range of biological activities, including antifungal, anti-inflammatory, and antitumor properties.[1][2] Understanding the vibrational characteristics of this molecule is crucial for its identification, characterization, and quality control in drug discovery and development processes.
Molecular Structure and Expected Vibrational Modes
The molecular structure of this compound consists of a fused imidazopyridine bicyclic system with a phenyl group substituted at the 2-position and a chlorine atom at the 6-position. The FTIR spectrum of this compound is expected to display characteristic absorption bands corresponding to the vibrational modes of the aromatic rings (phenyl and pyridine), the imidazole ring, and the carbon-chlorine bond.
FTIR Spectral Data
| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Assignment |
| 3100 - 3000 | Weak to Medium | Aromatic C-H stretching (phenyl and imidazopyridine rings)[5] |
| 1640 - 1500 | Medium to Strong | C=C and C=N stretching vibrations within the fused aromatic rings[5][6] |
| 1490 - 1400 | Medium | Aromatic ring skeletal vibrations |
| 1390 - 1300 | Medium | In-plane C-H bending |
| 1250 - 1000 | Medium to Strong | C-N stretching vibrations of the imidazopyridine ring system[7] |
| 850 - 750 | Strong | Out-of-plane C-H bending (aromatic) |
| 780 - 720 | Strong | C-Cl stretching vibration[6] |
Experimental Protocol for FTIR Analysis
The following protocol outlines a standard procedure for obtaining the FTIR spectrum of this compound.
Objective: To acquire a high-quality mid-infrared spectrum of solid this compound for structural characterization.
Materials and Equipment:
-
This compound (solid powder)
-
Potassium bromide (KBr), spectroscopic grade
-
Fourier-Transform Infrared (FTIR) spectrometer with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector
-
Agate mortar and pestle
-
Hydraulic press for KBr pellet preparation
-
Sample holder for KBr pellets
Procedure:
-
Sample Preparation (KBr Pellet Method): a. Thoroughly dry the KBr powder in an oven at 110°C for at least 2 hours to remove any adsorbed water. b. Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of the dried KBr. c. Grind the KBr in the agate mortar to a fine powder. d. Add the sample to the KBr in the mortar and mix thoroughly by grinding for several minutes until a homogenous, fine powder is obtained. e. Transfer the mixture to the die of the hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Instrument Setup: a. Power on the FTIR spectrometer and allow it to warm up for the manufacturer-recommended time to ensure stability. b. Purge the sample compartment with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.
-
Background Spectrum Acquisition: a. Place the empty sample holder in the spectrometer's beam path. b. Acquire a background spectrum. This will be automatically subtracted from the sample spectrum to remove contributions from the instrument and atmospheric gases.
-
Sample Spectrum Acquisition: a. Mount the KBr pellet containing the sample in the sample holder and place it in the spectrometer's beam path. b. Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. c. The spectrum is typically recorded in the mid-infrared range, from 4000 to 400 cm⁻¹.
-
Data Processing and Analysis: a. The acquired spectrum will be displayed as transmittance or absorbance versus wavenumber (cm⁻¹). b. Perform any necessary baseline corrections. c. Identify the positions (wavenumbers) and relative intensities of the major absorption bands. d. Correlate the observed absorption bands with the expected vibrational modes of the this compound molecule.
Visualizing the Experimental Workflow
The logical flow of the experimental protocol can be visualized as follows:
References
- 1. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. elixirpublishers.com [elixirpublishers.com]
- 6. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Crystal Structure of 6-Chloro-2-phenylimidazo[1,2-a]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the crystal structure of 6-Chloro-2-phenylimidazo[1,2-a]pyridine derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry. This document summarizes available crystallographic data, outlines experimental protocols for their synthesis and crystallization, and visualizes potential biological signaling pathways. While a broad range of derivatives has been synthesized, detailed single-crystal X-ray diffraction data is publicly available for a limited number of these compounds. This guide focuses on a well-characterized example to provide a foundational understanding of the structural aspects of this important scaffold.
Introduction to this compound Derivatives
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The addition of a chloro group at the 6-position and a phenyl ring at the 2-position creates a versatile backbone for developing novel therapeutic agents. These derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. Understanding the three-dimensional structure of these molecules at an atomic level through X-ray crystallography is crucial for structure-activity relationship (SAR) studies and rational drug design.
Crystal Structure Analysis
The determination of the crystal structure through single-crystal X-ray diffraction provides precise information on bond lengths, bond angles, and the overall conformation of the molecule in the solid state. This data is invaluable for understanding intermolecular interactions that govern the packing of molecules in the crystal lattice.
Crystallographic Data for (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile
One of the few publicly available, fully characterized crystal structures for this class is that of (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile. The crystallographic data for this compound are summarized in the tables below.[1][2]
Table 1: Crystal Data and Structure Refinement.
| Parameter | Value |
| Empirical Formula | C₁₈H₁₅ClN₄ |
| Formula Weight | 322.79 |
| Temperature (K) | 100 |
| Wavelength (Å) | 0.71073 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a (Å) | 12.1985 (7) |
| b (Å) | 6.2726 (3) |
| c (Å) | 20.3813 (11) |
| α (°) | 90 |
| β (°) | 104.379 (2) |
| γ (°) | 90 |
| Volume (ų) | 1511.53 (14) |
| Z | 4 |
| Density (calculated) (Mg/m³) | 1.419 |
| Absorption Coefficient (mm⁻¹) | 0.262 |
| F(000) | 672 |
Table 2: Selected Bond Lengths and Angles.
| Bond | Length (Å) | Angle | Degree (°) |
| Cl1-C4 | 1.745(1) | C5-C4-Cl1 | 118.9(1) |
| N1-C7 | 1.381(2) | C3-C4-Cl1 | 119.5(1) |
| N1-C1 | 1.391(2) | C7-N1-C1 | 107.1(1) |
| N2-C1 | 1.319(2) | C1-N2-C2 | 126.8(1) |
| N2-C2 | 1.380(2) | C1-N2-C6 | 107.2(1) |
Data sourced from Akonan, L. et al. (2025).[1][2]
In the crystal structure of this derivative, the 6-chloroimidazo[1,2-a]pyridine moiety is nearly planar.[1] The molecules are connected through intermolecular C—H⋯N and C—H⋯Cl hydrogen bonds, forming a network structure. Additionally, C—H⋯π and π–π stacking interactions contribute to the cohesion of the crystal packing.[1][2]
Experimental Protocols
The synthesis of this compound derivatives can be achieved through various synthetic routes. Below are representative experimental protocols.
Synthesis of the Imidazo[1,2-a]pyridine Core
A common method for the synthesis of the imidazo[1,2-a]pyridine core involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound.
References
Solubility Profile of 6-Chloro-2-phenylimidazo[1,2-a]pyridine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Properties
6-Chloro-2-phenylimidazo[1,2-a]pyridine is a solid substance with a melting point of 205-207°C.[1] Its molecular structure and properties are summarized below:
| Property | Value |
| Molecular Formula | C₁₃H₉ClN₂ |
| Molecular Weight | 228.68 g/mol [1] |
| Melting Point | 205-207°C[1] |
| XLogP3 | 4.1[1] |
| Water Solubility | 1.4 µg/mL[1] |
Solubility Data
Aqueous Solubility
The solubility of this compound in water has been determined to be 1.4 µg/mL.[1] This low aqueous solubility is a critical factor to consider in biological and pharmaceutical applications.
Solubility in Organic Solvents
As of the date of this document, specific quantitative solubility data (e.g., in mg/mL or mol/L) for this compound in common organic solvents has not been reported in peer-reviewed journals or public databases. However, qualitative information can be inferred from synthetic procedures and studies of analogous compounds.
Several synthetic routes for this compound and its derivatives utilize organic solvents, suggesting at least partial solubility. For instance, the synthesis of related compounds has been carried out in aqueous ethanol, implying some degree of solubility in this solvent mixture. Furthermore, a derivative, 6-methyl-2-(4-methylphenyl)-imidazo[1,2-a]pyridine-3-acetonitrile, is described as being "freely soluble in Chloroform and in Dichloromethane". While not direct data for the target compound, this suggests that chlorinated solvents may be effective in dissolving this compound. In contrast, another related compound, 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine, was noted for its poor solubility in cell culture media.
Given the lack of precise data, experimental determination of solubility in relevant organic solvents is highly recommended for any research or development activities involving this compound.
Experimental Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)
The following is a standard and widely accepted method for determining the equilibrium solubility of a solid compound in a given solvent.
Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent (e.g., methanol, ethanol, DMSO, DMF, acetone, acetonitrile, ethyl acetate, dichloromethane)
-
Vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Solvent Addition: Add a known volume of the selected organic solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For solvents where settling is slow, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe.
-
Filtration: Immediately filter the collected supernatant through a syringe filter to remove any remaining solid particles.
-
Dilution: Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Calculation: Calculate the solubility of the compound in the solvent, taking into account the dilution factor. The result is typically expressed in mg/mL or mol/L.
Below is a diagram illustrating the general workflow for this experimental protocol.
Figure 1. Experimental workflow for solubility determination.
Conclusion
While precise, quantitative solubility data for this compound in organic solvents is currently lacking in the public domain, this technical guide provides the available information and a robust experimental protocol for its determination. The low aqueous solubility highlights the need for careful consideration in formulation development. The qualitative information suggests that chlorinated solvents and potentially aqueous-organic mixtures could be suitable for dissolving this compound. For any application requiring precise concentrations, the experimental determination of solubility is an essential step.
References
An In-depth Technical Guide to the Discovery and History of Imidazo[1,2-a]pyridine Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[1,2-a]pyridine scaffold is a prominent heterocyclic ring system that has garnered significant attention in medicinal chemistry due to its wide range of biological activities. This bicyclic structure, formed by the fusion of an imidazole and a pyridine ring, is a key pharmacophore in numerous approved drugs and clinical candidates. Its unique electronic properties and rigid, planar geometry make it an attractive scaffold for designing molecules that can interact with various biological targets. This technical guide provides a comprehensive overview of the discovery, historical development, and synthetic evolution of the imidazo[1,2-a]pyridine core, along with its diverse pharmacological applications.
Discovery and Early History
The journey of the imidazo[1,2-a]pyridine scaffold began in the early 20th century. The seminal work is attributed to the Russian chemist Aleksei Tschitschibabin (also spelled Chichibabin) in 1925. He reported the first synthesis of an imidazo[1,2-a]pyridine derivative through the condensation of 2-aminopyridine with bromoacetaldehyde.[1] This reaction, now known as the Tschitschibabin reaction, laid the foundation for the synthesis of this important class of heterocyclic compounds. The initial method involved heating the reactants in a sealed tube at high temperatures (150-200 °C), which, despite providing modest yields, opened the door for further exploration of this novel scaffold.[1]
For several decades following its discovery, the exploration of imidazo[1,2-a]pyridines was relatively limited. However, the mid-20th century saw a renewed interest in this scaffold as researchers began to uncover its potential as a bioactive molecule. Early investigations focused on its analgesic, anti-inflammatory, and antipyretic properties.
Evolution of Synthetic Methodologies
The classical Tschitschibabin synthesis, while historically significant, had limitations in terms of substrate scope and reaction conditions. This spurred the development of more efficient and versatile synthetic methods over the years. Modern synthetic strategies offer milder reaction conditions, higher yields, and greater functional group tolerance.
Key Synthetic Protocols
A variety of synthetic routes to the imidazo[1,2-a]pyridine core have been developed, ranging from classical condensations to modern multicomponent reactions. Below are detailed protocols for some of the most significant methods.
Experimental Protocol 1: Classical Tschitschibabin-type Synthesis (General Procedure)
This protocol is a generalized representation of the classical condensation reaction.
-
Reactants: 2-aminopyridine (1 equivalent) and an α-haloketone (e.g., α-bromoacetophenone) (1 equivalent).
-
Solvent: A high-boiling point solvent such as ethanol, n-butanol, or dimethylformamide (DMF).
-
Procedure:
-
Dissolve the 2-aminopyridine and the α-haloketone in the chosen solvent in a round-bottom flask equipped with a reflux condenser.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid and wash it with a cold solvent.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
-
Experimental Protocol 2: One-Pot Synthesis via Groebke-Blackburn-Bienaymé Reaction (GBBR)
The Groebke-Blackburn-Bienaymé reaction is a powerful one-pot, three-component reaction for the synthesis of 3-aminoimidazo[1,2-a]pyridines.
-
Reactants: A 2-aminopyridine (1 equivalent), an aldehyde (1 equivalent), and an isocyanide (1 equivalent).
-
Catalyst: A Lewis acid such as scandium(III) triflate (Sc(OTf)₃) or a Brønsted acid.
-
Solvent: Methanol, dichloromethane, or a mixture thereof.
-
Procedure:
-
To a solution of the 2-aminopyridine and the aldehyde in the solvent, add the catalyst.
-
Stir the mixture at room temperature for a specified time (e.g., 45 minutes) to allow for the formation of the Schiff base intermediate.
-
Add the isocyanide to the reaction mixture and continue stirring at room temperature for several hours (e.g., 8-12 hours).
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired 3-aminoimidazo[1,2-a]pyridine.
-
Experimental Protocol 3: Microwave-Assisted One-Pot Synthesis in Lemon Juice
This protocol exemplifies a green and efficient method for the synthesis of imidazo[1,2-a]pyridines.[2]
-
Reactants: An aromatic ketone (1 equivalent), N-bromosuccinimide (NBS) (1 equivalent), and a 2-aminopyridine (1 equivalent).[2]
-
Solvent and Catalyst: Lemon juice.[2]
-
Procedure:
-
In a microwave-safe vessel, mix the aromatic ketone and NBS in lemon juice (e.g., 10 ml).[2]
-
Irradiate the mixture with microwaves (e.g., 400 W) at a controlled temperature (e.g., 85 °C) until the formation of the α-bromoketone is complete, as monitored by TLC.[2]
-
Add the 2-aminopyridine to the reaction mixture.[2]
-
Continue microwave irradiation under the same conditions until the reaction is complete.[2]
-
Pour the reaction mixture into ice-cold water.[2]
-
Filter the resulting solid, wash with cold water, and recrystallize from aqueous ethanol to obtain the pure product.[2]
-
Synthesis of Marketed Drugs: Zolpidem and Alpidem
The versatility of the imidazo[1,2-a]pyridine scaffold is highlighted by its presence in several marketed drugs. Zolpidem (an ambient sedative-hypnotic) and Alpidem (an anxiolytic) are two prominent examples.
Experimental Protocol 4: A General Synthetic Approach to Zolpidem
The synthesis of Zolpidem typically involves the construction of the imidazo[1,2-a]pyridine core followed by the introduction of the acetamide side chain. A common route is a multi-step process.
-
Formation of the Imidazo[1,2-a]pyridine Core:
-
React 2-amino-5-methylpyridine with 2-bromo-4'-methylacetophenone (prepared by bromination of 4-methylacetophenone) in a suitable solvent like ethanol under reflux to yield 6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine.
-
-
Introduction of the Acetamide Side Chain:
-
This can be achieved through various methods, including the Mannich reaction followed by cyanation and hydrolysis, or via a Vilsmeier-Haack formylation followed by conversion to the acetic acid and subsequent amidation. A more direct approach involves the reaction of the imidazo[1,2-a]pyridine with N,N-dimethyl-2-chloroacetamide in the presence of a base.
-
A one-pot synthesis of Zolpidem has also been reported via a three-component coupling reaction of 2-amino-5-methylpyridine, p-tolualdehyde, and N,N-dimethylpropiolamide catalyzed by a copper salt.
Quantitative Data on Biological Activities
Imidazo[1,2-a]pyridine derivatives have been extensively studied for a wide array of biological activities. The following tables summarize some of the reported quantitative data for their anticancer, antitubercular, and anti-inflammatory effects.
Table 1: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives (IC₅₀ values in µM)
| Compound | HeLa (Cervical Cancer) | MDA-MB-231 (Breast Cancer) | ACHN (Renal Cancer) | HCT-15 (Colon Cancer) | Reference |
| 8 | 0.34 | 0.32 | 0.39 | 0.31 | [3] |
| 12 | 0.35 | 0.29 | 0.34 | 0.30 | [3] |
| 13 | 0.37 | 0.41 | 0.39 | 0.30 | [3] |
| 17 | 0.55 | 0.49 | 0.60 | 0.56 | [3] |
| 12b | 11 | 11 | - | - | [4][5] |
| Doxorubicin (Standard) | 0.52 | 0.51 | 0.58 | 0.55 | [3] |
Compound structures can be found in the cited references.
Table 2: Antitubercular Activity of Imidazo[1,2-a]pyridine Derivatives (MIC values)
| Compound | M. tuberculosis H37Rv (MIC in µM) | Reference |
| 5 | 0.2 | [2] |
| 6 | >20 | [2] |
| 7 | 0.9 | [2] |
| 8 | 0.4 | [2] |
| 9 | ≤0.006 | [2] |
| 12 | ≤0.006 | [2] |
| 13 | - | [2] |
| 15 | 0.02 | [2] |
| 16 | ≤0.006 | [2] |
| 17 | ≤0.006 | [2] |
| 18 | ≤0.006 | [2] |
| IPA-6 | 0.05 µg/mL | [1] |
| IPA-9 | 0.4 µg/mL | [1] |
| IPS-1 | 0.4 µg/mL | [1] |
MIC values are reported in µM unless otherwise specified. Compound structures can be found in the cited references.
Table 3: Anti-inflammatory Activity of Imidazo[1,2-a]pyridine Derivatives (COX Inhibition, IC₅₀ in µM)
| Compound | COX-1 | COX-2 | Reference |
| 4a | 2.72 | 1.89 | [6] |
| 4b | 3.94 | 2.39 | [6] |
| 5a | 7.29 | 8.08 | [6] |
| 5b | 63.26 | 41.15 | [6] |
| 6a | 12.93 | 5.86 | [6] |
| Indomethacin (Standard) | 0.13 | 0.09 | [6] |
| Ibuprofen (Standard) | 0.2 | 0.125 | [6] |
Compound structures can be found in the cited references.
Signaling Pathways and Mechanisms of Action
The diverse biological activities of imidazo[1,2-a]pyridines stem from their ability to interact with a variety of biological targets and modulate different signaling pathways.
GABA-A Receptor Modulation by Zolpidem and Alpidem
Zolpidem and Alpidem are well-known positive allosteric modulators of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[7] They bind to the benzodiazepine site on the receptor, enhancing the effect of GABA and leading to neuronal hyperpolarization. This results in their sedative-hypnotic and anxiolytic effects, respectively.
References
- 1. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. [Acetamidacetal cyclization. 3. Heterocyclic fusion of 2-aminopyridines and -quinolines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. thieme.de [thieme.de]
- 7. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Potential of Substituted Imidazo[1,2-a]pyridines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold, a nitrogen-containing heterocyclic system, has emerged as a "privileged" structure in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to the development of several clinically significant drugs and a plethora of ongoing research into their therapeutic potential. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of substituted imidazo[1,2-a]pyridines, with a focus on their potential as anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective agents.
Synthesis of Substituted Imidazo[1,2-a]pyridines
The versatile imidazo[1,2-a]pyridine core can be synthesized through various strategies, allowing for the introduction of a wide range of substituents at different positions.
General Synthetic Protocol: One-Pot Synthesis of 3-Substituted Imidazo[1,2-a]pyridines
A common and efficient method for the synthesis of 3-substituted imidazo[1,2-a]pyridines involves a one-pot, two-step reaction.[1]
Materials:
-
2-Aminopyridine derivative
-
N,N-dimethylformamide dimethyl acetal (DMF-DMA)
-
Appropriate active electrophile (e.g., R-CH2-Br where R can be CO2Et, CN, COPh, etc.)
-
Toluene
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
A solution of the 2-aminopyridine derivative (1.0 mmol) and N,N-dimethylformamide dimethyl acetal (1.2 mmol) in toluene (10 mL) is refluxed for 2-4 hours.
-
After cooling to room temperature, the appropriate active electrophile (1.2 mmol) is added to the reaction mixture.
-
The mixture is then stirred at 80 °C for 4-6 hours.
-
Upon completion of the reaction (monitored by TLC), the mixture is diluted with water (20 mL) and extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with water and brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexane) to yield the pure 3-substituted imidazo[1,2-a]pyridine.[1]
Anticancer Activity
Substituted imidazo[1,2-a]pyridines have demonstrated significant potential as anticancer agents, with numerous studies reporting their cytotoxicity against a wide range of cancer cell lines.
Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Signaling Pathway
A primary mechanism underlying the anticancer effects of many imidazo[1,2-a]pyridine derivatives is the inhibition of the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway.[2][3] This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[2]
dot
PI3K/Akt/mTOR Signaling Pathway Inhibition.
Quantitative Data: Anticancer Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of representative imidazo[1,2-a]pyridine derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 6 | A375 (Melanoma) | 9.7 - 44.6 | [2] |
| WM115 (Melanoma) | 9.7 - 44.6 | [2] | |
| HeLa (Cervical) | 9.7 - 44.6 | [2] | |
| 12b | Hep-2 (Laryngeal) | 11 | [4] |
| HepG2 (Hepatocellular) | 13 | [4] | |
| MCF-7 (Breast) | 11 | [4] | |
| A375 (Melanoma) | 11 | [4] | |
| 10b | HepG2 (Hepatocellular) | 18 | [4] |
| A375 (Melanoma) | 16 | [4] | |
| IP-5 | HCC1937 (Breast) | 45 | [5] |
| IP-6 | HCC1937 (Breast) | 47.7 | [5] |
| 15d | A375P (Melanoma) | <0.06 | [6] |
| 17e | A375P (Melanoma) | <0.06 | [6] |
| 18c | A375P (Melanoma) | <0.06 | [6] |
| Compound 8 | HeLa (Cervical) | 0.34 | [7] |
| MDA-MB-231 (Breast) | 0.32 | [7] | |
| ACHN (Renal) | 0.39 | [7] | |
| HCT-15 (Colon) | 0.31 | [7] | |
| Compound 12 | MDA-MB-231 (Breast) | 0.29 | [7] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[2][8][9][10]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Substituted imidazo[1,2-a]pyridine compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl) or DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 4,000-5,000 cells/well and allow them to adhere overnight.[2]
-
Prepare serial dilutions of the imidazo[1,2-a]pyridine compounds in complete culture medium.
-
Remove the old medium and treat the cells with various concentrations of the compounds for 48 hours. Include a vehicle control (e.g., DMSO).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2]
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Antimicrobial Activity
Imidazo[1,2-a]pyridine derivatives have shown promising activity against a range of bacterial and fungal pathogens.
Quantitative Data: Antimicrobial Activity
The following table presents the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values for selected imidazo[1,2-a]pyridine derivatives.
| Compound ID | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |
| 5h | S. aureus (clinical) | 6.25 | - | [11] |
| S. aureus (ATCC) | 3.125 | - | [11] | |
| IPA-6 | M. tuberculosis H37Rv | 0.05 | - | [12] |
| IPA-9 | M. tuberculosis H37Rv | 0.4 | - | [12] |
| IPS-1 | M. tuberculosis H37Rv | 0.4 | - | [12] |
| Compound 18 | M. tuberculosis (MDR/XDR) | ≤0.006 | - | [13] |
| 4e | Gram-positive/negative | 0.5 - 1.0 | - | [14] |
Experimental Protocol: Broth Microdilution Assay for MIC Determination
The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.[15]
Materials:
-
Bacterial strains
-
Mueller-Hinton Broth (MHB)
-
Substituted imidazo[1,2-a]pyridine compounds
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Prepare serial two-fold dilutions of the imidazo[1,2-a]pyridine compounds in MHB in a 96-well plate.
-
Prepare a bacterial inoculum and adjust its turbidity to match the 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculate each well (except for the negative control) with the bacterial suspension.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
dot
Workflow for Broth Microdilution Assay.
Antiviral Activity
Certain substituted imidazo[1,2-a]pyridines have exhibited potent antiviral activity, particularly against herpesviruses and influenza viruses.[16][17][18]
Quantitative Data: Antiviral Activity
The following table shows the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) for representative antiviral imidazo[1,2-a]pyridine derivatives.
| Compound ID | Virus | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| A4 | Influenza A (PR8) | 2.75 | 27.36 | >10 | [16] |
| Compound 4 | Human Cytomegalovirus | - | - | >150 | [17] |
| Compound 15 | Human Cytomegalovirus | - | - | >150 | [17] |
| Compound 21 | Human Cytomegalovirus | - | - | >150 | [17] |
Anti-inflammatory Activity
The anti-inflammatory properties of imidazo[1,2-a]pyridines are attributed to their ability to modulate key inflammatory signaling pathways.
Mechanism of Action: Modulation of the STAT3/NF-κB Pathway
Imidazo[1,2-a]pyridine derivatives have been shown to exert anti-inflammatory effects by inhibiting the STAT3/NF-κB signaling pathway.[19][20] This involves the suppression of STAT3 phosphorylation and the inhibition of NF-κB activity, leading to a reduction in the expression of pro-inflammatory mediators.[19]
dot
STAT3/NF-κB Signaling Pathway Modulation.
Neuroprotective Activity
Recent studies have highlighted the potential of substituted imidazo[1,2-a]pyridines in the context of neurodegenerative diseases, such as Alzheimer's disease.[21]
Mechanism of Action in Alzheimer's Disease
The neuroprotective effects of these compounds in Alzheimer's disease models are linked to their anti-inflammatory and antioxidant properties.[21] By reducing neuronal inflammation and oxidative stress, they may help to mitigate the pathological processes that contribute to neurodegeneration.
Conclusion
The imidazo[1,2-a]pyridine scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. The diverse biological activities exhibited by its substituted derivatives, coupled with well-defined mechanisms of action, underscore their potential in addressing a wide range of diseases. The synthetic accessibility of this core structure allows for extensive structure-activity relationship studies, paving the way for the development of next-generation drugs with improved efficacy and safety profiles. Further research into the nuanced interactions of these compounds with their biological targets will undoubtedly unlock new avenues for therapeutic intervention.
References
- 1. ias.ac.in [ias.ac.in]
- 2. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The imidazo[1,2-a]pyridine ring system as a scaffold for potent dual phosphoinositide-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 5. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. benchchem.com [benchchem.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. atcc.org [atcc.org]
- 11. researchgate.net [researchgate.net]
- 12. Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis of imidazo[1,2-a]pyridines as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Imidazo[1,2-a]pyridines with potent activity against herpesviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Investigations on substituted (2-aminothiazol-5-yl)(imidazo[1,2-a]pyridin-3-yl)methanones for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 6-Chloro-2-phenylimidazo[1,2-a]pyridine Derivatives: A Detailed Protocol and Application Notes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of 6-Chloro-2-phenylimidazo[1,2-a]pyridine derivatives, a class of compounds with significant interest in medicinal chemistry due to their wide range of biological activities, including antifungal, antibacterial, and antitrypanosomal properties.[1][2][3] The protocols outlined below are based on established synthetic strategies, including one-pot multicomponent reactions and classical condensation methods.
Introduction
Imidazo[1,2-a]pyridines are fused heterocyclic systems that are recognized as "drug prejudice" scaffolds in medicinal chemistry.[4] The incorporation of a chloro-substituent at the 6-position and a phenyl group at the 2-position of the imidazo[1,2-a]pyridine core has been shown to modulate the biological efficacy of these compounds. This document details the synthesis of various derivatives, providing a foundation for further research and development in areas such as antifungal and antimicrobial drug discovery.[1][3]
Synthetic Protocols
Two primary methods for the synthesis of this compound derivatives are presented: a one-pot synthesis under solvent-free conditions and a multi-step synthesis involving cyclocondensation followed by functionalization.
Protocol 1: One-Pot Synthesis of this compound Derivatives
This protocol describes a one-pot synthesis from a substituted acetophenone, a brominating agent, and 2-amino-5-chloropyridine under solvent-free conditions. This method offers high efficiency and good to excellent yields.[5][6][7]
Experimental Procedure:
-
Reactant Mixture: In a round-bottom flask, combine the desired acetophenone (1 mmol), [Bmim]Br3 (1 mmol), and 2-amino-5-chloropyridine (1 mmol).
-
Addition of Base: Add sodium carbonate (Na2CO3) (2 mmol) to the mixture.
-
Reaction Conditions: Heat the mixture at 80°C and stir for the time specified in Table 1.
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction, add 25 mL of water to the reaction mixture and extract with ethyl acetate (3 x 25 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent.
-
Characterization: Characterize the purified compound using 1H-NMR, 13C-NMR, and mass spectrometry.
Quantitative Data:
| Derivative | R Group (at para-position of phenyl ring) | Reaction Time (min) | Yield (%) |
| 3i | H | 45 | 89 |
| 3j | CH3 | 50 | 85 |
| 3k | OCH3 | 55 | 82 |
| 3l | F | 40 | 88 |
| 3m | Cl | 45 | 86 |
Table 1: Reaction times and yields for the one-pot synthesis of this compound derivatives.[5][6][7]
Synthetic Workflow:
Caption: One-pot synthesis workflow.
Protocol 2: Three-Step Synthesis of (6-chloroimidazo[1,2-a]pyridin-2-yl)-phenylacrylonitrile Derivatives
This protocol details a three-step synthesis, which allows for greater diversification of the final product.[1]
Step 1: Synthesis of 6-chloro-2-(chloromethyl)imidazo[1,2-a]pyridine
-
Reaction Setup: To a solution of 2-amino-5-chloropyridine (1 eq) in acetone, add 1,3-dichloroacetone (1.2 eq).
-
Reaction Conditions: Reflux the mixture for 24 hours.
-
Work-up: After cooling, filter the resulting precipitate, wash with acetone, and dry to obtain the intermediate product.
Step 2: Synthesis of (6-chloroimidazo[1,2-a]pyridin-2-yl)acetonitrile
-
Reaction Setup: Dissolve the product from Step 1 in a mixture of ethanol and water. Add sodium cyanide (NaCN) (1.5 eq).
-
Reaction Conditions: Stir the mixture at room temperature for 12 hours.
-
Work-up: Evaporate the ethanol, add water to the residue, and extract with dichloromethane.
-
Purification: Dry the organic phase over anhydrous magnesium sulfate (MgSO4), filter, and concentrate to obtain the crude product, which can be purified by chromatography.
Step 3: Synthesis of (6-chloroimidazo[1,2-a]pyridin-2-yl)-phenylacrylonitrile Derivatives
-
Reaction Setup: In a flask, dissolve the acetonitrile derivative from Step 2 (1 eq) and a substituted aromatic aldehyde (1 eq) in ethanol.
-
Catalyst Addition: Add a few drops of piperidine as a catalyst.
-
Reaction Conditions: Reflux the mixture for 8 hours.
-
Work-up: Cool the reaction mixture, filter the precipitate, wash with cold ethanol, and dry.
Quantitative Data:
| Aromatic Aldehyde Substituent | Yield (%) |
| 4-chloro | 92 |
| 4-fluoro | 85 |
| 4-bromo | 82 |
| 2,4-dichloro | 78 |
| 4-nitro | 75 |
| 3-nitro | 72 |
| 4-hydroxy | 69 |
| 4-methoxy | 65 |
| 2-hydroxy | 63 |
Table 2: Yields for the final condensation step to form various (6-chloroimidazo[1,2-a]pyridin-2-yl)-phenylacrylonitrile derivatives.[1]
Synthetic Workflow:
Caption: Three-step synthesis workflow.
Biological Activity and Potential Signaling Pathway
Derivatives of this compound have demonstrated promising biological activities, particularly as antifungal agents against strains like Candida parapsilosis.[1] The mechanism of action for many antifungal agents involves the disruption of the fungal cell membrane integrity or inhibition of essential enzymes. While the specific pathway for these derivatives is a subject of ongoing research, a hypothetical signaling pathway for antifungal activity is presented below. This pathway conceptualizes the interaction of the synthesized compound with fungal cellular processes, leading to cell death.
Caption: Hypothetical antifungal signaling pathway.
Conclusion
The protocols provided herein offer robust and efficient methods for the synthesis of this compound derivatives. The one-pot synthesis is advantageous for its simplicity and high yields, while the multi-step approach provides flexibility for creating a diverse library of compounds for structure-activity relationship (SAR) studies. The demonstrated biological activities of these derivatives underscore their potential as scaffolds for the development of new therapeutic agents. Further investigation into their precise mechanisms of action is warranted to fully exploit their therapeutic potential.
References
- 1. journalajocs.com [journalajocs.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Antifungal Assays Using 6-Chloro-2-phenylimidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 6-Chloro-2-phenylimidazo[1,2-a]pyridine and its derivatives in antifungal research. The protocols outlined below are based on established methodologies to ensure accuracy and reproducibility in evaluating the antifungal properties of this class of compounds.
Introduction to this compound
The imidazo[1,2-a]pyridine scaffold is a significant heterocyclic structure in medicinal chemistry, known for a wide range of biological activities, including antifungal properties. The 6-chloro-2-phenyl substitution is a key structural feature that has been explored in the development of novel antifungal agents. Derivatives of this core structure have demonstrated notable activity against various fungal pathogens, particularly species of Candida and Aspergillus. These compounds are of interest for their potential to overcome resistance to existing antifungal drugs.
Quantitative Data Summary
While specific antifungal activity data for the parent compound, this compound, is not extensively published, numerous studies on its derivatives provide strong evidence of the scaffold's antifungal potential. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various this compound derivatives against clinically relevant fungal strains. This data is compiled from multiple research publications and is intended to provide a comparative overview.
| Fungal Species | Derivative Type | MIC Range (µM) | Reference Compound | MIC (µM) |
| Candida albicans | Imine derivatives | Active (specific values not provided in abstract) | - | - |
| Candida parapsilosis | Phenylacrylonitrile derivatives | 19.36 - 89.38 | - | - |
| Aspergillus fumigatus | Chalcone hybrids | 47.65 - 180.94 | Itraconazole | <1.11 |
| Saccharomyces cerevisiae | Imine derivatives | Active (specific values not provided in abstract) | - | - |
| Aspergillus brasiliensis | Imine derivatives | Active (specific values not provided in abstract) | - | - |
Postulated Mechanism of Action
The precise mechanism of action for this compound and its derivatives is still under investigation. However, based on the activity of other nitrogen-containing heterocyclic antifungal agents, it is hypothesized that they may interfere with ergosterol biosynthesis, a critical component of the fungal cell membrane. By inhibiting key enzymes in this pathway, such as lanosterol 14α-demethylase, these compounds can disrupt membrane integrity, leading to fungal cell death.
Caption: Postulated inhibition of the ergosterol biosynthesis pathway.
Experimental Protocols
The following are detailed protocols for key in vitro antifungal assays. These are standardized methods that can be adapted for testing this compound and its derivatives.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines for yeasts.
Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a fungal isolate.
Materials:
-
This compound (or derivative)
-
Dimethyl sulfoxide (DMSO)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
96-well microtiter plates
-
Fungal isolate (e.g., Candida albicans)
-
Sabouraud Dextrose Agar (SDA)
-
Sterile saline (0.85%)
-
Spectrophotometer
-
0.5 McFarland standard
Workflow:
Caption: Broth microdilution workflow for MIC determination.
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO.
-
Inoculum Preparation:
-
Culture the fungal isolate on an SDA plate at 35°C for 24 hours.
-
Suspend several colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.
-
-
Assay Setup:
-
In a 96-well plate, perform serial twofold dilutions of the test compound in RPMI-1640 medium.
-
Add 100 µL of the diluted fungal inoculum to each well.
-
Include a growth control (inoculum without compound) and a sterility control (medium only).
-
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the growth control.
Minimum Fungicidal Concentration (MFC) Assay
Objective: To determine the lowest concentration of the test compound that results in a ≥99.9% reduction in the initial fungal inoculum.
Procedure:
-
Following the MIC determination, take a 10-20 µL aliquot from each well that shows complete growth inhibition (optically clear wells) in the MIC plate.
-
Spread each aliquot onto a separate SDA plate.
-
Incubate the plates at 35°C for 24-48 hours.
-
The MFC is the lowest concentration of the compound that results in no more than a few colonies, corresponding to a ≥99.9% kill rate.[1][2]
Time-Kill Assay
Objective: To assess the rate and extent of the fungicidal or fungistatic activity of the compound over time.
Procedure:
-
Prepare a fungal inoculum as described for the MIC assay.
-
In sterile tubes, prepare different concentrations of the test compound (e.g., 1x, 4x, and 16x MIC) in RPMI-1640 medium. Include a growth control tube.
-
Inoculate each tube with the fungal suspension to a final concentration of 1-5 x 10^5 CFU/mL.
-
Incubate the tubes at 35°C with agitation.
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), remove an aliquot from each tube.
-
Perform serial dilutions of the aliquots in sterile saline and plate them on SDA.
-
Incubate the plates and count the number of colonies to determine the CFU/mL at each time point.
-
Plot the log10 CFU/mL versus time to generate time-kill curves. A ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum is considered fungicidal activity.
Conclusion
This compound and its derivatives represent a promising class of compounds for the development of new antifungal therapies. The protocols provided here offer a standardized framework for the in vitro evaluation of their antifungal efficacy. Further studies, including in vivo models and detailed mechanism of action investigations, are warranted to fully elucidate their therapeutic potential.
References
Application Notes: Cytotoxicity of 6-Chloro-2-phenylimidazo[1,2-a]pyridine on Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Imidazo[1,2-a]pyridines are a class of heterocyclic compounds recognized as a "privileged scaffold" in medicinal chemistry due to their wide range of biological activities. Derivatives of this core structure have been investigated for their therapeutic potential as anticancer, anti-inflammatory, and antitubercular agents. Notably, the 6-Chloro-2-phenylimidazo[1,2-a]pyridine derivative, referred to herein as Compound 6, has demonstrated significant cytotoxic effects against various cancer cell lines. These notes provide a summary of its activity, detailed protocols for assessing its cytotoxicity, and an overview of its mechanism of action.
Data Presentation
The cytotoxic activity of this compound (Compound 6) was evaluated against melanoma and cervical cancer cell lines after 48 hours of treatment. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit cell proliferation by 50%, are summarized below.
| Compound | Cell Line | Cancer Type | IC50 (µM) after 48h |
| Compound 6 | A375 | Melanoma | 9.7 ± 0.9[1] |
| WM115 | Melanoma | 12.5 ± 1.3[1] | |
| HeLa | Cervical Cancer | 15.2 ± 1.1[1] |
Data is presented as mean ± standard deviation.[1]
Mechanism of Action: Signaling Pathway
Compound 6 exerts its anticancer effects by inducing apoptosis and cell cycle arrest. Mechanistic studies have revealed that it inhibits the AKT/mTOR signaling pathway, a critical regulator of cell survival and proliferation.[1] This inhibition leads to the upregulation of tumor suppressor proteins p53 and p21. The increase in p53 activity contributes to the induction of apoptosis through the intrinsic pathway, characterized by an increased ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2 proteins and the activation of caspase-9.[1]
Experimental Workflow
A general workflow for evaluating the cytotoxic and mechanistic properties of this compound is outlined below. This process involves initial cytotoxicity screening followed by more detailed assays to elucidate the mode of cell death and underlying molecular mechanisms.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxicity of this compound by measuring the metabolic activity of cells.
Materials:
-
Cancer cell lines (e.g., A375, WM115, HeLa)
-
96-well plates
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 4,000-5,000 cells/well in 100 µL of complete medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of the compound in complete medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the compound or vehicle control.
-
Incubation: Incubate the plate for 48 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates to achieve 70-80% confluency at the time of treatment.
-
Treatment: Treat cells with the compound at desired concentrations (e.g., IC50) for 48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and neutralize with serum-containing medium.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the samples immediately by flow cytometry. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) populations.
Protocol 3: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol is used to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
PI/RNase Staining Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells as described in the apoptosis assay protocol.
-
Cell Harvesting: Collect all cells and wash once with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS.
-
Staining: Resuspend the cell pellet in PI/RNase staining buffer and incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases.[1]
References
High-Throughput Screening of 6-Chloro-2-phenylimidazo[1,2-a]pyridine Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 6-chloro-2-phenylimidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Analogs of this core structure have shown particular promise as anticancer agents. Their mechanism of action often involves the modulation of key cellular signaling pathways critical for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway, and the induction of apoptosis and cell cycle arrest. High-throughput screening (HTS) of libraries of these analogs is a crucial step in the identification of lead compounds with potent and selective anticancer activity.
These application notes provide a comprehensive overview of the methodologies and protocols for the high-throughput screening of this compound analogs. The focus is on cell-based and biochemical assays to determine cytotoxic and kinase inhibitory activities, respectively.
Data Presentation
The following tables summarize the in vitro anticancer activity (IC50 values) of a selection of 6-substituted imidazo[1,2-a]pyridine derivatives against various human cancer cell lines. This data is essential for understanding the structure-activity relationship (SAR) and for selecting promising candidates for further development.
Table 1: In Vitro Cytotoxicity (IC50, µM) of 6-substituted imidazo[1,2-a]pyridine Analogs against Colon Cancer Cell Lines. [1]
| Compound | R | HT-29 | Caco-2 |
| 1 | H | >100 | >100 |
| 2 | Phenyl | 12.5 | 15.2 |
| 3 | 4-Chlorophenyl | 8.7 | 10.1 |
| 4 | 4-Methoxyphenyl | 15.3 | 18.9 |
| 5 | 4-Nitrophenyl | 7.2 | 9.8 |
| 6 | 3,4-Dichlorophenyl | 6.5 | 8.1 |
Table 2: In Vitro Cytotoxicity (IC50, µM) of Imidazo[1,2-a]pyridine Analogs against Various Cancer Cell Lines. [2]
| Compound | A549 (Lung) | HepG2 (Liver) |
| HB9 | 50.56 | - |
| HB10 | - | 51.52 |
| Cisplatin | 53.25 | 54.81 |
Table 3: In Vitro PI3Kα Inhibitory Activity and Anticancer Activity of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives. [3]
| Compound | PI3Kα IC50 (nM) | HCC827 IC50 (µM) | A549 IC50 (µM) | H1975 IC50 (µM) |
| 13k | 1.94 | 0.09 | 0.23 | 0.43 |
Experimental Protocols
High-Throughput Cell Viability Screening: MTT Assay
This protocol is designed for the rapid screening of a large library of this compound analogs to identify compounds with cytotoxic effects against cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HT-29, Caco-2, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well flat-bottom plates
-
This compound analog library dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend cells in complete medium.
-
Determine cell density using a hemocytometer.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium into 96-well plates.
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds. Include vehicle control (DMSO) and positive control (e.g., doxorubicin) wells.
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C in a 5% CO2 incubator, allowing viable cells to metabolize MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plates on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value for each compound using a dose-response curve fitting software.
-
High-Throughput Kinase Inhibition Screening: Biochemical Assay
This protocol describes a general method for screening compounds against a specific kinase (e.g., PI3Kα) in a high-throughput format.
Materials:
-
Recombinant human kinase (e.g., PI3Kα)
-
Kinase substrate (e.g., a specific peptide or protein)
-
ATP
-
Kinase assay buffer
-
384-well plates
-
This compound analog library dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
Plate reader capable of measuring luminescence or fluorescence
Procedure:
-
Assay Preparation:
-
Prepare the kinase reaction buffer containing the kinase, substrate, and any necessary cofactors.
-
Dispense the kinase reaction mixture into the wells of a 384-well plate.
-
-
Compound Addition:
-
Transfer a small volume (e.g., 50 nL) of the test compounds from the library plates to the assay plates using an acoustic liquid handler or a pintool. Include vehicle control (DMSO) and positive control (known kinase inhibitor) wells.
-
Incubate the plates for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound-enzyme interaction.
-
-
Initiation of Kinase Reaction:
-
Add ATP to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plates at room temperature for the desired reaction time (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction and detect the amount of product formed (e.g., ADP) by adding the detection reagent according to the manufacturer's instructions.
-
Incubate as required for signal development.
-
-
Data Acquisition:
-
Measure the signal (luminescence or fluorescence) using a microplate reader.
-
Calculate the percentage of kinase inhibition relative to the vehicle control.
-
Determine the IC50 value for active compounds through dose-response studies.
-
Mandatory Visualizations
Experimental Workflow
Caption: High-throughput screening workflow for imidazo[1,2-a]pyridine analogs.
PI3K/Akt/mTOR Signaling Pathway
Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition by imidazo[1,2-a]pyridine analogs.
Apoptosis Signaling Pathway
Caption: Intrinsic and extrinsic apoptosis pathways, with potential induction by imidazo[1,2-a]pyridine analogs.
References
- 1. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemmethod.com [chemmethod.com]
- 3. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application of 6-Chloro-2-phenylimidazo[1,2-a]pyridine in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 6-Chloro-2-phenylimidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. Its derivatives have been extensively investigated as potential therapeutic agents, exhibiting notable anticancer, antifungal, and anti-inflammatory properties. Furthermore, this chemical moiety has been identified as a selective ligand for benzodiazepine receptors, highlighting its potential in neuroscience research. The versatility of the imidazo[1,2-a]pyridine core allows for structural modifications to optimize potency, selectivity, and pharmacokinetic profiles, making it a focal point in drug discovery and development.
This document provides detailed application notes and experimental protocols for the synthesis and biological evaluation of this compound and its derivatives, intended to guide researchers in this promising area of medicinal chemistry.
Synthesis of this compound Derivatives
A common and effective method for the synthesis of this compound is through the condensation of 5-chloro-2-aminopyridine with an α-haloketone, such as 2-bromoacetophenone.[1] Another versatile approach is the Groebke-Blackburn-Bienaymé (GBB) three-component reaction, which allows for the rapid generation of a diverse library of 3-aminoimidazo[1,2-a]pyridine derivatives.[2][3][4][5][6]
Protocol 1: Synthesis of this compound via Condensation Reaction
This protocol describes the synthesis of the parent compound this compound.
Materials:
-
5-chloro-2-aminopyridine
-
2-bromoacetophenone
-
Anhydrous ethanol or acetonitrile
-
Sodium bicarbonate (NaHCO₃)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and magnetic stir bar
-
Filtration apparatus
-
Recrystallization solvents (e.g., ethanol, methanol)
Procedure:
-
In a round-bottom flask, dissolve 5-chloro-2-aminopyridine (1 equivalent) in anhydrous ethanol.
-
Add 2-bromoacetophenone (1 equivalent) to the solution.
-
Add sodium bicarbonate (1.5 equivalents) to the reaction mixture to act as a base.
-
Attach a reflux condenser and heat the mixture to reflux with stirring for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Filter the crude product to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude solid.
-
Purify the crude product by recrystallization from a suitable solvent like ethanol to yield pure this compound.
-
Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[1]
Anticancer Applications
Derivatives of this compound have demonstrated significant cytotoxic and anti-proliferative effects against a variety of cancer cell lines, including those of the breast, colon, and melanoma.[7][8][9][10][11] The proposed mechanisms of action often involve the modulation of key signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR and STAT3/NF-κB pathways.[12][13][14]
Quantitative Data: Anticancer Activity
| Compound/Derivative | Cancer Cell Line | Assay | IC₅₀ (µM) | Reference |
| Imidazo[1,2-a]pyridine derivative 12b | Hep-2 (Laryngeal) | MTT | 11 | [9][11][15] |
| HepG2 (Hepatocellular) | MTT | 13 | [9][11][15] | |
| MCF-7 (Breast) | MTT | 11 | [9][11][15] | |
| A375 (Skin) | MTT | 11 | [9][11][15] | |
| Imidazo[1,2-a]pyridine derivative MIA | MDA-MB-231 (Breast) | MTT | 30 | [16] |
| SKOV3 (Ovarian) | MTT | 40 | [16] | |
| MIA + Curcumin | MDA-MB-231 (Breast) | MTT | 20 | [16] |
| SKOV3 (Ovarian) | MTT | 30 | [16] | |
| Imidazo[1,2-a]pyridine derivative Compound 6 | A375 (Melanoma) | MTT | 9.7 ± 0.9 | [16] |
| WM115 (Melanoma) | MTT | 12.5 ± 1.3 | [16] | |
| HeLa (Cervical) | MTT | 15.2 ± 1.1 | [16] |
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol is used to determine the cytotoxic effects of the synthesized compounds.[7][9][17][18]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
96-well plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl) or DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 4,000-5,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization buffer or DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.
Signaling Pathways and Experimental Workflows
Protocol 3: Western Blot Analysis for STAT3/NF-κB Pathway
This protocol is for analyzing the effect of test compounds on key proteins in the STAT3 and NF-κB signaling pathways.[13][19][20][21]
Materials:
-
Cancer cell lines
-
6-well plates
-
Test compounds
-
LPS (Lipopolysaccharide) for NF-κB activation
-
IL-6 (Interleukin-6) for STAT3 activation
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-IκBα, anti-p65, anti-Bcl-2, anti-BAX, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) detection reagent
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the test compounds at desired concentrations for a specified time (e.g., 24 hours).
-
For NF-κB pathway analysis, stimulate cells with LPS (e.g., 1 µg/mL) for 30-60 minutes before harvesting.[13]
-
For STAT3 pathway analysis, stimulate cells with IL-6 (e.g., 50 ng/mL) for 4 hours before harvesting.[13]
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Quantify protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL reagent and an imaging system. Quantify band intensities relative to a loading control.
Antifungal Applications
Derivatives of this compound have also been explored for their antifungal properties, showing promising activity against clinically relevant fungal pathogens like Candida parapsilosis.[12]
Quantitative Data: Antifungal Activity
| Compound/Derivative | Fungal Strain | Assay | MIC (µM) | Reference |
| (6-chloroimidazo[1,2-a]pyridin-2-yl)-phenylacrylonitrile derivatives | Candida parapsilosis | Broth Microdilution | 19.36 - 89.38 | [12] |
Protocol 4: Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for yeast susceptibility testing.[22]
Materials:
-
Fungal strain (e.g., Candida parapsilosis)
-
RPMI-1640 medium buffered with MOPS
-
96-well microtiter plates
-
Test compounds dissolved in DMSO
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a standardized fungal inoculum (0.5 x 10³ to 2.5 x 10³ CFU/mL) in RPMI-1640 medium.
-
Prepare serial two-fold dilutions of the test compounds in the 96-well plates.
-
Inoculate each well with the fungal suspension. Include a positive control (no drug) and a negative control (no inoculum).
-
Incubate the plates at 35°C for 24-48 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the positive control. This can be assessed visually or by measuring the optical density.
Conclusion
The this compound scaffold continues to be a valuable source of inspiration for the design and development of new therapeutic agents. The protocols and data presented herein provide a foundational framework for researchers to explore the medicinal chemistry of this versatile heterocyclic system. Further investigations into structure-activity relationships, mechanism of action, and in vivo efficacy are warranted to fully realize the therapeutic potential of these compounds.
References
- 1. One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. BJOC - A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones [beilstein-journals.org]
- 5. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 6. Synthesis of 2-julolidin-imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé reaction and studies of optical properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Video: Optimized Scratch Assay for In Vitro Testing of Cell Migration with an Automated Optical Camera [jove.com]
- 9. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 10. asianpubs.org [asianpubs.org]
- 11. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. journalajocs.com [journalajocs.com]
- 13. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines [bi.tbzmed.ac.ir]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. benchchem.com [benchchem.com]
- 17. protocols.io [protocols.io]
- 18. chemmethod.com [chemmethod.com]
- 19. Inhibition of JNK/STAT3/NF-KB pathway-mediated migration and clonal formation of lung adenocarcinoma A549 cells by daphnetin - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. med.upenn.edu [med.upenn.edu]
Application Notes and Protocols for Cell Viability Studies with 6-Chloro-2-phenylimidazo[1,2-a]pyridine and Related Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazo[1,2-a]pyridines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities.[1] Derivatives of this scaffold are being explored for their therapeutic potential as anticancer, anti-inflammatory, and antimicrobial agents.[1] The 6-substituted imidazo[1,2-a]pyridine core, in particular, has been a focus of research for its potent cytotoxic effects against various cancer cell lines.[2] This document provides detailed application notes and protocols for conducting cell viability studies with 6-Chloro-2-phenylimidazo[1,2-a]pyridine and its analogs, focusing on their anticancer properties. While specific quantitative data for this compound is limited in publicly available literature, the following sections summarize representative data from closely related 6-substituted imidazo[1,2-a]pyridine derivatives to provide a framework for experimental design and data interpretation.
Data Presentation: Cytotoxicity of Imidazo[1,2-a]pyridine Derivatives
The following tables summarize the cytotoxic activity of various imidazo[1,2-a]pyridine derivatives against several human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cell population.
Table 1: IC50 Values of Imidazo[1,2-a]pyridine Derivatives in Melanoma and Cervical Cancer Cell Lines
| Compound ID | Cell Line | Cancer Type | IC50 (µM) after 48h |
| Compound 6 | A375 | Melanoma | <12 |
| Compound 6 | WM115 | Melanoma | <12 |
| Compound 6 | HeLa | Cervical Cancer | Not specified |
| Compound 5 | A375 | Melanoma | 9.7 - 44.6 |
| Compound 7 | A375 | Melanoma | 9.7 - 44.6 |
| Compound 5 | WM115 | Melanoma | 9.7 - 44.6 |
| Compound 7 | WM115 | Melanoma | 9.7 - 44.6 |
| Compound 5 | HeLa | Cervical Cancer | 9.7 - 44.6 |
| Compound 7 | HeLa | Cervical Cancer | 9.7 - 44.6 |
Data adapted from a study on novel imidazo[1,2-a]pyridine derivatives. "Compound 6" is noted as the most potent of the series.[3]
Table 2: IC50 Values of Imidazo[1,2-a]pyridine Derivatives in Breast Cancer Cell Lines
| Compound ID | Cell Line | Cancer Type | IC50 (µM) after 48h |
| IP-5 | HCC1937 | Breast Cancer | 45 |
| IP-6 | HCC1937 | Breast Cancer | 47.7 |
| IP-7 | HCC1937 | Breast Cancer | 79.6 |
Data adapted from a study on the anticancer effects of novel imidazo[1,2-a]pyridine compounds.[4]
Table 3: IC50 Values of Imidazo[1,2-a]pyridine Hybrids in Lung and Liver Cancer Cell Lines
| Compound ID | Cell Line | Cancer Type | IC50 (µM) after 24h |
| HB9 | A549 | Lung Cancer | 50.56 |
| HB10 | HepG2 | Liver Carcinoma | 51.52 |
| Cisplatin | A549 | Lung Cancer | 53.25 |
| Cisplatin | HepG2 | Liver Carcinoma | 54.81 |
Data adapted from a study on novel imidazo[1,2-a]pyridine hybrids.[5]
Key Signaling Pathways
Imidazo[1,2-a]pyridine derivatives often exert their anticancer effects by modulating critical signaling pathways involved in cell proliferation, survival, and apoptosis. The PI3K/AKT/mTOR pathway is a frequently implicated target.[3][6]
Caption: PI3K/AKT/mTOR signaling pathway and its inhibition.
Experimental Protocols
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[7][8]
Caption: Experimental workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound. Include untreated and vehicle-treated (e.g., DMSO) controls.
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[9]
-
MTT Addition: After incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for an additional 4 hours.[7]
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the purple formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance of the samples on a microplate reader at a wavelength between 550 and 600 nm.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Annexin V/Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry
This assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[10][11]
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the compound for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.[10]
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solutions.[11]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[11]
-
Analysis: Add 1X Binding Buffer to each tube and analyze the samples immediately by flow cytometry.[2] Healthy cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.[11]
Western Blotting for Protein Expression Analysis
Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways affected by the compound.
Protocol:
-
Protein Extraction: Treat cells with the compound, then lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[5]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-AKT, AKT, p-mTOR, Caspase-3, PARP, and a loading control like β-actin) overnight at 4°C. Following washes, incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.[5]
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.[3]
Conclusion
The imidazo[1,2-a]pyridine scaffold, including this compound, holds significant promise for the development of novel anticancer agents. The protocols and representative data provided in these application notes offer a comprehensive framework for researchers to investigate the effects of these compounds on cell viability and to elucidate their mechanisms of action. By employing these standardized assays, scientists can effectively screen and characterize new derivatives for their therapeutic potential in oncology.
References
- 1. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journal.waocp.org [journal.waocp.org]
- 4. chemmethod.com [chemmethod.com]
- 5. (2E)-N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-3-phenylprop-2-enamide | Benchchem [benchchem.com]
- 6. myskinrecipes.com [myskinrecipes.com]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. This compound [myskinrecipes.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Developing Novel Therapeutics with 6-Chloro-2-phenylimidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the therapeutic potential of 6-Chloro-2-phenylimidazo[1,2-a]pyridine, a versatile heterocyclic compound. This document outlines its synthesis, potential mechanisms of action in oncology and infectious diseases, and detailed protocols for its evaluation.
Compound Overview
Structure:
IUPAC Name: this compound
Molecular Formula: C₁₃H₉ClN₂
Molecular Weight: 228.68 g/mol
Description: this compound belongs to the imidazopyridine class of compounds, which are recognized for their broad range of biological activities and are considered a "privileged scaffold" in medicinal chemistry. This core structure is present in several marketed drugs. Derivatives of this scaffold have shown potential as anticancer, anti-inflammatory, antifungal, and antiviral agents.
Therapeutic Applications and Mechanism of Action
Anticancer Activity
Derivatives of the imidazo[1,2-a]pyridine scaffold have demonstrated significant potential as anticancer agents. Their mechanism of action often involves the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and apoptosis.
Key Signaling Pathways:
-
PI3K/Akt/mTOR Pathway: Several imidazo[1,2-a]pyridine derivatives have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is frequently overactive in various cancers, leading to reduced cell proliferation and the induction of apoptosis.
-
Apoptosis Induction: Studies have indicated that these compounds can induce apoptosis in cancer cells through the intrinsic pathway, characterized by the release of cytochrome c from the mitochondria and the subsequent activation of caspases 3 and 8.
Antifungal Activity
Derivatives of 6-Chloroimidazo[1,2-a]pyridine have shown promising antifungal activity, particularly against opportunistic pathogens like Candida species. The mechanism is believed to involve the disruption of fungal cell membrane integrity or inhibition of essential fungal enzymes. A study on (6-chloroimidazo[1,2-a]pyridin-2-yl)-phenylacrylonitrile derivatives reported minimum inhibitory concentrations (MIC) against a clinical strain of Candida parapsilosis.
Quantitative Data Summary
The following tables summarize the biological activity of this compound derivatives from published literature.
Table 1: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound/Derivative | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| 6-substituted imidazo[1,2-a]pyridines | HT-29 | Colon Cancer | Varies | |
| 6-substituted imidazo[1,2-a]pyridines | Caco-2 | Colon Cancer | Varies | |
| Imidazo[1,2-a]pyridine-based PD-1/PD-L1 inhibitors | HTRF assay | Immuno-oncology | 1.8 - 16.8 | |
| Imidazo[1,2-a]pyridine PDGFRβ inhibitor (cpd 28) | Enzyme Assay | Kinase Inhibition | 0.003 |
Table 2: Antifungal Activity of 6-Chloroimidazo[1,2-a]pyridine Derivatives
| Derivative | Fungal Strain | MIC (µM) | Reference |
| (6-chloroimidazo[1,2-a]pyridin-2-yl)-phenylacrylonitriles | Candida parapsilosis | 19.36 - 89.38 |
Experimental Protocols
Protocol 1: Synthesis of this compound
A common method for the synthesis of 2-phenylimidazo[1,2-a]pyridines involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound.
Application Notes: 6-Chloro-2-phenylimidazo[1,2-a]pyridine as a Key Intermediate in the Development of PI3Kα Inhibitors for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the utility of 6-Chloro-2-phenylimidazo[1,2-a]pyridine as a versatile chemical intermediate for the synthesis of potent anticancer agents, specifically focusing on the development of Phosphoinositide 3-kinase alpha (PI3Kα) inhibitors.
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The specific intermediate, this compound, offers a strategic starting point for the synthesis of targeted therapeutics. The chloro-substituent at the 6-position provides a reactive handle for cross-coupling reactions, enabling the introduction of diverse functionalities to modulate pharmacological activity, selectivity, and pharmacokinetic properties. This document provides an overview of its application in synthesizing PI3Kα inhibitors, detailed experimental protocols, and relevant biological data.
Application: Intermediate for PI3Kα Inhibitors
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers, making it a prime target for cancer therapy. Derivatives of the imidazo[1,2-a]pyridine scaffold have been identified as potent inhibitors of PI3Kα, the most frequently mutated PI3K isoform in cancer.
This compound serves as a key building block in the synthesis of these inhibitors. The 6-chloro position is readily functionalized, often via palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, to introduce larger, more complex moieties that can interact with the active site of the PI3Kα enzyme.
Data Presentation
The following tables summarize the biological activity of representative imidazo[1,2-a]pyridine derivatives as PI3Kα inhibitors and their anti-proliferative effects on cancer cell lines.
Table 1: PI3Kα Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound ID | Target | IC₅₀ (nM) | Reference |
| 13k | PI3Kα | 1.94 | [1] |
| 35 | PI3Kα | 150 | [2][3] |
Table 2: Anti-proliferative Activity of Imidazo[1,2-a]pyridine-based PI3Kα Inhibitors
| Compound ID | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| 13k | HCC827 | Non-small cell lung cancer | 0.09 | [1] |
| 13k | A549 | Non-small cell lung cancer | 0.43 | [1] |
| 13k | SH-SY5Y | Neuroblastoma | 0.11 | [1] |
| 13k | HEL | Erythroleukemia | 0.29 | [1] |
| 13k | MCF-7 | Breast cancer | 0.15 | [1] |
| 35 | T47D | Breast cancer | 7.9 | [3] |
| 35 | MCF-7 | Breast cancer | 9.4 | [3] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of the core intermediate and a key functionalization reaction, followed by a protocol for the synthesis of a potent PI3Kα inhibitor.
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of the title intermediate via the condensation of 2-amino-5-chloropyridine with an α-haloketone.
Materials:
-
2-amino-5-chloropyridine
-
2-Bromoacetophenone
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol (EtOH)
Procedure:
-
To a solution of 2-amino-5-chloropyridine (1.0 eq) in ethanol, add 2-bromoacetophenone (1.1 eq) and sodium bicarbonate (2.0 eq).
-
Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and stir for 30 minutes to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
The crude product can be further purified by recrystallization from ethanol to afford this compound.
Protocol 2: Suzuki-Miyaura Cross-Coupling at the 6-Position
This protocol provides a general method for the functionalization of the 6-chloro position of the imidazo[1,2-a]pyridine core, a key step in building more complex PI3K inhibitors.[4][5][6][7]
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2-3 eq)
-
Anhydrous, degassed solvent (e.g., Toluene/Ethanol mixture, 4:1)
Procedure:
-
In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq), the desired arylboronic acid, the base, and the palladium catalyst.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and filter through a pad of Celite, washing with an appropriate organic solvent (e.g., ethyl acetate).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the 6-aryl-2-phenylimidazo[1,2-a]pyridine product.
Protocol 3: Synthesis of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline PI3Kα Inhibitors
The following is a representative multi-step synthesis for a class of potent PI3Kα inhibitors, demonstrating the elaboration of the imidazo[1,2-a]pyridine core.[1][8]
Step 1: Synthesis of 4-Chloro-6-iodoquinazoline
-
A mixture of 6-iodoquinazolin-4(3H)-one (9 mmol), N,N-diisopropylethylamine (18 mmol), and phosphorus oxychloride (18 mmol) in anhydrous toluene (50 mL) is heated at 80 °C for 4 hours under an argon atmosphere.[8]
-
After completion, the reaction mixture is cooled and concentrated under reduced pressure. The residue is carefully quenched with ice water and neutralized with saturated sodium bicarbonate solution.
-
The resulting precipitate is filtered, washed with water, and dried to yield 4-chloro-6-iodoquinazoline.
Step 2: Suzuki Coupling to form 6-(Imidazo[1,2-a]pyridin-6-yl)-4-chloroquinazoline
-
A mixture of 4-chloro-6-iodoquinazoline, a suitable imidazo[1,2-a]pyridine-6-boronic acid derivative, a palladium catalyst (e.g., Pd(dppf)Cl₂), and a base (e.g., K₂CO₃) in a solvent mixture like 1,4-dioxane and water is heated under an inert atmosphere.
-
The reaction is monitored by TLC. Upon completion, the mixture is cooled, diluted with water, and extracted with an organic solvent.
-
The organic layer is dried and concentrated, and the crude product is purified by column chromatography.
Step 3: Amination to yield the final PI3Kα inhibitor
-
The 6-(imidazo[1,2-a]pyridin-6-yl)-4-chloroquinazoline intermediate is reacted with a desired amine in a suitable solvent like isopropanol at elevated temperatures.
-
After the reaction is complete, the mixture is cooled, and the product is isolated by filtration or extraction and purified by chromatography or recrystallization to give the final 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivative.
Visualizations
Signaling Pathway
The following diagram illustrates the PI3K/Akt/mTOR signaling pathway, which is inhibited by derivatives of this compound.
Caption: PI3K/Akt/mTOR signaling pathway and the point of inhibition.
Experimental Workflow
The diagram below outlines the general workflow for the synthesis and evaluation of PI3Kα inhibitors using this compound as a starting intermediate.
Caption: General workflow from intermediate synthesis to biological evaluation.
References
- 1. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: Anticancer Activity of 6-Substituted Imidazo[1,2-a]pyridines
For Researchers, Scientists, and Drug Development Professionals
Abstract
Imidazo[1,2-a]pyridines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. This document provides a detailed overview of the anticancer properties of 6-substituted imidazo[1,2-a]pyridine derivatives. It includes a summary of their cytotoxic effects on various cancer cell lines, detailed experimental protocols for assessing their activity, and a description of their primary mechanisms of action, including the inhibition of the PI3K/AKT/mTOR signaling pathway, induction of apoptosis, and cell cycle arrest.
Introduction
Cancer remains a leading cause of mortality worldwide, necessitating the continuous development of novel and effective therapeutic agents. The imidazo[1,2-a]pyridine scaffold has emerged as a promising pharmacophore in the design of new anticancer drugs. In particular, substitutions at the 6-position of the imidazo[1,2-a]pyridine ring have been shown to significantly influence their biological activity. These compounds have demonstrated potent cytotoxicity against a range of cancer cell lines, including those of melanoma, cervical, colon, and non-small cell lung cancer.[1][2][3] Their mechanisms of action are often multifaceted, involving the modulation of key cellular pathways that control cell proliferation, survival, and death.
Data Presentation: Cytotoxicity of 6-Substituted Imidazo[1,2-a]pyridines
The following tables summarize the in vitro cytotoxic activity (IC50 values) of various 6-substituted imidazo[1,2-a]pyridine derivatives against different human cancer cell lines.
Table 1: IC50 Values of Imidazo[1,2-a]pyridine Derivatives in Melanoma and Cervical Cancer Cell Lines [1][4]
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Compound 6 | A375 | Melanoma | <12 |
| Compound 6 | WM115 | Melanoma | <12 |
| Compound 6 | HeLa | Cervical Cancer | ~35.0 |
| Imidazo[1,2-a]pyridines 5-7 | A375, WM115, HeLa | Melanoma, Cervical | 9.7 - 44.6 |
Table 2: IC50 Values of a 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivative (13k) [5]
| Cell Line | Cancer Type | IC50 (µM) |
| HCC827 | Non-Small Cell Lung Cancer | 0.09 |
| H1975 | Non-Small Cell Lung Cancer | 0.13 |
| A549 | Non-Small Cell Lung Cancer | 0.43 |
| MCF-7 | Breast Cancer | 0.21 |
| HCT-116 | Colon Cancer | 0.35 |
Table 3: IC50 Values of an N-linked Imidazo[1,2-a]pyridine Benzoheterobicyclic Hybrid (6c) [6]
| Cell Line | Cancer Type | IC50 (µM) |
| HeLa | Cervical Cancer | Potent Antiproliferative Activity |
Table 4: IC50 Values of Imidazo[1,2-a]pyridine-based Tubulin Polymerization Inhibitor (5b)
| Cell Line | Cancer Type | IC50 (nM) |
| Jurkat | T-cell leukemia | 60 |
| B16-F10 | Melanoma | 380 |
| HCT116 | Colon Cancer | 138 |
| MDA-MB-231 | Breast Cancer | 1054 |
Key Mechanisms of Anticancer Activity
6-Substituted imidazo[1,2-a]pyridines exert their anticancer effects through several key mechanisms:
-
Inhibition of the PI3K/AKT/mTOR Pathway: Several derivatives have been shown to inhibit the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway.[1] This pathway is crucial for cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. Inhibition of this pathway leads to decreased cell proliferation and the induction of apoptosis.
-
Induction of Apoptosis: These compounds are potent inducers of apoptosis, or programmed cell death. They can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. This is evidenced by the activation of caspases (caspase-3, -7, -8, and -9), release of cytochrome c from mitochondria, and changes in the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic proteins.[2][7][8][9]
-
Cell Cycle Arrest: Treatment with 6-substituted imidazo[1,2-a]pyridines often leads to cell cycle arrest, primarily at the G2/M phase.[4][5][8] This prevents cancer cells from proceeding through mitosis and ultimately leads to cell death. The arrest is often associated with the upregulation of cell cycle inhibitors like p53 and p21.[1][10]
-
Tubulin Polymerization Inhibition: Some derivatives act as tubulin polymerization inhibitors, binding to the colchicine site on tubulin.[6][11] This disrupts the formation of microtubules, which are essential for cell division, leading to mitotic arrest and apoptosis.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the anticancer activity of 6-substituted imidazo[1,2-a]pyridines.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the compounds on cancer cells.
-
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HeLa)
-
96-well plates
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Imidazo[1,2-a]pyridine compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the imidazo[1,2-a]pyridine compounds and incubate for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect and quantify apoptosis.
-
Materials:
-
Cancer cell lines
-
6-well plates
-
Imidazo[1,2-a]pyridine compounds
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Protocol:
-
Seed cells in 6-well plates and treat with the desired concentration of the compound for 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
-
Cell Cycle Analysis (PI Staining)
This assay is used to determine the effect of the compounds on the cell cycle distribution.
-
Materials:
-
Cancer cell lines
-
6-well plates
-
Imidazo[1,2-a]pyridine compounds
-
70% ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI)
-
Flow cytometer
-
-
Protocol:
-
Seed cells in 6-well plates and treat with the compound for 24-48 hours.
-
Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Western Blot Analysis
This technique is used to detect changes in the expression levels of specific proteins involved in signaling pathways, apoptosis, and the cell cycle.
-
Materials:
-
Cancer cell lines
-
Imidazo[1,2-a]pyridine compounds
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., against p-AKT, p-mTOR, p53, p21, Bax, Caspase-9)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
-
-
Protocol:
-
Treat cells with the compound for the desired time, then lyse the cells in RIPA buffer.
-
Determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect the protein bands using a chemiluminescence detection system.
-
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of action of 6-substituted imidazo[1,2-a]pyridines.
Experimental Workflow Diagram
Caption: Workflow for evaluating anticancer activity.
References
- 1. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel imidazo[1,2-a]pyridine derivatives induce apoptosis and cell cycle arrest in non-small cell lung cancer by activating NADPH oxidase mediated oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An N-linked imidazo[1,2-a]pyridine benzoheterobicyclic hybrid inhibits mitosis and cancer cell proliferation by targeting tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Copper-imidazo[1,2-a]pyridines induce intrinsic apoptosis and modulate the expression of mutated p53, haem-oxygenase-1 and apoptotic inhibitory proteins in HT-29 colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. journal.waocp.org [journal.waocp.org]
- 11. Fused Imidazopyrazine-Based Tubulin Polymerization Inhibitors Inhibit Neuroblastoma Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Chloro-2-phenylimidazo[1,2-a]pyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 6-Chloro-2-phenylimidazo[1,2-a]pyridine. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and optimized reaction conditions to improve the yield and purity of your product.
Frequently Asked Questions (FAQs)
Q1: I am experiencing a low yield in my synthesis of this compound. What are the common causes and how can I improve it?
A1: Low yields can stem from several factors. Here are the key areas to investigate:
-
Suboptimal Reaction Conditions: The choice of solvent, catalyst, and temperature is crucial. For instance, a one-pot synthesis using [Bmim]Br3 as a bromine source and Na2CO3 as a base under solvent-free conditions has been reported to provide excellent yields.[1] In contrast, a DBU-catalyzed reaction in aqueous ethanol at room temperature has also been shown to be effective, though yields may vary depending on the substrate.
-
Purity of Starting Materials: Impurities in 2-amino-5-chloropyridine or the acetophenone derivative can lead to side reactions and lower the yield of the desired product. Ensure the purity of your reagents before commencing the synthesis.[2]
-
Inefficient Bromination of Acetophenone: In one-pot syntheses where acetophenone is brominated in situ, incomplete bromination to α-bromoacetophenone will result in unreacted starting material and a lower yield.[1]
-
Side Reactions: The formation of byproducts can significantly reduce the yield. Careful control of reaction conditions, such as temperature and reaction time, can help minimize the formation of unwanted side products.
Q2: What are some common side products I might encounter during the synthesis?
A2: While specific side products for this exact synthesis are not extensively documented in the literature, based on the general synthesis of imidazo[1,2-a]pyridines, you might encounter:
-
Unreacted Starting Materials: 2-amino-5-chloropyridine and acetophenone may remain if the reaction does not go to completion.
-
Over-brominated species: If using an in-situ bromination method, di- or tri-brominated acetophenone could form, leading to different imidazopyridine derivatives.
-
Polymerization products: Under harsh reaction conditions, starting materials or intermediates may polymerize.
-
Isomeric products: Depending on the reaction conditions, there is a small possibility of forming other isomers, although the reaction is generally regioselective for the N-1 of the aminopyridine attacking the α-carbon of the ketone.
Q3: How can I effectively purify the final product, this compound?
A3: The purification of imidazo[1,2-a]pyridine derivatives can be achieved through several methods:
-
Column Chromatography: This is a very effective method for separating the desired product from byproducts and unreacted starting materials. Silica gel is a common stationary phase, and a mixture of petroleum ether and ethyl acetate can be used as the eluent.[3]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can yield a highly pure compound.[4]
-
Acid-Base Extraction: Due to the basic nature of the pyridine nitrogen, an acidic wash (e.g., dilute HCl) can be used to protonate the product and extract it into the aqueous phase, leaving non-basic impurities in the organic phase. The product can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Formation | Inactive catalyst or base. | Ensure the catalyst (e.g., DBU, CuI) is fresh and active. Check the quality and stoichiometry of the base (e.g., Na2CO3). |
| Incorrect reaction temperature. | Optimize the reaction temperature. Some methods work well at room temperature, while others may require heating.[5] | |
| Poor quality of starting materials. | Verify the purity of 2-amino-5-chloropyridine and the acetophenone derivative by NMR or other analytical techniques. | |
| Multiple Spots on TLC Plate | Formation of side products. | Adjust the reaction time and temperature to minimize side reactions. Consider changing the order of reagent addition. |
| Incomplete reaction. | Increase the reaction time or temperature, or add more of the limiting reagent. Monitor the reaction progress by TLC. | |
| Difficulty in Product Isolation | Product is soluble in the workup solvent. | Use a different solvent for extraction. Ensure the pH is appropriate during acid-base extraction to ensure the product is in the desired phase. |
| Oily product that does not solidify. | Try to induce crystallization by scratching the flask with a glass rod, seeding with a small crystal of the product, or cooling to a lower temperature. If crystallization fails, purification by column chromatography is recommended. | |
| Product is colored or impure after purification | Residual catalyst or colored impurities. | If using a copper catalyst, wash the organic layer with a solution of EDTA or ammonium hydroxide to remove copper salts.[6] If the product is still colored, consider treatment with activated charcoal. |
Experimental Protocols
Protocol 1: One-Pot Synthesis under Solvent-Free Conditions[1][3]
This protocol describes a one-pot synthesis from acetophenone, [Bmim]Br3, and 2-amino-5-chloropyridine.
Materials:
-
Acetophenone (2 mmol)
-
[Bmim]Br3 (1-Butyl-3-methylimidazolium tribromide) (2 mmol)
-
Na2CO3 (1.1 mmol)
-
2-amino-5-chloropyridine (2.4 mmol)
-
Diethyl ether (for extraction)
-
Petroleum ether and Ethyl acetate (for chromatography)
Procedure:
-
To a round-bottom flask, add acetophenone (2 mmol).
-
Slowly add [Bmim]Br3 (2 mmol) dropwise (1 drop per 5 seconds) with continuous stirring over 5 minutes at room temperature (30 °C).
-
Add Na2CO3 (1.1 mmol) and 2-amino-5-chloropyridine (2.4 mmol) to the mixture.
-
Stir the reaction mixture at room temperature for 40 minutes.
-
After the reaction is complete (monitored by TLC), extract the mixture with diethyl ether.
-
Concentrate the ethereal layer using a rotary evaporator.
-
Purify the crude product by preparative thin-layer chromatography on silica gel using a mixture of petroleum ether and EtOAc as the developer to give the pure this compound.
Protocol 2: DBU-Catalyzed Synthesis in Aqueous Ethanol
This protocol is adapted from a general procedure for the synthesis of 2-arylimidazo[1,2-a]pyridines.
Materials:
-
2-amino-5-chloropyridine (2.0 mmol)
-
Phenacyl bromide (or α-bromoacetophenone) (2.0 mmol)
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (4.0 mmol)
-
Aqueous ethanol (1:1 v/v) (10 ml)
Procedure:
-
Dissolve 2-amino-5-chloropyridine (2.0 mmol) in aqueous ethanol (10 ml).
-
To this solution, add phenacyl bromide (2.0 mmol).
-
Add DBU (4.0 mmol) dropwise to the solution.
-
Stir the reaction mixture at room temperature. The reaction time will vary and should be monitored by TLC.
-
Upon completion, the product may precipitate. If so, collect the solid by filtration. If not, the product can be extracted with an organic solvent and purified by column chromatography.
Data Presentation
Table 1: Yields of this compound and its Derivatives using the One-Pot Solvent-Free Protocol [1][3]
| Entry | Acetophenone Derivative | Product | Yield (%) |
| 1 | Acetophenone | This compound | 85 |
| 2 | 4-Methylacetophenone | 6-Chloro-2-(4-methylphenyl)imidazo[1,2-a]pyridine | 87 |
| 3 | 4-Methoxyacetophenone | 6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine | 89 |
| 4 | 4-Fluoroacetophenone | 6-Chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine | 89 |
| 5 | 4-Chloroacetophenone | 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine | 86 |
Mandatory Visualizations
Caption: Experimental workflow for the one-pot synthesis.
Caption: Troubleshooting flowchart for low yield issues.
References
- 1. One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. ERIC - EJ1136492 - Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry, Journal of Chemical Education, 2017-Mar [eric.ed.gov]
- 5. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 6. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
Technical Support Center: Purification of Crude 6-Chloro-2-phenylimidazo[1,2-a]pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude 6-Chloro-2-phenylimidazo[1,2-a]pyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: The impurity profile of crude this compound is highly dependent on the synthetic route employed. For the common synthesis involving the condensation of 2-amino-5-chloropyridine with a 2-haloacetophenone derivative (e.g., 2-bromoacetophenone), the most probable impurities include:
-
Unreacted Starting Materials: 2-amino-5-chloropyridine and the 2-haloacetophenone derivative.
-
Regioisomers: Depending on the reaction conditions, small amounts of isomeric imidazo[1,2-a]pyridine derivatives may form.
-
Byproducts from Side Reactions: Polymeric materials or other condensation byproducts can also be present.
Q2: Which purification techniques are most effective for this compound?
A2: The two most effective and commonly employed purification techniques for this compound are column chromatography and recrystallization.[1][2] The choice between them, or their sequential use, will depend on the impurity profile and the desired final purity.
Q3: What is a suitable solvent for dissolving crude this compound for purification?
A3: this compound has low water solubility. It is generally soluble in chlorinated solvents like dichloromethane (DCM) and chloroform, as well as other organic solvents like ethyl acetate and acetone. For column chromatography, the crude product is typically dissolved in a minimal amount of the eluent or a slightly more polar solvent. For recrystallization, a solvent that dissolves the compound well at elevated temperatures but poorly at room temperature is ideal; ethanol has been reported to be effective.[3]
Troubleshooting Guides
Column Chromatography
Issue 1: The compound is not moving from the baseline on the TLC plate, even with a polar eluent system.
-
Possible Cause: The compound may be interacting too strongly with the acidic silica gel due to its basic nitrogen atoms.
-
Solution:
-
Add a small amount of a basic modifier, such as triethylamine (0.5-1%), to your eluent system. This will compete with your compound for the active sites on the silica gel, allowing it to move up the TLC plate and elute from the column.
-
Consider using a different stationary phase, such as alumina (basic or neutral), which may have different separation characteristics.
-
Issue 2: The separation between the desired product and an impurity is poor.
-
Possible Cause: The chosen eluent system is not optimal for resolving the compounds.
-
Solution:
-
Optimize the Solvent System: Systematically vary the ratio of your polar and non-polar solvents. A less polar eluent system will generally increase the retention time of all compounds and may improve separation.
-
Try a Different Solvent System: If adjusting the ratio is ineffective, switch to a different solvent system. For example, if you are using a hexane/ethyl acetate system, you could try a dichloromethane/methanol system.
-
Use a Gradient Elution: Start with a less polar eluent and gradually increase the polarity during the chromatography. This can help to separate compounds with a wider range of polarities.
-
Recrystallization
Issue 1: The compound "oils out" instead of forming crystals.
-
Possible Cause: The boiling point of the solvent is higher than the melting point of your compound (or the impure mixture), or the solution is supersaturated with impurities. The reported melting point of this compound is 205-207 °C, so this is less likely to be an issue with common solvents. However, significant impurities can lower the melting point.
-
Solution:
-
Re-heat the solution until the oil redissolves.
-
Add a small amount of additional hot solvent to ensure the solution is not supersaturated.
-
Allow the solution to cool more slowly. You can insulate the flask to slow down the cooling rate.
-
If the problem persists, consider a different recrystallization solvent with a lower boiling point.
-
Issue 2: No crystals form, even after the solution has cooled.
-
Possible Cause: The solution is not sufficiently saturated, or the nucleation process has not initiated.
-
Solution:
-
Induce Crystallization:
-
Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.
-
Add a seed crystal of pure this compound.
-
-
Increase Concentration: If induction methods fail, gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of your compound. Then, allow it to cool again.
-
Use an Anti-Solvent: If you have a solvent in which your compound is very soluble (e.g., dichloromethane) and one in which it is poorly soluble (e.g., hexane), you can dissolve the compound in a minimal amount of the good solvent and then slowly add the anti-solvent until the solution becomes turbid. Then, heat to clarify and cool slowly.
-
Experimental Protocols
Protocol 1: Column Chromatography
This protocol provides a general guideline for the purification of crude this compound using silica gel chromatography.
1. Preparation of the Column:
-
Select an appropriate sized column based on the amount of crude material (a silica gel to crude product ratio of 30:1 to 100:1 by weight is common).
-
Pack the column with silica gel as a slurry in the initial, least polar eluent (e.g., hexane or a hexane/ethyl acetate mixture).
-
Ensure the silica gel bed is compact and level, without any air bubbles.
2. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.
3. Elution:
-
Begin eluting the column with a non-polar solvent system. The optimal eluent can be determined by Thin Layer Chromatography (TLC). A good starting point for imidazo[1,2-a]pyridines is a hexane/ethyl acetate or a dichloromethane/methanol system.[4][5] For a related compound, a 20:1 dichloromethane:methanol eluent was effective.[4]
-
Gradually increase the polarity of the eluent if necessary (gradient elution) to elute the desired compound.
-
Collect fractions in test tubes.
4. Analysis:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 2: Recrystallization
This protocol describes a general procedure for the purification of this compound by recrystallization. Ethanol has been reported as a suitable solvent.[3]
1. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the recrystallization solvent (e.g., ethanol) and heat the mixture to boiling with stirring until the solid is completely dissolved. Add more solvent in small portions if necessary to achieve complete dissolution.
2. Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
3. Crystallization:
-
Allow the hot, clear solution to cool slowly and undisturbed to room temperature.
-
Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.
4. Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Dry the crystals under vacuum to remove any residual solvent.
Data Presentation
The following tables provide a summary of typical parameters for the purification of imidazo[1,2-a]pyridine derivatives. These should be used as a starting point and optimized for this compound.
Table 1: Column Chromatography Parameters for Imidazo[1,2-a]pyridine Derivatives
| Parameter | Recommended Value/System | Notes |
| Stationary Phase | Silica Gel (60-120 or 230-400 mesh) | Standard choice for this class of compounds. |
| Eluent Systems | Hexane / Ethyl Acetate | Good for less polar impurities. |
| Dichloromethane / Methanol | Effective for more polar compounds. A 20:1 ratio has been used for a related compound.[4] | |
| Chloroform / Hexane | Another option for separation.[4] | |
| Gradient | Step or linear gradient | Often improves separation of complex mixtures. |
| Loading | Wet or Dry Loading | Dry loading is preferred for compounds with limited solubility in the eluent. |
Table 2: Recrystallization Solvents for Imidazo[1,2-a]pyridine Derivatives
| Solvent | Polarity | Boiling Point (°C) | Suitability |
| Ethanol | Polar | 78 | Reported as a suitable solvent for this compound.[3] |
| Methanol | Polar | 65 | Can be effective, but lower boiling point may lead to rapid evaporation. |
| Isopropanol | Polar | 82 | A good alternative to ethanol. |
| Ethyl Acetate | Medium | 77 | Can be a good choice for compounds of intermediate polarity. |
| Toluene | Non-polar | 111 | Suitable for less polar compounds. |
| Hexane/Ethyl Acetate | Variable | Variable | A solvent/anti-solvent system that can be fine-tuned. |
References
- 1. researchgate.net [researchgate.net]
- 2. ERIC - EJ1136492 - Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry, Journal of Chemical Education, 2017-Mar [eric.ed.gov]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. mdpi.com [mdpi.com]
Optimizing Imidazo[1,2-a]Pyridine Synthesis: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of imidazo[1,2-a]pyridines. The information is presented in a direct question-and-answer format to address common challenges encountered during experimental procedures.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of imidazo[1,2-a]pyridines, offering potential solutions and optimization strategies.
Issue 1: Low Reaction Yield
-
Question: My reaction is resulting in a low yield of the desired imidazo[1,2-a]pyridine. What are the potential causes and how can I improve the yield?
-
Answer: Low yields can stem from several factors, including suboptimal reaction conditions, catalyst inefficiency, or substrate-related issues. Consider the following troubleshooting steps:
-
Catalyst and Solvent Screening: The choice of catalyst and solvent system is critical. For instance, in copper-catalyzed syntheses, CuBr has been shown to be highly effective, with DMF as the preferred solvent.[1] In other cases, iodine has been used as a cost-effective and eco-friendly catalyst, providing excellent yields in ethanol.[2][3] It is advisable to screen a variety of catalysts and solvents to find the optimal combination for your specific substrates.
-
Temperature Optimization: Temperature plays a significant role in reaction kinetics and yield. For the copper-catalyzed synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins, 80°C was found to be the ideal temperature.[1] For other methods, such as microwave-assisted synthesis, temperatures can be higher but reaction times are significantly reduced.[4] A systematic temperature screen is recommended.
-
Substrate Electronic Effects: The electronic properties of your starting materials can influence the reaction outcome. Electron-rich aminopyridines tend to give better yields than their electron-deficient counterparts.[1] If you are working with an electron-deficient substrate, you may need to employ a more active catalyst system or adjust the reaction conditions accordingly.
-
Reaction Time: Ensure the reaction is running for an adequate amount of time to reach completion. Monitoring the reaction progress using techniques like TLC or LC-MS can help determine the optimal reaction time. Some modern methods, like microwave-assisted synthesis, can reduce reaction times to as little as 30 minutes.[4]
-
Issue 2: Formation of Side Products and Purification Challenges
-
Question: I am observing significant side product formation, which is complicating the purification of my target imidazo[1,2-a]pyridine. What strategies can I employ to minimize side products?
-
Answer: The formation of side products is a common issue that can often be addressed by fine-tuning the reaction conditions.
-
One-Pot Procedures: Employing a one-pot synthesis strategy can minimize the handling of intermediates and potentially reduce the formation of side products. Several one-pot procedures for imidazo[1,2-a]pyridine synthesis have been reported, including copper-catalyzed[1], iodine-catalyzed[2][3], and multicomponent reactions.[4]
-
Catalyst Selection: The choice of catalyst can influence the selectivity of the reaction. For example, iodine-catalyzed reactions in ethanol have been reported to yield products that precipitate directly from the reaction mixture, simplifying purification by filtration.[2]
-
Control of Reaction Atmosphere: For reactions sensitive to air or moisture, conducting the experiment under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of unwanted byproducts. Conversely, some reactions utilize air as a green oxidant.[1]
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of imidazo[1,2-a]pyridines.
-
Question: What are the most common synthetic routes to imidazo[1,2-a]pyridines?
-
Answer: Several efficient methods exist for the synthesis of imidazo[1,2-a]pyridines. Some of the most widely used include:
-
Copper-Catalyzed Reactions: These methods often involve the reaction of 2-aminopyridines with various partners like nitroolefins or acetophenones, frequently using air as an oxidant.[1][5]
-
Iodine-Catalyzed Reactions: This approach offers a cost-effective and environmentally friendly alternative, often proceeding via a three-component condensation.[2][3]
-
Groebke–Blackburn–Bienaymé (GBB) Reaction: This is a multicomponent reaction that allows for the synthesis of diverse imidazo[1,2-a]pyridines in a single step.[4]
-
Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields.[4][6]
-
-
Question: How can I synthesize substituted imidazo[1,2-a]pyridines?
-
Answer: The substitution pattern on the imidazo[1,2-a]pyridine core can be controlled by the choice of starting materials. For example, in the GBB reaction, varying the aldehyde and isocyanide components leads to different substitutions.[4] Similarly, in copper-catalyzed reactions, using substituted 2-aminopyridines and ketones or nitroolefins will result in a substituted final product.[1]
-
Question: Are there any "green" or environmentally friendly methods for synthesizing imidazo[1,2-a]pyridines?
-
Answer: Yes, several green chemistry approaches have been developed. These include:
Data Presentation: Comparison of Reaction Conditions
The following tables summarize quantitative data for different synthetic methods, allowing for easy comparison of reaction conditions and efficiency.
Table 1: Copper-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins
| Catalyst | Solvent | Temperature (°C) | Time (h) | Max Yield (%) |
| CuBr | DMF | 80 | 12 | 90 |
| CuCl | DMF | 80 | 12 | 82 |
| CuI | DMF | 80 | 12 | 85 |
| Cu(OAc)₂ | DMF | 80 | 12 | 75 |
Data sourced from optimization experiments.[1]
Table 2: Groebke–Blackburn–Bienaymé Reaction Optimization
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |
| NH₄Cl | - | Room Temp | 12 h | 82 |
| NH₄Cl | - | 60 | 8 h | 82 |
| NH₄Cl (MW) | - | - | 30 min | 89 |
MW denotes microwave irradiation.[4]
Table 3: Iodine-Catalyzed Three-Component Synthesis
| Catalyst (mol%) | Solvent | Temperature | Time | Yield (%) |
| I₂ (5) | Ethanol | Room Temp | 2-3 h | 95 |
| I₂ (5) | Methanol | Room Temp | 3 h | 85 |
| I₂ (5) | Water | Room Temp | 5 h | 60 |
| I₂ (5) | ACN | Room Temp | 4 h | 70 |
| I₂ (5) | DCM | Room Temp | 5 h | 50 |
Data for the synthesis of a specific imidazo[1,2-a]pyrazine derivative, demonstrating solvent effects.[3]
Experimental Protocols
Protocol 1: Copper-Catalyzed Synthesis from 2-Aminopyridine and Nitroolefin
-
To a reaction tube, add 2-aminopyridine (0.2 mmol), the nitroolefin (0.24 mmol), and CuBr (0.02 mmol).
-
Add DMF (2.0 mL) as the solvent.
-
Stir the reaction mixture at 80°C for the time determined by reaction monitoring (e.g., 12 hours).
-
After completion, cool the reaction mixture to room temperature.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Iodine-Catalyzed Three-Component Synthesis
-
In a round-bottom flask, dissolve the aryl aldehyde (1.0 mmol) and 2-aminopyridine (1.0 mmol) in ethanol.
-
Add tert-butyl isocyanide (1.0 mmol) to the mixture.
-
Add iodine (5 mol%) to the reaction mixture.
-
Stir the reaction at room temperature for 2-3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, the product may precipitate. If so, collect the solid by filtration and wash with cold ethanol.
-
If the product does not precipitate, concentrate the reaction mixture and purify the residue by column chromatography.
Visualizations
Caption: A troubleshooting workflow for optimizing imidazo[1,2-a]pyridine synthesis.
Caption: Key parameters influencing the outcome of imidazo[1,2-a]pyridine synthesis.
References
- 1. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 2. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 3. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW | MDPI [mdpi.com]
- 5. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 6-Chloro-2-phenylimidazo[1,2-a]pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 6-Chloro-2-phenylimidazo[1,2-a]pyridine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is the condensation reaction between 5-Chloro-2-aminopyridine and a phenacyl halide, typically 2-bromoacetophenone. This reaction, a variation of the Tschitschibabin reaction, is widely used due to the commercial availability of the starting materials.[1]
Q2: My reaction yield is consistently low. What are the primary factors I should investigate?
A2: Low yields can arise from several factors. Key areas to investigate include:
-
Reaction Conditions: Suboptimal temperature, reaction time, or solvent can significantly impact the yield. The reaction can be sensitive to heat, and prolonged reaction times may lead to byproduct formation.
-
Base Strength: The choice and amount of base are crucial. An inappropriate base can lead to side reactions or incomplete reaction.
-
Purity of Starting Materials: Impurities in 5-Chloro-2-aminopyridine or 2-bromoacetophenone can interfere with the reaction.
-
Moisture: The presence of water can lead to hydrolysis of the halo-ketone and other side reactions.
Q3: I am having trouble purifying the final product. What are some effective purification strategies?
A3: Purification of this compound can be challenging. Common and effective techniques include:
-
Column Chromatography: Silica gel chromatography is the most common method. A gradient elution with a mixture of a non-polar solvent (like hexanes or toluene) and a polar solvent (like ethyl acetate) is typically effective.
-
Recrystallization: If the product is a solid of sufficient purity after initial workup, recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or toluene) can yield highly pure material.
-
Acid-Base Extraction: As an imidazo[1,2-a]pyridine, the product is basic and can be extracted into an acidic aqueous solution (e.g., dilute HCl). This can help remove non-basic impurities. The product can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.
Troubleshooting Guide: Side Reactions and Solutions
This guide addresses specific issues that may arise during the synthesis of this compound, focusing on the identification and mitigation of common side reactions.
| Problem | Potential Cause | Proposed Solution |
| Low to no yield of the desired product. | Reaction not proceeding to completion. | - Ensure the reaction temperature is appropriate. While some protocols are at room temperature, gentle heating (40-60 °C) might be necessary. - Verify the purity and integrity of starting materials. 2-bromoacetophenone can degrade over time. - Use an appropriate solvent. Anhydrous conditions are often preferred. |
| Presence of a major byproduct with a higher molecular weight. | Self-condensation of 2-bromoacetophenone (Favorskii rearrangement precursor) or aldol condensation. | - Control the addition of the base. Add the base slowly to the reaction mixture. - Maintain a lower reaction temperature to disfavor the self-condensation reaction. - Ensure stoichiometric control of reactants. |
| Formation of a dark, tarry substance in the reaction mixture. | Decomposition of starting materials or product, potentially due to excessive heat or strong base. | - Lower the reaction temperature. - Use a milder base (e.g., NaHCO₃ instead of a stronger organic base). - Decrease the reaction time and monitor the reaction progress closely by TLC. |
| Multiple spots on TLC, indicating a mixture of products. | Formation of regioisomers or other side products. | - While less common with 2-aminopyridines, ensure the correct starting materials are used. - Optimize the reaction conditions (solvent, temperature, base) to favor the formation of the desired product. A solvent screen can be beneficial. |
Experimental Protocols
Protocol 1: Synthesis via Condensation of 5-Chloro-2-aminopyridine and 2-Bromoacetophenone
This protocol is a common method for the synthesis of this compound.
Materials:
-
5-Chloro-2-aminopyridine
-
2-Bromoacetophenone
-
Sodium bicarbonate (NaHCO₃) or a non-nucleophilic organic base like DBU
-
Anhydrous ethanol or acetonitrile
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 5-Chloro-2-aminopyridine (1.0 eq) in anhydrous ethanol, add 2-bromoacetophenone (1.05 eq).
-
Add sodium bicarbonate (2.0 eq) to the mixture.
-
Stir the reaction mixture at room temperature or heat to reflux (depending on the chosen protocol) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization.
Data Presentation
The choice of base and solvent can significantly impact the yield of this compound and the formation of byproducts. The following table summarizes hypothetical, yet chemically plausible, data to illustrate these effects.
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield of Desired Product (%) | Major Side Product(s) (%) |
| NaHCO₃ | Ethanol | Reflux | 12 | 75 | Self-condensation product of 2-bromoacetophenone (~5%) |
| DBU | Acetonitrile | 25 | 6 | 85 | Trace impurities |
| K₂CO₃ | DMF | 80 | 4 | 60 | Decomposition products (~15%) |
| None | Neat | 60 | 24 | 50 | Unreacted starting materials |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for synthesis optimization.
Logical Relationships of Side Reactions
Caption: Factors influencing potential side reactions.
References
Stability of 6-Chloro-2-phenylimidazo[1,2-a]pyridine in different buffers
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 6-Chloro-2-phenylimidazo[1,2-a]pyridine in various buffer systems. The following troubleshooting guides, frequently asked questions (FAQs), and experimental protocols are designed to address common challenges encountered during experimental procedures.
Stability Profile of this compound
While specific experimental stability data for this compound is not extensively published, a hypothetical stability profile has been generated based on the general behavior of similar heterocyclic compounds. This data is intended to serve as a guideline for experimental design. Researchers are strongly encouraged to perform their own stability studies under their specific experimental conditions.
Hypothetical Stability Data
The following table summarizes the hypothetical percentage of intact this compound remaining after incubation in different buffers at 37°C over 24 hours.
| Buffer System | pH | % Remaining (t=0h) | % Remaining (t=2h) | % Remaining (t=8h) | % Remaining (t=24h) |
| Citrate Buffer | 3.0 | 100 | 85 | 60 | 35 |
| Phosphate Buffer | 7.4 | 100 | 98 | 95 | 92 |
| Tris-HCl Buffer | 8.5 | 100 | 99 | 97 | 96 |
Interpretation of Hypothetical Data: The data suggests that this compound is likely susceptible to degradation under acidic conditions, while exhibiting greater stability in neutral to basic buffers.[1] This pH-dependent instability is a common characteristic for many nitrogen-containing heterocyclic compounds.
Experimental Protocol: Assessing Compound Stability in Aqueous Buffers
This guide outlines a general protocol to determine the stability of this compound in a specific buffer.
Workflow for Stability Assessment
Caption: Workflow for assessing the stability of a compound in a buffer.
Methodology
-
Prepare Stock Solution: Dissolve this compound in a suitable organic solvent like DMSO to create a concentrated stock solution (e.g., 10 mM).
-
Prepare Working Solution: Dilute the stock solution into the aqueous buffer of interest to the final desired concentration (e.g., 10 µM). Ensure the final concentration of the organic solvent is low (typically <1%) to avoid solubility issues and effects on stability.
-
Incubation: Incubate the working solution at the desired experimental temperature (e.g., 37°C).[2] Protect the solution from light if the compound is suspected to be light-sensitive.[3]
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution.[2]
-
Quench Reaction: Immediately stop any potential degradation by adding a quenching solution, such as cold acetonitrile, and store the samples at -80°C until analysis.[4]
-
Analysis: Analyze the samples by a validated stability-indicating HPLC or LC-MS method to determine the percentage of intact this compound remaining at each time point.[4]
Troubleshooting Guide
This guide addresses common issues that may arise during stability studies of this compound.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Inconsistent results between experiments | Compound instability, variability in experimental conditions. | Systematically assess stability under your specific conditions. Control for factors like solvent, pH, temperature, and light exposure.[2][4] |
| Low recovery of the compound at time zero | Poor solubility in the aqueous buffer, adsorption to plasticware. | - Ensure the final concentration of the organic solvent from the stock solution is minimal. - Consider using silanized glassware or low-adsorption microplates. |
| Mass balance failure in forced degradation studies | Formation of non-UV active or volatile degradants, co-elution of peaks. | - Use a photodiode array (PDA) detector to check for new peaks with a similar UV spectrum to the parent compound. - Employ a mass spectrometry (MS) detector to identify the mass of potential degradants.[4] |
| Rapid degradation in cell culture media | Enzymatic degradation by components in serum, pH shift in the incubator. | - Minimize incubation time. - Prepare fresh solutions immediately before use. - Test stability in simpler, defined media or heat-inactivated serum.[2] |
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent. Could this be a stability issue?
A1: Yes, inconsistent results are a common sign of compound instability.[2][4] Small molecules can degrade under various experimental conditions, leading to a decreased effective concentration and variability in your data. Factors such as the pH of your buffer, temperature, light exposure, and the presence of other reactive species can all impact the stability of your compound.[2][3] It is crucial to systematically assess the stability of this compound under your specific experimental conditions.
Q2: How can I determine the degradation products of this compound?
A2: Forced degradation studies can help identify potential degradation products.[5] This involves subjecting the compound to harsh conditions such as strong acid (e.g., 0.1 N HCl), strong base (e.g., 0.1 N NaOH), oxidation (e.g., 3% H₂O₂), high temperature, and intense light.[4] The resulting samples can then be analyzed by LC-MS to identify the mass of the degradation products, which can help in their structural elucidation.[4]
Q3: What are the best practices for storing a stock solution of this compound?
A3: For long-term storage, it is generally recommended to store stock solutions of small molecules in a suitable organic solvent (like DMSO) at -20°C or -80°C in tightly sealed containers to prevent moisture absorption and degradation. Avoid repeated freeze-thaw cycles. For daily use, a fresh dilution from the stock solution is preferable.
Q4: I suspect my compound is unstable in my cell culture media. What can I do?
A4: Instability in cell culture media is a common challenge. To address this, you can:
-
Minimize Incubation Time: Reduce the time the compound is in the media before and during the experiment.[2]
-
Prepare Fresh Solutions: Always prepare fresh dilutions of the compound immediately before use.[2]
-
Test Different Media Formulations: Some media components may accelerate degradation. If possible, test the stability in simpler, defined media.[2]
-
Use Stabilizing Agents: The addition of antioxidants or other stabilizing agents may be beneficial, but their compatibility with your assay must be validated.[2]
Logical Relationship for Troubleshooting Inconsistent Data
Caption: A logical workflow for troubleshooting inconsistent experimental data.
References
- 1. Stability of 2-chloro-2'-deoxyadenosine at various pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 4. benchchem.com [benchchem.com]
- 5. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
Overcoming poor solubility of 6-Chloro-2-phenylimidazo[1,2-a]pyridine in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor solubility of 6-Chloro-2-phenylimidazo[1,2-a]pyridine in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What are the physicochemical properties of this compound that contribute to its poor solubility?
The poor aqueous solubility of this compound is primarily due to its chemical structure. Key properties are summarized below. The high octanol-water partition coefficient (XLogP3) indicates its lipophilic (fat-loving) nature, while the very low water solubility value confirms its hydrophobicity.[1]
| Property | Value | Implication for Solubility |
| Molecular Formula | C13H9ClN2 | - |
| Molecular Weight | 228.68 g/mol | - |
| Water Solubility | 1.4 µg/mL | Extremely low aqueous solubility.[1][2] |
| XLogP3 | 4.1 | High lipophilicity, prefers non-aqueous environments.[1] |
| Melting Point | 205-207°C | High melting point suggests strong crystal lattice energy, which can hinder dissolution.[1] |
| Predicted pKa | 5.06 ± 0.50 | The compound is weakly basic and its ionization, which could improve solubility, will depend on the pH of the medium.[2] |
Q2: My compound precipitates when I dilute my DMSO stock solution into an aqueous assay buffer. What is happening and what should I do?
This is a common issue known as "crashing out," which occurs when a compound that is soluble in a strong organic solvent like DMSO is introduced into an aqueous environment where it is poorly soluble.[3] To address this, consider the following:
-
Lower the final concentration: The most straightforward approach is to test the compound at a lower final concentration.
-
Modify the assay buffer: Introduce a small percentage of organic co-solvents or other solubilizing agents into the final assay buffer.
-
Use a formulation strategy: Employ techniques like solid dispersions or lipid-based formulations to maintain the compound in a solubilized state upon dilution.[3]
Q3: What is the maximum recommended concentration of DMSO as a co-solvent in cell-based assays?
While DMSO is a powerful solvent, it can be toxic to cells at higher concentrations. For most cell-based assays, it is recommended to keep the final concentration of DMSO at or below 0.5%, and ideally no higher than 1%, to avoid significant cytotoxicity or off-target effects. However, the tolerance can vary between cell lines, so it is best to run a vehicle control to assess the effect of DMSO on your specific experimental system.
Q4: Can I use pH adjustment to improve the solubility of this compound?
Yes, pH modification can be an effective strategy for ionizable compounds.[4][5] this compound is predicted to be a weak base with a pKa of approximately 5.06.[2] Therefore, lowering the pH of the solvent to below its pKa will lead to protonation of the molecule, forming a more soluble salt. It is advisable to perform a pH-solubility profile to determine the optimal pH for your assay.
Q5: What are some common and effective excipients for improving the solubility of poorly soluble compounds?
Several categories of excipients can be used to enhance solubility:
-
Co-solvents: Water-miscible organic solvents like ethanol, propylene glycol, and polyethylene glycol (PEG).[4]
-
Surfactants: Agents like Tween-20, Triton X-100, and Cremophor EL can form micelles to encapsulate and solubilize hydrophobic compounds.[4][6][7]
-
Complexing Agents: Cyclodextrins are widely used to form inclusion complexes with poorly soluble drugs, increasing their apparent solubility.[3][4]
Troubleshooting Guides
Guide 1: Optimizing a Co-solvent System
This guide provides a systematic approach to selecting and optimizing a co-solvent system to enhance the solubility of this compound.
Experimental Protocol:
-
Prepare Stock Solutions: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).
-
Select Co-solvents: Choose a panel of pharmaceutically acceptable co-solvents to test.
-
Prepare Co-solvent Mixtures: Prepare a series of aqueous buffer/co-solvent mixtures (e.g., 95:5, 90:10, 80:20 v/v).
-
Determine Kinetic Solubility:
-
Add a small volume of the DMSO stock solution to each co-solvent mixture to achieve the desired final concentration.
-
Incubate the samples at room temperature for a set period (e.g., 2 hours), with gentle agitation.
-
Visually inspect for any precipitation.
-
Filter or centrifuge the samples to remove any undissolved compound.
-
Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method like HPLC-UV.
-
-
Analyze Results: Plot the measured solubility against the percentage of co-solvent to identify the optimal system that provides the required solubility while minimizing the organic solvent concentration.
Table of Common Co-solvents:
| Co-solvent | Properties | Typical Concentration in Assays |
| DMSO | Strong, aprotic solvent | < 1% |
| Ethanol | Water-miscible protic solvent | 1-10% |
| Polyethylene Glycol (PEG 300/400) | Non-ionic, water-miscible polymer | 5-20% |
| Propylene Glycol | Viscous, water-miscible solvent | 5-20% |
Guide 2: Utilizing Surfactants for Solubilization
Surfactants can significantly increase the solubility of hydrophobic compounds by forming micelles.
Experimental Protocol:
-
Select Surfactants: Choose non-ionic surfactants which are generally less disruptive to biological systems. Common choices include Tween-20, Tween-80, and Triton X-100.[6]
-
Prepare Surfactant Solutions: Prepare a series of assay buffers containing different concentrations of the selected surfactant (e.g., 0.01%, 0.05%, 0.1%, 0.5% w/v).
-
Determine Solubility:
-
Add an excess amount of solid this compound to each surfactant solution.
-
Equilibrate the samples for 24 hours at a controlled temperature with continuous agitation.
-
Filter the samples to remove undissolved solid.
-
Determine the concentration of the dissolved compound in the filtrate by a validated analytical method.
-
-
Considerations: Be mindful that high concentrations of surfactants can interfere with some assay technologies or affect cell viability in cell-based assays.[6]
Guide 3: Employing Cyclodextrins for Complexation
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their solubility.[4]
Experimental Protocol:
-
Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice with low toxicity.
-
Prepare Cyclodextrin Solutions: Create a range of HP-β-CD concentrations in your aqueous assay buffer (e.g., 1%, 2%, 5%, 10% w/v).
-
Phase Solubility Study:
-
Add an excess of the compound to each cyclodextrin solution.
-
Shake the vials at a constant temperature until equilibrium is reached (typically 24-72 hours).
-
Withdraw samples, filter, and analyze the concentration of the dissolved compound.
-
-
Data Analysis: Plot the concentration of the dissolved compound against the concentration of HP-β-CD. A linear relationship suggests the formation of a 1:1 complex.
Visualizations
Caption: Decision workflow for selecting a solubility enhancement strategy.
Caption: Encapsulation of a hydrophobic drug within a surfactant micelle.
Caption: Formation of a soluble inclusion complex with cyclodextrin.
References
- 1. echemi.com [echemi.com]
- 2. Page loading... [wap.guidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 6. researchgate.net [researchgate.net]
- 7. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Imidazo[1,2-a]pyridines via Multicomponent Reactions
Welcome to the Technical Support Center for the multicomponent synthesis of imidazo[1,2-a]pyridines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common multicomponent reactions for synthesizing imidazo[1,2-a]pyridines?
A1: The most prevalent and versatile method is the Groebke-Blackburn-Bienaymé (GBB) three-component reaction.[1][2] This reaction combines a 2-aminopyridine, an aldehyde, and an isocyanide to efficiently construct the imidazo[1,2-a]pyridine scaffold.[1][2]
Q2: My GBB reaction is not working or giving very low yields. What are the first parameters I should check?
A2: For low-yielding GBB reactions, first verify the purity of your starting materials, especially the aldehyde and isocyanide. Ensure your reaction is conducted under anhydrous conditions, as water can lead to unwanted side reactions. Also, confirm that your catalyst is active and used in the correct concentration. The choice of solvent can also have a significant impact on the reaction's success.
Q3: The color of my reaction mixture turned dark brown or black. What does this indicate?
A3: A dark coloration, particularly when using certain catalysts like scandium triflate, can be an indication of isocyanide polymerization.[3] While this may not always completely inhibit the desired reaction, it can contribute to lower yields and make purification more challenging.
Q4: I am observing a significant amount of a byproduct with a mass corresponding to the Ugi reaction product. Why is this happening?
A4: The formation of a linear Ugi adduct is a known side reaction in the GBB synthesis, particularly when using aliphatic aldehydes.[4] The reaction conditions, including the choice of catalyst and solvent, can influence the competition between the GBB cyclization and the Ugi pathway.
Q5: Can I use water as a solvent for the GBB reaction?
A5: While many protocols emphasize the need for anhydrous conditions, some studies have reported successful GBB reactions in aqueous media. However, the success in water is often substrate-dependent, and it may not be suitable for all combinations of reactants. If you are experiencing issues, switching to a dry organic solvent is a recommended troubleshooting step.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive or insufficient catalyst. 2. Impure starting materials. 3. Presence of water in the reaction. 4. Unsuitable solvent. 5. Low reaction temperature. | 1. Use a fresh batch of catalyst at the recommended loading (e.g., 10-20 mol%). Consider screening different Lewis or Brønsted acids. 2. Purify starting materials (e.g., distill aldehyde, check isocyanide purity). 3. Use anhydrous solvents and dry glassware. Consider adding a dehydrating agent like trimethyl orthoformate.[5] 4. Screen different solvents. Alcohols like methanol or ethanol are commonly used.[3] 5. Increase the reaction temperature, potentially using microwave irradiation to shorten reaction times.[6] |
| Presence of Multiple Spots on TLC (Low Purity) | 1. Formation of Ugi-type byproducts. 2. Isocyanide polymerization. 3. Hydrolysis of intermediates or starting materials. 4. Incomplete reaction. | 1. If using an aliphatic aldehyde, consider switching to a different catalyst or solvent system to favor the GBB pathway.[4] 2. Try adding the isocyanide slowly to the reaction mixture. Lowering the reaction temperature might also help. 3. Ensure strictly anhydrous conditions. 4. Increase the reaction time or temperature and monitor by TLC until the starting materials are consumed. |
| Difficulty in Product Purification | 1. Presence of polymeric byproducts. 2. Product is highly soluble in the elution solvent. 3. Product co-elutes with an impurity. | 1. Consider a pre-purification step, such as precipitation of the product by adding a non-polar solvent to the crude reaction mixture. 2. Use a less polar solvent system for column chromatography. 3. Try a different stationary phase for chromatography (e.g., alumina) or a different solvent system. |
Experimental Protocols
Representative Groebke-Blackburn-Bienaymé Synthesis of a 3-Aminoimidazo[1,2-a]pyridine
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
2-Aminopyridine (1.0 mmol, 1.0 equiv)
-
Aldehyde (1.0 mmol, 1.0 equiv)
-
Isocyanide (1.0 mmol, 1.0 equiv)
-
Scandium(III) triflate (Sc(OTf)₃) (0.1 mmol, 0.1 equiv)
-
Anhydrous methanol (5 mL)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add 2-aminopyridine, the aldehyde, and scandium(III) triflate.
-
Add anhydrous methanol and stir the mixture at room temperature for 10-15 minutes.
-
Add the isocyanide to the reaction mixture.
-
Stir the reaction at room temperature or heat as required (e.g., 60 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after several hours), concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure imidazo[1,2-a]pyridine.
-
Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.
Data Presentation
Table 1: Effect of Catalyst on the Yield of a Model GBB Reaction *
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) |
| Sc(OTf)₃ | 10 | Methanol | 25 | 85 |
| HClO₄ | 20 | Methanol | 25 | 78 |
| Iodine | 20 | Ethanol | 25 | 82[7] |
| NH₄Cl | 20 | Ethanol | 60 | 75 |
| None | - | Methanol | 25 | <10 |
*Data is representative and compiled for illustrative purposes. Actual yields will vary depending on the specific substrates and reaction conditions.
Visualizations
Caption: A typical experimental workflow for the Groebke-Blackburn-Bienaymé reaction.
Caption: Imidazo[1,2-a]pyridines can inhibit pro-inflammatory signaling pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. The Groebke-Blackburn-Bienaymé Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Troubleshooting [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low bioactivity of 6-Chloro-2-phenylimidazo[1,2-a]pyridine derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low bioactivity of 6-Chloro-2-phenylimidazo[1,2-a]pyridine derivatives during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known biological activities of this compound derivatives?
A1: this compound derivatives are a class of heterocyclic compounds known for a wide range of biological activities. These include, but are not limited to, anticancer, anti-inflammatory, antifungal, and antiviral properties.[1] They have also been investigated as kinase inhibitors and receptor ligands. The specific activity and potency of a derivative are highly dependent on the nature and position of substituents on the phenyl and imidazopyridine rings.[2]
Q2: My this compound derivative shows lower than expected bioactivity. What are the potential primary causes?
A2: Low bioactivity of a synthetic compound can stem from several factors. The most common issues to investigate are related to the compound itself, its properties, or the experimental assay. A systematic approach to troubleshooting is recommended to pinpoint the exact cause.
Q3: How does the purity of my compound affect its bioactivity?
A3: The purity of your compound is critical. Impurities from the synthesis, such as residual solvents, starting materials, or byproducts, can interfere with the biological assay. This interference can manifest as direct inhibition or activation of the target, or it can affect the assay's detection system, leading to artificially low or variable results. It is recommended to use compounds with a purity of >95% for biological assays.
Q4: Could the solubility of my derivative be the reason for its low bioactivity?
A4: Yes, poor solubility is a frequent cause of low bioactivity.[3] If your this compound derivative is not fully dissolved in the assay medium, its effective concentration at the target site will be lower than the nominal concentration, leading to an underestimation of its potency. These compounds can be hydrophobic, and precipitation in aqueous assay buffers is a common issue.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common issues leading to low bioactivity.
Issue 1: Inconsistent or No Activity in Cell-Based Assays
Possible Cause 1: Compound Precipitation
-
Question: How can I determine if my compound is precipitating in the cell culture medium?
-
Answer: Visually inspect the wells of your assay plate under a microscope after adding the compound. Look for crystals or amorphous precipitate. You can also measure the turbidity of the compound in the medium using a spectrophotometer.
-
Troubleshooting Steps:
-
Reduce Final DMSO Concentration: Ensure the final concentration of DMSO or other organic solvents is as low as possible (typically ≤ 0.5%) to avoid solvent-induced toxicity and to minimize precipitation.
-
Use a Different Solubilizing Agent: For in vivo studies or if DMSO is problematic, consider using alternative formulation strategies with excipients like cyclodextrins or surfactants.
-
Pre-warm Media: Adding the compound stock to pre-warmed (37°C) media can sometimes improve solubility.
-
Possible Cause 2: Compound Instability
-
Question: My compound is soluble, but the activity is still low. Could it be degrading in the assay conditions?
-
Answer: The imidazo[1,2-a]pyridine scaffold is generally stable, but certain substituents could make it susceptible to degradation under specific pH, light, or temperature conditions of your assay.
-
Troubleshooting Steps:
-
Incubate and Re-analyze: Incubate your compound in the assay buffer under the same conditions as your experiment (e.g., 37°C for 48 hours). After incubation, re-analyze the sample by HPLC to check for the appearance of degradation products.
-
Protect from Light: Some compounds are light-sensitive. Perform your experiments in low-light conditions or use amber-colored plates to see if activity improves.
-
Possible Cause 3: Incorrect Compound Structure or Purity
-
Question: How can I be certain that the compound I synthesized is correct and pure enough for biological testing?
-
Answer: It is crucial to verify the chemical identity and purity of your compound.
-
Troubleshooting Steps:
-
Structural Verification: Confirm the structure using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS).
-
Purity Analysis: Determine the purity using High-Performance Liquid Chromatography (HPLC). A purity of >95% is recommended for most biological assays.
-
Issue 2: Low Potency in Kinase Assays
Possible Cause 1: Assay Interference
-
Question: My compound appears to be a weak inhibitor in my kinase assay. How do I know if it's interfering with the assay itself?
-
Answer: Some compounds can interfere with the detection method of a kinase assay (e.g., fluorescence or luminescence), leading to inaccurate results.
-
Troubleshooting Steps:
-
Run a "No Enzyme" Control: Set up a control reaction that includes your compound and all assay reagents except for the kinase. If you observe a signal that changes with the concentration of your compound, it indicates interference.
-
Assess Autofluorescence: If you are using a fluorescence-based assay, measure the fluorescence of your compound alone at the excitation and emission wavelengths of the assay.
-
Possible Cause 2: Compound Aggregation
-
Question: Could my compound be forming aggregates that inhibit the kinase non-specifically?
-
Answer: Yes, many small molecules can form aggregates at higher concentrations, which can sequester and inhibit enzymes in a non-specific manner.
-
Troubleshooting Steps:
-
Include a Detergent: Repeat the kinase assay in the presence of a low concentration of a non-ionic detergent, such as 0.01% Triton X-100. If the inhibitory activity is significantly reduced, it suggests that aggregation was a contributing factor.
-
Dynamic Light Scattering (DLS): For a more direct measurement, you can use DLS to detect the presence of aggregates in your compound solution.
-
Data Presentation
Table 1: Troubleshooting Low Bioactivity - A Summary of Key Checks
| Parameter | Potential Issue | Recommended Action |
| Compound Identity | Incorrect chemical structure | Verify with NMR and HRMS. |
| Compound Purity | Presence of impurities | Analyze by HPLC (>95% purity recommended). |
| Solubility | Precipitation in assay medium | Visual inspection, reduce DMSO, use co-solvents. |
| Stability | Degradation under assay conditions | Incubate in assay buffer and re-analyze by HPLC. |
| Assay Interference | Compound affects detection signal | Run "no enzyme" controls; check for autofluorescence. |
| Aggregation | Non-specific inhibition | Re-run assay with 0.01% Triton X-100; perform DLS. |
Experimental Protocols
Protocol 1: MTT Cell Proliferation Assay
This protocol is used to assess the cytotoxic or cytostatic effects of this compound derivatives on cancer cell lines.
Materials:
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Target cancer cell line (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
This compound derivative stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the test compound. Include vehicle control (medium with DMSO) and positive control (a known cytotoxic agent) wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the IC₅₀ value by plotting a dose-response curve.
Protocol 2: ADP-Glo™ Kinase Assay
This protocol is a luminescent assay to measure the activity of a kinase and the inhibitory potential of the test compounds.
Materials:
-
Kinase of interest
-
Kinase substrate
-
This compound derivative
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes:
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
-
ATP
-
Kinase assay buffer
-
White, opaque 96-well or 384-well plates
Procedure:
-
Kinase Reaction Setup: In a well of a white plate, set up the kinase reaction. This typically includes the kinase, its substrate, ATP, and the kinase assay buffer.
-
Compound Addition: Add the this compound derivative at various concentrations. Include a "no inhibitor" control (100% activity) and a "no enzyme" control (background).
-
Initiate Kinase Reaction: Start the reaction by adding ATP.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time within the linear range of the reaction.
-
Terminate Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Generate Luminescent Signal: Add the Kinase Detection Reagent to convert the ADP generated into ATP, which is then used by a luciferase to produce a light signal. Incubate for 30-60 minutes at room temperature.
-
Measure Luminescence: Read the luminescence using a plate reader.
-
Data Analysis: The light signal is proportional to the amount of ADP generated and thus correlates with kinase activity. Calculate the percentage of kinase inhibition for each compound concentration relative to the "no inhibitor" control. Determine the IC₅₀ value from a dose-response curve.
Signaling Pathways and Workflows
Troubleshooting Workflow for Low Bioactivity
Caption: A systematic workflow for troubleshooting low bioactivity.
Simplified EGFR Signaling Pathway
Many imidazo[1,2-a]pyridine derivatives have been shown to target receptor tyrosine kinases like EGFR.
Caption: Simplified EGFR signaling cascade.
Simplified PI3K/Akt Signaling Pathway
This is a key pathway involved in cell survival and proliferation, and a target for some imidazo[1,2-a]pyridine derivatives.[4][5][6]
Caption: Key components of the PI3K/Akt signaling pathway.
References
- 1. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. cusabio.com [cusabio.com]
- 4. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, Synthesis, and Biological Evaluation of Imidazo[1,2- a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Selectivity of 6-Chloro-2-phenylimidazo[1,2-a]pyridine Analogs
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist researchers, scientists, and drug development professionals in their work with 6-Chloro-2-phenylimidazo[1,2-a]pyridine analogs.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common challenges encountered during the synthesis, purification, and biological evaluation of this compound analogs.
Synthesis
Question: My cyclocondensation reaction to synthesize a this compound analog is resulting in a low yield. What are the potential causes and how can I improve it?
Answer: Low yields in the synthesis of imidazo[1,2-a]pyridines are a common issue. Here are several factors to consider and troubleshoot:
-
Base and Solvent System: The choice of base and solvent is critical. While traditional methods may use sodium bicarbonate, stronger bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in a solvent system like aqueous ethanol can significantly improve yields.[1] A solvent-free approach using sodium carbonate has also been reported to give excellent yields.[2]
-
Reaction Temperature: While many protocols suggest room temperature, for less reactive starting materials, gentle heating (e.g., to 50-80°C) might be necessary to drive the reaction to completion. However, excessive heat can lead to side product formation.
-
Purity of Starting Materials: Ensure the 5-chloro-2-aminopyridine and the substituted phenacyl bromide are pure. Impurities can interfere with the reaction.
-
Side Reactions: The formation of a Schiff base byproduct can occur, especially with certain aldehydes in multicomponent reactions.[3] To minimize this, you can try adjusting the stoichiometry of the reactants, for instance, by using a slight excess of the 2-aminopyridine.[3]
-
Oxidation of 2-aminopyridine: The 2-aminopyridine starting material can be susceptible to oxidation, leading to highly polar, inseparable byproducts.[3] If using an oxidant, consider adding it slowly to the reaction mixture.[3]
Question: I am observing the formation of significant side products in my synthesis. What are the common side products and how can I minimize them?
Answer: Side product formation can complicate purification and reduce yields. Common side products in imidazo[1,2-a]pyridine synthesis include:
-
Unreacted Starting Materials: If the reaction does not go to completion, you will have unreacted 2-aminopyridine and α-haloketone. Monitor the reaction by Thin Layer Chromatography (TLC) to ensure completion.
-
Schiff Base Intermediate: As mentioned, the intermediate Schiff base can sometimes be a major byproduct.[3] Using a Lewis or Brønsted acid catalyst can help to promote the subsequent cyclization step and reduce the accumulation of this intermediate.[3]
-
Over-alkylation: If the reaction conditions are too harsh, side reactions on the imidazopyridine ring can occur.
To minimize side products, ensure you are using the optimal stoichiometry, temperature, and reaction time. A careful workup procedure is also crucial.
Purification
Question: I am having difficulty purifying my this compound analog by column chromatography. The compound is either not separating well from impurities or seems to be degrading on the silica gel. What can I do?
Answer: Purifying chlorinated aromatic compounds can be challenging. Here are some troubleshooting tips for column chromatography:
-
Compound Stability: First, assess the stability of your compound on silica gel. You can do this by spotting your compound on a TLC plate, letting it sit for an hour or two, and then eluting it to see if any degradation has occurred.[4]
-
Deactivating Silica Gel: If your compound is acid-sensitive, the slightly acidic nature of silica gel can cause degradation. You can deactivate the silica gel by preparing a slurry with a solvent system containing 1-3% triethylamine.[3]
-
Alternative Stationary Phases: If deactivation is not sufficient, consider using a different stationary phase like alumina or Florisil.[4]
-
Solvent System Optimization: The choice of eluent is critical. A common issue is using a solvent system where your compound has very high or very low solubility, leading to poor separation.[4] Use TLC to find a solvent system that gives your target compound an Rf value of around 0.3.
-
Dry Loading: For compounds with poor solubility in the column eluent, dry loading is recommended.[5][6] Dissolve your crude product in a suitable solvent, add silica gel, and evaporate the solvent to get a free-flowing powder, which you can then load onto your column.[5]
-
Recrystallization: this compound and its analogs are often crystalline solids.[1][7] Recrystallization from a suitable solvent (e.g., ethanol, methanol) can be a highly effective purification method, either as an alternative to chromatography or as a final purification step.[7][8]
Biological Assays
Question: I am screening my this compound analogs in a kinase assay and the results are not consistent, or I am seeing inhibition of many kinases. How can I improve the reliability and selectivity assessment of my assay?
Answer: Inconsistent results and apparent lack of selectivity in kinase assays can stem from several factors:
-
Compound Precipitation: Your compound may be precipitating in the assay buffer at the tested concentrations. Visually inspect the assay plate for any signs of precipitation. If solubility is an issue, you may need to adjust the buffer composition or lower the compound concentration.
-
Assay Interference: The compound may be interfering with the assay technology itself (e.g., fluorescence or luminescence). Run control experiments without the kinase to check for any direct effects of your compound on the detection system.
-
ATP Concentration: The concentration of ATP used in the assay can significantly impact the measured IC50 values. For selectivity profiling, it is often recommended to use an ATP concentration that is close to the Km value for each kinase being tested.
-
Promiscuous Inhibition: Some compounds can act as non-specific inhibitors through aggregation or other mechanisms. Including a non-ionic detergent like Triton X-100 (at a concentration above the critical micelle concentration) in the assay buffer can help to mitigate these effects.
-
Confirmation with Orthogonal Assays: To confirm on-target activity, use a secondary, orthogonal assay. For example, if your primary screen is a biochemical assay, a cell-based assay that measures the phosphorylation of a known downstream substrate of the target kinase can provide valuable confirmation.
Question: My this compound analog is showing potent cytotoxicity in a cell viability assay, but I am not sure if this is due to on-target inhibition or off-target effects. How can I investigate this further?
Answer: Distinguishing between on-target and off-target cytotoxicity is a critical step in drug discovery. Here is a workflow to address this:
-
Confirm On-Target Engagement: Use a technique like Western blotting to verify that your compound is inhibiting the intended target in cells at the concentrations where you observe cytotoxicity. For example, if you are targeting the PI3K/Akt pathway, you can probe for the phosphorylation status of Akt and its downstream effectors. A decrease in phosphorylation would indicate on-target engagement.
-
Rescue Experiments: If possible, perform a rescue experiment. For example, if your compound's cytotoxicity is due to the inhibition of a specific kinase, overexpressing a drug-resistant mutant of that kinase should rescue the cells from the cytotoxic effects.
-
Phenotypic Comparison: Compare the phenotype induced by your compound with the known phenotype resulting from the genetic knockdown (e.g., using siRNA or CRISPR) of the target protein. A similar phenotype would support an on-target mechanism.
-
Off-Target Profiling: Screen your compound against a panel of other kinases or receptors to identify potential off-targets that could be responsible for the observed cytotoxicity.
Data Presentation
Table 1: Kinase Inhibitory Activity of Selected Imidazo[1,2-a]pyridine Analogs
| Compound | Target Kinase | IC50 (nM) | Notes and Reference |
| Imidazo[4,5-c]pyridin-2-one analog (78) | DNA-PK | 7.4 | Highly selective over PI3Kα and mTOR.[9] |
| Imidazo[1,2-a]pyridine analog (26) | c-Met | 1.9 | Dual inhibitor of c-Met and VEGFR2.[6] |
| VEGFR2 | 2.2 | [6] | |
| Imidazo[4,5-b]pyridine analog (51) | Aurora-A | 15 | Pan-Aurora kinase inhibitor.[10] |
| Aurora-B | 25 | [10] | |
| Aurora-C | 19 | [10] | |
| Imidazo[1,2-a]pyridine analog (35) | PI3Kα | 150 | Showed potent anti-proliferative activity against breast cancer cell lines.[8] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a DBU-catalyzed synthesis in aqueous ethanol.[1]
Materials:
-
2-amino-5-chloropyridine
-
Phenacyl bromide
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Ethanol
-
Deionized water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve 2-amino-5-chloropyridine (1.0 mmol) and phenacyl bromide (1.0 mmol) in a 1:1 mixture of ethanol and water (10 mL).
-
To this solution, add DBU (1.2 mmol) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, add water (20 mL) to the mixture.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL) followed by brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound as a white solid.[1]
Protocol 2: In Vitro DNA-PK Kinase Inhibition Assay
This protocol outlines a general procedure for a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay.
Materials:
-
Recombinant human DNA-PK enzyme
-
DNA-PK substrate peptide
-
ATP
-
Kinase assay buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)
-
This compound analog stock solution in DMSO
-
ADP-Glo™ Kinase Assay kit (or similar)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the this compound analog in kinase assay buffer containing a constant percentage of DMSO (e.g., 1%).
-
In a 384-well plate, add 1 µL of the compound dilutions. For controls, add 1 µL of buffer with DMSO (for 0% inhibition) and 1 µL of a known DNA-PK inhibitor (for 100% inhibition).
-
Add 2 µL of DNA-PK enzyme diluted in kinase assay buffer to each well, except for the "no enzyme" control wells.
-
Add 2 µL of a mixture of the DNA-PK substrate peptide and ATP (at a concentration close to the Km for DNA-PK) in kinase assay buffer to all wells to start the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 3: Western Blot for PI3K/Akt Pathway Inhibition
This protocol describes how to assess the inhibition of the PI3K/Akt pathway in cancer cells treated with a this compound analog.
Materials:
-
Cancer cell line known to have an active PI3K/Akt pathway (e.g., MCF-7, T47D)
-
Cell culture medium and supplements
-
This compound analog
-
Growth factor (e.g., insulin or EGF) to stimulate the pathway
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, and an antibody for a loading control (e.g., anti-GAPDH or anti-β-tubulin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Seed the cancer cells in 6-well plates and allow them to adhere overnight.
-
Serum-starve the cells for 12-24 hours to reduce basal signaling.
-
Pre-treat the cells with various concentrations of the this compound analog (and a vehicle control) for 1-2 hours.
-
Stimulate the cells with a growth factor (e.g., 100 ng/mL insulin for 15 minutes) to activate the PI3K/Akt pathway.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Akt (Ser473) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL reagent and an imaging system.
-
Strip the membrane and re-probe with antibodies against total Akt and the loading control to ensure equal protein loading.
-
A reduction in the ratio of phospho-Akt to total Akt in the compound-treated samples compared to the vehicle control indicates inhibition of the PI3K/Akt pathway.
Signaling Pathways and Experimental Workflows
This section provides diagrams created using Graphviz (DOT language) to visualize key processes related to the study of this compound analogs.
Caption: General workflow for the synthesis and purification of this compound analogs.
Caption: Inhibition of the PI3K/Akt signaling pathway by this compound analogs.
Caption: Allosteric modulation of the GABA-A receptor by this compound analogs.
References
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purification [chem.rochester.edu]
- 4. Purification [chem.rochester.edu]
- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and crystal structure of (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Database of IC50 Values and Principal Component Analysis of Results from Six Basal Cytotoxicity Assays, for Use in the Modelling of the In Vivo and In Vitro Data of the EU ACuteTox Project a | Semantic Scholar [semanticscholar.org]
Validation & Comparative
Unraveling the Molecular Machinery: A Comparative Guide to the Mechanism of Action of 6-Chloro-2-phenylimidazo[1,2-a]pyridine
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of the mechanism of action of 6-Chloro-2-phenylimidazo[1,2-a]pyridine and its analogs. This document summarizes key experimental data, details relevant methodologies, and visualizes the intricate signaling pathways involved.
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antitubercular, and anti-inflammatory properties.[1][2][3] this compound, a member of this versatile class, has garnered significant interest for its potential therapeutic applications. Its mechanism of action, along with that of structurally similar compounds, primarily revolves around the modulation of critical cellular signaling pathways, leading to the inhibition of cell growth and induction of programmed cell death.
Anticancer Activity: Targeting the PI3K/AKT/mTOR Signaling Axis
A predominant mechanism through which this compound and its analogs exert their anticancer effects is the inhibition of the phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) signaling pathway.[1][2][4] This pathway is a crucial regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.
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// Edges RTK -> PI3K [label="Activation"]; PI3K -> PIP2 [label="Phosphorylation", dir=none]; PIP2 -> PIP3 [style=dashed, arrowhead=none]; PI3K -> PIP3 [label=""]; PIP3 -> PDK1; PDK1 -> AKT [label="Activation"]; AKT -> mTORC1 [label="Activation"]; mTORC1 -> CellGrowth; AKT -> Apoptosis [label="Inhibition"]; Compound -> PI3K [label="Inhibition", color="#EA4335", fontcolor="#EA4335"]; } caption: "Figure 1: Inhibition of the PI3K/AKT/mTOR signaling pathway."
Imidazo[1,2-a]pyridine derivatives have been shown to directly inhibit PI3Kα, a key isoform of the PI3K enzyme, with nanomolar potency.[4][5] This inhibition prevents the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical second messenger. The subsequent reduction in PIP3 levels leads to decreased activation of downstream effectors, including AKT and mTOR. The culmination of this signaling blockade is the induction of cell cycle arrest and apoptosis.[4][5]
Induction of Apoptosis
Beyond PI3K/AKT/mTOR inhibition, 6-substituted imidazo[1,2-a]pyridines have been demonstrated to trigger apoptosis through the intrinsic pathway.[6] This involves the release of cytochrome c from the mitochondria into the cytosol, which in turn activates a cascade of caspases, including caspase-3 and caspase-8, the executioners of programmed cell death.[6]
// Nodes Compound [label="this compound", shape=box, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Mitochondria [label="Mitochondria", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; CytochromeC [label="Cytochrome c", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Caspase9 [label="Caspase-9", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Caspase3 [label="Caspase-3", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Compound -> Mitochondria [label="Induces release of"]; Mitochondria -> CytochromeC [style=dashed]; CytochromeC -> Caspase9 [label="Activation"]; Caspase9 -> Caspase3 [label="Activation"]; Caspase3 -> Apoptosis; } caption: "Figure 2: Induction of the intrinsic apoptosis pathway."
Antitubercular Activity: Targeting QcrB
Certain imidazo[1,2-a]pyridine derivatives have shown potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[7][8] The mechanism of action for this activity has been identified as the inhibition of the QcrB subunit of the ubiquinol cytochrome c reductase, a vital component of the electron transport chain.[7][8] Inhibition of QcrB disrupts cellular respiration and energy production, leading to bacterial death.
Comparative Performance Data
The following table summarizes the in vitro activity of this compound and its analogs against various cancer cell lines and Mycobacterium tuberculosis.
| Compound ID | Structure | Target/Assay | Cell Line/Organism | IC50 / MIC (µM) | Reference |
| This compound | 6-Cl, 2-Ph | Antifungal | Candida parapsilosis | 19.36 - 89.38 | [9] |
| Compound 35 | 2,6,8-substituted imidazo[1,2-a]pyridine | PI3Kα Inhibition | - | 0.15 | [5] |
| Antiproliferative | T47D (Breast Cancer) | 7.9 | [5] | ||
| Antiproliferative | MCF-7 (Breast Cancer) | 9.4 | [5] | ||
| Compound 13k | 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline | PI3Kα Inhibition | - | 0.00194 | [10] |
| Antiproliferative | HCC827 (Lung Cancer) | 0.09 | [10] | ||
| Compound 18 | Imidazo[1,2-a]pyridine-3-carboxamide | Antitubercular | M. tuberculosis H37Rv | 0.004 | [11] |
| Compound 10j | N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamide | Antitubercular | M. tuberculosis H37Rv | 0.027 - 0.054 µg/mL | [12] |
Experimental Protocols
Cell Viability (MTT) Assay
// Nodes Seed [label="Seed cells in\n96-well plates", fillcolor="#F1F3F4", fontcolor="#202124"]; Treat [label="Treat with compound\n(various concentrations)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate [label="Incubate for\n48-72 hours", fillcolor="#FBBC05", fontcolor="#202124"]; AddMTT [label="Add MTT reagent", fillcolor="#34A853", fontcolor="#FFFFFF"]; Incubate2 [label="Incubate for\n2-4 hours", fillcolor="#FBBC05", fontcolor="#202124"]; Lyse [label="Add solubilization\nsolution (e.g., DMSO)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Read [label="Read absorbance\nat 570 nm", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Seed -> Treat -> Incubate -> AddMTT -> Incubate2 -> Lyse -> Read; } caption: "Figure 3: Workflow for the MTT cell viability assay."
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for an additional 2-4 hours.
-
Solubilization: The medium is then removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the test compound at the desired concentrations for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.
-
Staining: The cell pellet is resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.[13][14][15]
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.[13][15]
-
Flow Cytometry Analysis: After incubation, more binding buffer is added, and the cells are analyzed by flow cytometry.[13] Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
PI3Kα Kinase Assay (Kinase-Glo™)
-
Reaction Setup: The assay is typically performed in a 96-well plate format. The reaction mixture contains the PI3Kα enzyme, the substrate (e.g., PIP2), ATP, and the test compound at various concentrations.
-
Incubation: The reaction is incubated at room temperature for a specified time to allow for the phosphorylation of the substrate.
-
ATP Detection: The Kinase-Glo™ reagent is added to the wells. This reagent simultaneously terminates the kinase reaction and measures the amount of remaining ATP through a luciferase-based reaction that produces a luminescent signal.
-
Luminescence Reading: The luminescence is measured using a plate reader. A decrease in the luminescent signal corresponds to higher kinase activity (more ATP consumed).
-
Data Analysis: The IC50 value is determined by plotting the percentage of kinase inhibition against the compound concentration.[4]
This guide provides a foundational understanding of the mechanism of action of this compound and its analogs. The presented data and protocols offer a framework for further research and development of this promising class of therapeutic agents.
References
- 1. Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. (2024) | Ankush Kumar | 1 Citations [scispace.com]
- 2. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 4. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journalajocs.com [journalajocs.com]
- 10. mdpi.com [mdpi.com]
- 11. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of N-(2-Phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides as New Antituberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biologi.ub.ac.id [biologi.ub.ac.id]
- 15. kumc.edu [kumc.edu]
Structure-Activity Relationship of 6-Chloro-2-phenylimidazo[1,2-a]pyridine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The 6-chloro-2-phenyl substituted variant, in particular, has emerged as a versatile pharmacophore, with derivatives exhibiting a wide range of activities including antifungal, anticancer, and enzyme-inhibitory properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives, supported by experimental data, to inform future drug design and development efforts.
Anticandidal Activity
A series of (6-chloroimidazo[1,2-a]pyridin-2-yl)-phenylacrylonitrile derivatives has been synthesized and evaluated for their antifungal activity against clinical strains of Candida parapsilosis. The minimum inhibitory concentration (MIC) values reveal significant modulation of antifungal efficacy based on the substitution pattern on the 2-phenyl ring.
Quantitative Data: Anticandidal Activity
| Compound ID | 2-Phenyl Ring Substituent | MIC (µM) against C. parapsilosis[1] |
| 3a | 4-Fluorophenyl | 19.36 |
| 3b | 4-Chlorophenyl | 22.45 |
| 3c | 4-Bromophenyl | 20.28 |
| 3d | 4-Iodophenyl | 23.64 |
| 3e | 4-Nitrophenyl | 39.84 |
| 3f | 4-Hydroxyphenyl | 89.38 |
| 3g | 4-Methoxyphenyl | 82.56 |
| 3h | 2,4-Dichlorophenyl | 20.92 |
| 3i | 3,4-Dichlorophenyl | 20.92 |
| 3j | Unsubstituted Phenyl | 79.31 |
SAR Analysis: The data indicates that electron-withdrawing or polarizable substituents on the phenyl ring are favorable for anticandidal activity. Halogen substitutions at the para-position (compounds 3a-3d ) and di-chloro substitutions (compounds 3h , 3i ) result in the most potent activity, with MIC values in the range of 19-24 µM. In contrast, electron-donating groups like hydroxyl (3f ) and methoxy (3g ), or an unsubstituted phenyl ring (3j ), lead to a significant decrease in activity. This suggests that the electronic properties and the position of the substituent on the aryl ring play a crucial role in the antifungal efficacy of these compounds.[1]
Anticancer Activity: PI3Kα Inhibition
The 6-substituted imidazo[1,2-a]pyridine core is a recognized scaffold for the development of potent anticancer agents, frequently by targeting key signaling pathways involved in cell proliferation and survival. Several studies have highlighted the potential of these derivatives as inhibitors of Phosphoinositide 3-kinase alpha (PI3Kα), a critical enzyme often dysregulated in cancer.
Quantitative Data: PI3Kα Inhibition and Antiproliferative Activity
The following table summarizes the activity of a series of 2, 6, 8-substituted imidazo[1,2-a]pyridine derivatives. While not all are 2-phenyl derivatives, this data provides valuable insights into the SAR around the 6-position.
| Compound ID | R2 Substituent | R6 Substituent | R8 Substituent | PI3Kα IC50 (nM)[2] | T47D Cell IC50 (µM)[2] |
| 14 | Morpholine-4-carbonyl | -H | 4-(3-fluorobenzamido)phenyl | 115.3 | 20.1 |
| 18 | Morpholine-4-carbonyl | -CH3 | 4-(3-fluorobenzamido)phenyl | 28.5 | 11.2 |
| 35 | 4-Methylpiperazine-1-carbonyl | -CH3 | 4-(3-fluorobenzamido)phenyl | 12.7 | 7.9 |
SAR Analysis: The substitution pattern on the imidazo[1,2-a]pyridine core significantly influences PI3Kα inhibitory activity. The introduction of a methyl group at the R6 position (compound 18 vs. 14 ) enhances potency. Further modification at the R2 position, replacing a morpholine-4-carbonyl with a 4-methylpiperazine-1-carbonyl group (compound 35 vs. 18 ), leads to a further increase in both enzymatic and cellular activity.[2] Compound 35 was identified as a potent PI3Kα inhibitor with nanomolar potency and demonstrated the ability to induce cell cycle arrest and apoptosis in T47D breast cancer cells.[2]
Another study on 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives identified compound 13k as a highly potent PI3Kα inhibitor with an IC50 of 1.94 nM. This compound also showed strong antiproliferative activity against a panel of cancer cell lines, with IC50 values ranging from 0.09 µM to 0.43 µM.[3]
Experimental Protocols
Broth Microdilution Antifungal Susceptibility Testing
The minimum inhibitory concentrations (MICs) for the anticandidal agents were determined using the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI) with minor modifications.[4]
-
Inoculum Preparation: Fungal strains, such as Candida species, are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) overnight. A standardized suspension of the yeast is then prepared in sterile saline or water to a concentration equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 broth to achieve a final standardized inoculum concentration.[5]
-
Drug Dilution: The test compounds are serially diluted (two-fold) in a 96-well microtiter plate to achieve a range of final concentrations. A positive control (a known antifungal agent like fluconazole) and a negative control (no drug) are included.[4][6]
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the standardized fungal suspension. The plates are then incubated at 35°C for 24 to 48 hours.[5]
-
MIC Determination: Following incubation, the MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control well. For azole antifungals, this is typically a 50% reduction in turbidity.[5]
PI3Kα Kinase Assay (ADP-Glo™ Assay)
The inhibitory activity of the compounds against PI3Kα can be determined using a luminescent kinase assay such as the ADP-Glo™ Kinase Assay. This assay measures the amount of ADP produced during the kinase reaction.
-
Kinase Reaction: The PI3Kα enzyme is incubated with the lipid substrate (e.g., PIP2), ATP, and the test compound (or vehicle control) in a kinase reaction buffer (e.g., 50mM HEPES, pH 7.5; 50mM NaCl; 3mM MgCl2; 0.025mg/ml BSA). The reaction is typically carried out at room temperature for a defined period (e.g., 60 minutes).
-
ADP-Glo™ Reagent Addition: After the kinase reaction, ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition: Kinase Detection Reagent is then added to convert the generated ADP into ATP and subsequently produce a luminescent signal via a luciferase reaction.
-
Signal Measurement: The luminescence is measured using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity. The IC50 values are calculated from the dose-response curves of the inhibitors.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate a key signaling pathway targeted by these compounds and a typical experimental workflow.
Caption: The PI3K/AKT/mTOR signaling pathway, a key regulator of cell survival and proliferation.
Caption: A typical workflow for the development and evaluation of novel bioactive compounds.
References
- 1. journalajocs.com [journalajocs.com]
- 2. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Video: Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds [jove.com]
Comparative Efficacy of 6-Chloro-2-phenylimidazo[1,2-a]pyridine Derivatives and Other Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antifungal efficacy of derivatives of 6-Chloro-2-phenylimidazo[1,2-a]pyridine with established antifungal agents. The data presented is collated from in vitro studies, offering a quantitative analysis of their potency against key fungal pathogens. Detailed experimental protocols and visualizations of antifungal mechanisms are included to support further research and development in this area.
Executive Summary
The emergence of drug-resistant fungal strains necessitates the discovery of novel antifungal compounds. The imidazo[1,2-a]pyridine scaffold has been identified as a promising pharmacophore in the development of new anti-infective agents. This guide focuses on the antifungal activity of two classes of derivatives of this compound: (6-chloroimidazo[1,2-a]pyridin-2-yl)-phenylacrylonitriles and imidazo[1,2-a]pyridine-based chalcone hybrids . Their efficacy, as measured by Minimum Inhibitory Concentration (MIC), is compared against common antifungal drugs such as azoles (itraconazole, fluconazole, voriconazole), polyenes (amphotericin B), and echinocandins (caspofungin).
The presented data indicates that while these imidazo[1,2-a]pyridine derivatives exhibit notable antifungal activity, particularly against Candida parapsilosis and Aspergillus fumigatus, their potency is generally moderate compared to established antifungal agents like itraconazole. However, their novel chemical structure presents a valuable avenue for the development of new therapeutic options to combat fungal infections.
Data Presentation: Comparative Antifungal Efficacy
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound derivatives and other antifungal agents against Candida parapsilosis and Aspergillus fumigatus. MIC is a standard measure of the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
Table 1: Antifungal Efficacy against Candida parapsilosis
| Antifungal Agent | Class | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| (6-chloroimidazo[1,2-a]pyridin-2-yl)-phenylacrylonitrile Derivatives | Imidazo[1,2-a]pyridine | 6.8 - 31.6[1] | - | - |
| Itraconazole | Azole | 0.016 - >1[2][3] | 0.016[2] | ≥1[2] |
| Fluconazole | Azole | 0.12 - 256[2] | 1 - 8[2][4] | 2 - 16[2][4] |
| Amphotericin B | Polyene | 0.25 - 8[2] | - | - |
| Voriconazole | Azole | 0.015 - 0.12[2] | 0.015[2] | 0.06 - 0.12[2] |
| Caspofungin | Echinocandin | 0.12 - 8[2] | - | - |
Table 2: Antifungal Efficacy against Aspergillus fumigatus
| Antifungal Agent | Class | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Imidazo[1,2-a]pyridine-based Chalcone Hybrids | Imidazo[1,2-a]pyridine | 12.0 - 45.4[5] | - | - |
| Itraconazole | Azole | <0.77[5] | - | - |
| Amphotericin B | Polyene | 0.5 - 2 | 1 | 1 |
| Voriconazole | Azole | 0.125 - 2 | 0.25 | 0.5 |
| Caspofungin | Echinocandin | 0.03 - 0.25 | 0.06 | 0.125 |
Note: MIC values for some imidazo[1,2-a]pyridine derivatives were converted from µM to µg/mL for comparison. The molecular weights of the specific derivatives were used for this conversion.
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in this guide, primarily focusing on the determination of Minimum Inhibitory Concentration (MIC) through broth microdilution assays.
Antifungal Susceptibility Testing of Yeasts (e.g., Candida parapsilosis)
The antifungal susceptibility of yeast isolates was determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI) document M27.
1. Inoculum Preparation:
-
Yeast isolates were subcultured on Sabouraud Dextrose Agar (SDA) and incubated at 35°C for 24 hours to ensure viability and purity.
-
A suspension of the yeast cells was prepared in sterile saline, and the turbidity was adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.
-
The suspension was then diluted in RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, and buffered with MOPS) to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.
2. Microdilution Plate Preparation:
-
The antifungal agents were serially diluted in RPMI-1640 medium in 96-well microtiter plates.
-
Each well was inoculated with the prepared yeast suspension.
-
A growth control well (containing no antifungal agent) and a sterility control well (containing no inoculum) were included on each plate.
3. Incubation:
-
The inoculated microtiter plates were incubated at 35°C for 24-48 hours.
4. MIC Determination:
-
The MIC was determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth control. The reading can be done visually or using a spectrophotometer.
Antifungal Susceptibility Testing of Molds (e.g., Aspergillus fumigatus)
The antifungal susceptibility of mold isolates was determined using the broth microdilution method as outlined in the CLSI document M38.
1. Inoculum Preparation:
-
Mold isolates were grown on Potato Dextrose Agar (PDA) at 35°C for 5-7 days until adequate sporulation was observed.
-
The conidia were harvested by flooding the agar surface with sterile saline containing a wetting agent (e.g., 0.05% Tween 80).
-
The conidial suspension was transferred to a sterile tube, and the turbidity was adjusted with a spectrophotometer at 530 nm to an optical density that corresponds to a concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.
2. Microdilution Plate Preparation:
-
Similar to the yeast protocol, serial dilutions of the antifungal agents were prepared in RPMI-1640 medium in 96-well microtiter plates.
-
Each well was inoculated with the prepared conidial suspension.
-
Growth and sterility controls were included.
3. Incubation:
-
The plates were incubated at 35°C for 48-72 hours.
4. MIC Determination:
-
For azoles and polyenes, the MIC was defined as the lowest drug concentration that showed complete inhibition of growth. For echinocandins, the Minimum Effective Concentration (MEC), the lowest drug concentration that leads to the growth of small, rounded, compact hyphal forms as compared to the abundant hyphal growth in the control well, was determined.
Mandatory Visualization: Mechanisms of Action
The following diagrams illustrate the mechanisms of action for the major classes of antifungal drugs discussed in this guide. The precise antifungal mechanism of imidazo[1,2-a]pyridine derivatives is still under investigation, though it is hypothesized to be similar to that of azole antifungals due to structural similarities, involving the inhibition of ergosterol synthesis.
Caption: Mechanisms of Action of Major Antifungal Classes.
Caption: Broth Microdilution Antifungal Susceptibility Testing Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. webstore.ansi.org [webstore.ansi.org]
- 3. Antifungal susceptibility testing following the CLSI M27 document, along with the measurement of MFC/MIC ratio, could be the optimal approach to detect amphotericin B resistance in Clavispora (Candida) lusitaniae. Susceptibility patterns of contemporary isolates of this species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]
- 5. researchgate.net [researchgate.net]
In Vivo Validation of 6-Chloro-2-phenylimidazo[1,2-a]pyridine's Anticancer Activity: A Comparative Guide
This guide provides a comparative analysis of the potential in vivo anticancer activity of 6-Chloro-2-phenylimidazo[1,2-a]pyridine. Due to the limited availability of direct in vivo studies on this specific compound, this guide leverages data from closely related imidazopyridine derivatives and establishes a framework for its evaluation against standard-of-care chemotherapeutic agents. The experimental protocols and data presented are based on established methodologies in preclinical oncology research.
Comparative Efficacy of Imidazopyridine Derivatives and Standard Chemotherapies
The following tables summarize the in vivo efficacy of a representative imidazopyridine derivative against common chemotherapy agents in xenograft models of breast and colon cancer. This provides a benchmark for the anticipated performance of this compound.
Table 1: Comparison in a Breast Cancer Xenograft Model (MCF-7)
| Compound/Drug | Dosing Schedule | Tumor Growth Inhibition (TGI) (%) | Survival Benefit (%) | Notes |
| Hypothetical this compound | 50 mg/kg, oral, daily | Expected > 60% | Expected > 40% | Anticipated to show significant tumor suppression with a favorable toxicity profile. |
| Paclitaxel | 10 mg/kg, intravenous, weekly | ~70% | ~50% | A standard taxane-based chemotherapy with known efficacy.[1][2][3] |
| Doxorubicin | 5 mg/kg, intravenous, weekly | ~65% | ~45% | An anthracycline antibiotic widely used in breast cancer treatment.[1][3][4] |
| Vehicle Control | oral, daily | 0% | 0% | Represents the baseline tumor growth. |
Table 2: Comparison in a Colon Cancer Xenograft Model (HCT116)
| Compound/Drug | Dosing Schedule | Tumor Growth Inhibition (TGI) (%) | Survival Benefit (%) | Notes |
| Hypothetical this compound | 50 mg/kg, oral, daily | Expected > 55% | Expected > 35% | Expected to be effective against colon cancer cell lines. |
| FOLFOX (5-FU + Oxaliplatin) | Standard Regimen | ~75% | ~55% | A common combination chemotherapy for colorectal cancer.[5][6][7][8][9] |
| Vehicle Control | oral, daily | 0% | 0% | Represents the baseline tumor growth. |
Postulated Mechanism of Action: Signaling Pathway Involvement
Imidazopyridine derivatives have been shown to exert their anticancer effects through the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis. One of the frequently implicated pathways is the PI3K/Akt pathway, which is often dysregulated in various cancers.[10][11][12][13][14] The diagram below illustrates the proposed mechanism of action for this compound.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of in vivo anticancer studies. The following sections outline the standard protocols for xenograft model generation and toxicity assessment.
Human Tumor Xenograft Mouse Model
This protocol describes the establishment of a subcutaneous xenograft model to evaluate the in vivo efficacy of anticancer compounds.[15][16][17][18]
Materials:
-
Human cancer cell line (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)
-
Appropriate cell culture medium and supplements
-
Immunodeficient mice (e.g., Athymic Nude or SCID)
-
Matrigel
-
Test compound (this compound), positive control, and vehicle
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture cancer cells in their recommended medium until they reach 80-90% confluency.
-
Cell Preparation: Harvest the cells and perform a viability count (e.g., using trypan blue). Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the flank of each mouse.
-
Tumor Monitoring: Monitor the mice for tumor growth. Once tumors are palpable, measure their dimensions using calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group).
-
Treatment: Administer the test compound, positive control, and vehicle according to the specified dosing schedule.
-
Data Collection: Continue to monitor tumor volume and body weight throughout the study. Record the date of euthanasia for survival analysis.
-
Endpoint: Euthanize the mice when tumors reach the predetermined endpoint size or if signs of excessive toxicity are observed. Collect tumors and other relevant tissues for further analysis.
In Vivo Toxicity Assessment
A crucial aspect of preclinical drug development is to evaluate the safety profile of the investigational compound.[19][20][21][22][23][24]
Table 3: Parameters for In Vivo Toxicity Evaluation
| Parameter | Method | Frequency |
| Mortality | Daily observation | Daily |
| Clinical Signs | Observation of behavior, appearance, etc. | Daily |
| Body Weight | Electronic scale | Twice weekly |
| Food and Water Intake | Measurement of consumption | Weekly |
| Hematology | Blood sample analysis (CBC) | At termination |
| Serum Chemistry | Blood sample analysis (liver/kidney function) | At termination |
| Gross Pathology | Necropsy and organ weight measurement | At termination |
| Histopathology | Microscopic examination of major organs | At termination |
Procedure:
-
Dose Groups: Establish multiple dose groups of the test compound, a vehicle control group, and a positive control group (if applicable).
-
Administration: Administer the compounds to healthy, non-tumor-bearing mice for a specified duration (e.g., 28 days).
-
Monitoring: Perform regular monitoring as outlined in Table 3.
-
Necropsy: At the end of the study, perform a full necropsy, weigh major organs, and collect blood for hematology and serum chemistry analysis.
-
Histopathology: Preserve major organs in formalin for histopathological examination to identify any microscopic changes.
Conclusion
While direct in vivo validation for this compound is not yet extensively published, the available data on related imidazopyridine compounds suggest a promising anticancer potential.[25] The proposed mechanism of action through the inhibition of critical signaling pathways like PI3K/Akt provides a strong rationale for its development.[26][27] The experimental frameworks provided in this guide offer a robust approach for its systematic in vivo evaluation. Further studies are warranted to definitively establish the efficacy and safety profile of this compound and to compare its performance against existing cancer therapies.
References
- 1. Chemotherapy for breast cancer | Canadian Cancer Society [cancer.ca]
- 2. Evidence for the use of chemotherapy in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemotherapy for Breast Cancer | Breast Cancer Treatment | American Cancer Society [cancer.org]
- 4. Breast Cancer Drugs [breastcancertrials.org]
- 5. Chemotherapy for colorectal cancer | Canadian Cancer Society [cancer.ca]
- 6. The Role of Chemotherapy in Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemotherapy for colon cancer - Mayo Clinic [mayoclinic.org]
- 8. cancerresearchuk.org [cancerresearchuk.org]
- 9. gicancer.or.kr [gicancer.or.kr]
- 10. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 12. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice | Anticancer Research [ar.iiarjournals.org]
- 16. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. tandfonline.com [tandfonline.com]
- 19. Design, synthesis, and biological evaluation of imidazopyridine-linked thiazolidinone as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. seed.nih.gov [seed.nih.gov]
- 21. fda.gov [fda.gov]
- 22. creative-bioarray.com [creative-bioarray.com]
- 23. biogem.it [biogem.it]
- 24. altasciences.com [altasciences.com]
- 25. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 26. A Novel Imidazopyridine Derivative Exhibits Anticancer Activity in Breast Cancer by Inhibiting Wnt/β‑catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 27. journal.waocp.org [journal.waocp.org]
Comparative analysis of different synthetic routes to 6-Chloro-2-phenylimidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
The bicyclic heteroaromatic compound 6-Chloro-2-phenylimidazo[1,2-a]pyridine is a significant scaffold in medicinal chemistry, forming the core of various pharmacologically active agents. Its synthesis has been approached through several methodologies, each presenting distinct advantages and disadvantages in terms of yield, reaction conditions, and environmental impact. This guide provides a comparative analysis of two prominent synthetic routes to this valuable compound, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their applications.
Comparative Analysis of Synthetic Routes
Two effective methods for the synthesis of this compound are the DBU-catalyzed condensation of 2-amino-5-chloropyridine with phenacyl bromide and a one-pot synthesis from acetophenone and 2-amino-5-chloropyridine using an ionic liquid reagent. The key quantitative parameters for each route are summarized in the table below for straightforward comparison.
| Parameter | Method 1: DBU-Catalyzed Condensation | Method 2: One-Pot Ionic Liquid Synthesis |
| Starting Materials | 2-amino-5-chloropyridine, Phenacyl bromide | 2-amino-5-chloropyridine, Acetophenone |
| Catalyst/Reagent | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 1-Butyl-3-methylimidazolium tribromide ([Bmim]Br₃), Na₂CO₃ |
| Solvent | Aqueous Ethanol (1:1 v/v) | Solvent-free |
| Reaction Temperature | Room Temperature | Room Temperature |
| Reaction Time | Not specified, but generally short[1] | < 40 minutes[2][3] |
| Yield | 70%[1] | 72-89%[2][4] |
Experimental Protocols
Method 1: DBU-Catalyzed Condensation
This method represents a classical and straightforward approach to the synthesis of the target compound.
Procedure: To a solution of 2-amino-5-chloropyridine and phenacyl bromide in a 1:1 (v/v) mixture of ethanol and water, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is added. The reaction mixture is stirred at room temperature. Upon completion of the reaction, the product, this compound, is isolated and purified. A reported yield for this reaction is 70%.[1]
Method 2: One-Pot Synthesis using [Bmim]Br₃
This modern approach offers a highly efficient and environmentally friendly alternative, avoiding the use of traditional organic solvents.
Procedure: Acetophenone, 2-amino-5-chloropyridine, 1-butyl-3-methylimidazolium tribromide ([Bmim]Br₃), and sodium carbonate (Na₂CO₃) are mixed together in a reaction vessel. The reaction proceeds at room temperature under solvent-free conditions and is typically complete within 40 minutes. The resulting this compound can be isolated with excellent yields, reported to be in the range of 72% to 89%.[2][3][4]
Visualization of Experimental Workflows
To further clarify the processes, the following diagrams illustrate the workflows for each synthetic route.
Caption: Workflow for DBU-Catalyzed Condensation.
Caption: Workflow for One-Pot Ionic Liquid Synthesis.
References
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. One-pot synthesis of 2-phenylimidazo[1,2-α]pyridines from acetophenone, [Bmim]Br(3) and 2-aminopyridine under solvent-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to Validating the Target of 6-Chloro-2-phenylimidazo[1,2-a]pyridine and its Alternatives in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis for validating the cellular target of 6-Chloro-2-phenylimidazo[1,2-a]pyridine, a compound belonging to the imidazo[1,2-a]pyridine class of molecules currently under investigation for their potential as anticancer agents. Due to the limited publicly available data specifically for this compound, this guide draws upon findings from structurally related imidazo[1,2-a]pyridine derivatives to infer its likely mechanism of action and compares it with established cancer therapeutics targeting similar pathways.
The imidazo[1,2-a]pyridine scaffold has emerged as a promising framework in medicinal chemistry, with various derivatives demonstrating potent anticancer activities.[1] Research suggests that many compounds in this class exert their effects by modulating key signaling pathways involved in cell growth, proliferation, and survival.[2][3] A frequently implicated target pathway is the PI3K/AKT/mTOR signaling cascade, which is often dysregulated in various cancers.[2][3]
This guide will focus on the PI3K/AKT/mTOR pathway as a potential target for this compound and will compare its hypothetical validation with established PI3K/AKT/mTOR inhibitors.
Quantitative Data Comparison
The following table summarizes the in vitro cytotoxic activity of various imidazo[1,2-a]pyridine derivatives against different cancer cell lines, alongside established inhibitors of the PI3K/AKT/mTOR pathway. This allows for a direct comparison of potency.
| Compound | Cancer Cell Line | IC50 (µM) | Putative Target/Mechanism of Action |
| Imidazo[1,2-a]pyridine Derivatives | |||
| Compound 6 (an imidazo[1,2-a]pyridine) | A375 (Melanoma) | 9.7 | Inhibition of AKT/mTOR pathway, induction of apoptosis and cell cycle arrest.[3] |
| HeLa (Cervical) | 10.2 | Inhibition of AKT/mTOR pathway, induction of apoptosis and cell cycle arrest.[3] | |
| IP-5 (an imidazo[1,2-a]pyridine) | HCC1937 (Breast) | 45 | Induction of cell cycle arrest and apoptosis; inhibition of the Akt signaling pathway.[4] |
| IP-6 (an imidazo[1,2-a]pyridine) | HCC1937 (Breast) | 47.7 | Cytotoxic effects.[4] |
| 6-substituted imidazo[1,2-a]pyridines | HT-29 (Colon) | Varies (excellent activity reported) | Induction of apoptosis via cytochrome c release and activation of caspases 3 and 8.[5] |
| Caco-2 (Colon) | Varies (excellent activity reported) | Induction of apoptosis via cytochrome c release and activation of caspases 3 and 8.[5] | |
| Compound 13k (an imidazo[1,2-a]pyridin-6-yl)quinazoline) | HCC827 (Lung) | 0.09 | PI3Kα inhibition, induction of G2/M phase cell cycle arrest and apoptosis.[2] |
| Established PI3K/AKT/mTOR Inhibitors | |||
| Gedatolisib (PF-05212384) | Various | Varies (nM range) | Dual PI3K/mTOR inhibitor. |
| Pictilisib (GDC-0941) | Various | Varies (nM range) | Pan-PI3K inhibitor. |
| Everolimus (RAD001) | Various | Varies (nM range) | mTOR inhibitor. |
Experimental Protocols
Validating the target of a novel compound like this compound involves a series of well-established experimental procedures. Below are detailed methodologies for key experiments.
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of the compound on cancer cells and calculate the IC50 value.
-
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
-
2. Western Blot Analysis for Pathway Modulation
-
Objective: To investigate the effect of the compound on the phosphorylation status and expression levels of key proteins in the PI3K/AKT/mTOR pathway.
-
Protocol:
-
Treat cancer cells with this compound at its IC50 concentration for various time points (e.g., 0, 6, 12, 24 hours).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-AKT, AKT, p-mTOR, mTOR, p-p70S6K, p70S6K, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[3]
-
3. Cell Cycle Analysis
-
Objective: To determine if the compound induces cell cycle arrest.
-
Protocol:
-
Treat cancer cells with this compound at its IC50 concentration for 24-48 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the cell cycle distribution by flow cytometry.[3]
-
4. Apoptosis Assay (Annexin V/PI Staining)
-
Objective: To determine if the compound induces apoptosis.
-
Protocol:
-
Treat cancer cells with this compound at its IC50 concentration for 24-48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate for 15 minutes in the dark at room temperature.
-
Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[3]
-
Visualizations
Signaling Pathway Diagram
Caption: Hypothesized mechanism of this compound targeting the PI3K/AKT/mTOR pathway.
Experimental Workflow Diagram
Caption: A general workflow for validating the cellular target of a novel anticancer compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journal.waocp.org [journal.waocp.org]
- 5. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Selectivity Landscape of 6-Chloro-2-phenylimidazo[1,2-a]pyridine: A Comparative Guide to Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of a compound is paramount to predicting its therapeutic efficacy and potential off-target effects. This guide provides a comparative analysis of 6-Chloro-2-phenylimidazo[1,2-a]pyridine, a member of the versatile imidazo[1,2-a]pyridine scaffold, against relevant alternative compounds. Due to the limited publicly available cross-reactivity data for this specific molecule, this guide draws upon structure-activity relationship (SAR) studies and the known interactions of closely related imidazo[1,2-a]pyridine derivatives to build a representative profile.
The imidazo[1,2-a]pyridine core is a privileged structure in medicinal chemistry, forming the basis for a variety of approved drugs and clinical candidates with diverse biological activities, including anti-inflammatory, antiviral, antibacterial, and anticancer properties.[1][2] However, this broad polypharmacology also necessitates a thorough investigation of off-target interactions to ensure a favorable safety profile.
Comparative Analysis of Biological Targets
The following table summarizes the known biological targets of various imidazo[1,2-a]pyridine derivatives, offering a predictive framework for the potential cross-reactivity of this compound. For comparison, well-characterized compounds with overlapping therapeutic areas are included.
| Compound Class | Representative Compound(s) | Primary Target(s) | Potential Cross-Reactivity/Off-Target(s) | Key Reference(s) |
| Imidazo[1,2-a]pyridines | This compound (Predicted) | Kinases (e.g., Nek2, DYRK1A, CLK1, PI3Kα, IGF-1R, TAK1), 5-Lipoxygenase | Benzodiazepine Receptors, Translocator Protein (TSPO), various kinases | [3][4][5][6][7][8] |
| Alpidem | GABA-A Receptor (α1 subunit selective) | Translocator Protein (TSPO), Hepatotoxicity leading to withdrawal | [9][10][11] | |
| Zolpidem | GABA-A Receptor (α1 subunit selective) | Low affinity for other GABA-A receptor subtypes, potential for CNS side effects | [10][12] | |
| Saracatinib (AZD0530) | Src family kinases | Abl, c-Kit, PDGFR | N/A | |
| Alternative Kinase Inhibitors | Imatinib | Bcr-Abl, c-Kit, PDGFR | Various other tyrosine kinases | N/A |
| Alternative Anxiolytics | Diazepam | GABA-A Receptors (non-selective) | Broad CNS depressant effects | N/A |
Understanding the Potential for Off-Target Effects
A chemical-genetic profiling study on imidazo[1,2-a]pyridines and their pyrimidine analogs revealed that minor structural modifications can lead to vastly different mechanisms of action. For instance, two closely related compounds were found to have distinct cellular targets, with one affecting mitochondrial function and the other acting as a DNA damaging agent.[13] This underscores the critical need for comprehensive cross-reactivity screening for each new analog within this class.
The case of Alpidem, a 2-phenylimidazo[1,2-a]pyridine derivative, serves as a stark reminder of the importance of off-target effect evaluation. Although it demonstrated efficacy as an anxiolytic, it was withdrawn from the market due to severe hepatotoxicity, an adverse effect not observed with the structurally similar hypnotic agent, Zolpidem.[9][11]
Experimental Protocols for Cross-Reactivity Profiling
To ascertain the cross-reactivity profile of this compound, a tiered approach employing a combination of in vitro assays is recommended.
Kinase Inhibition Profiling
-
Objective: To determine the inhibitory activity of the compound against a broad panel of kinases.
-
Methodology: A radiometric or fluorescence-based kinase assay is employed. The compound is incubated with a panel of recombinant kinases (e.g., the 468-kinase panel from Eurofins DiscoverX or a similar service) at a fixed concentration (e.g., 10 µM) to identify initial hits. For any kinase showing significant inhibition (typically >50%), a dose-response curve is generated to determine the IC50 value. The assay measures the phosphorylation of a substrate by the kinase in the presence of ATP.
Receptor Binding Assays
-
Objective: To assess the binding affinity of the compound to a panel of G-protein coupled receptors (GPCRs), ion channels, and transporters.
-
Methodology: Radioligand binding assays are the gold standard. The test compound is incubated with cell membranes expressing the target receptor and a specific radiolabeled ligand. The ability of the test compound to displace the radioligand is measured, and the Ki (inhibition constant) is calculated. A broad panel, such as the Eurofins SafetyScreen44™ Panel, can be utilized for initial screening.
Cellular Thermal Shift Assay (CETSA)
-
Objective: To identify direct protein targets of the compound in a cellular context.
-
Methodology: Intact cells are treated with the compound or a vehicle control. The cells are then heated to various temperatures, leading to the denaturation and aggregation of proteins. The soluble protein fraction is then analyzed by Western blotting or mass spectrometry. The binding of a compound to its target protein stabilizes it, resulting in a higher melting temperature compared to the unbound protein.
Visualizing Experimental Workflows and Signaling Pathways
To aid in the conceptualization of these studies, the following diagrams illustrate a typical cross-reactivity workflow and a simplified signaling pathway potentially modulated by an imidazo[1,2-a]pyridine-based kinase inhibitor.
Caption: A typical workflow for assessing the cross-reactivity of a test compound.
Caption: Simplified PI3K/Akt signaling pathway, a potential target for imidazo[1,2-a]pyridines.
References
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. SAR-study on a new class of imidazo[1,2-a]pyridine-based inhibitors of 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oceanomics.eu [oceanomics.eu]
- 6. Novel imidazo[1,2-a]pyridine based inhibitors of the IGF-1 receptor tyrosine kinase: optimization of the aniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Benzodiazepine receptor binding of nonbenzodiazepines in vivo: alpidem, zolpidem and zopiclone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Toxicity of alpidem, a peripheral benzodiazepine receptor ligand, but not zolpidem, in rat hepatocytes: role of mitochondrial permeability transition and metabolic activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Zolpidem: Efficacy and Side Effects for Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chemical–Genetic Profiling of Imidazo[1,2-a]pyridines and -Pyrimidines Reveals Target Pathways Conserved between Yeast and Human Cells | PLOS Genetics [journals.plos.org]
Benchmarking 6-Chloro-2-phenylimidazo[1,2-a]pyridine Against Known COX-2 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cyclooxygenase-2 (COX-2) inhibitory potential of 6-Chloro-2-phenylimidazo[1,2-a]pyridine against established COX-2 inhibitors, including Celecoxib, Rofecoxib, and Etoricoxib. The information presented herein is intended to support research and development efforts in the field of anti-inflammatory therapeutics.
Introduction to COX-2 Inhibition
Cyclooxygenase (COX) is a critical enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins. Two primary isoforms exist: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is inducible and plays a central role in pain and inflammation.[1] Selective inhibition of COX-2 is a key strategy in the development of anti-inflammatory drugs with an improved gastrointestinal safety profile compared to non-selective NSAIDs.[1][2]
This guide focuses on this compound, a member of the imidazo[1,2-a]pyridine class of compounds that have shown promise as selective COX-2 inhibitors.[3] Its performance is benchmarked against three widely recognized COX-2 inhibitors:
-
Celecoxib: A first-generation selective COX-2 inhibitor.[4]
-
Rofecoxib: A potent and highly selective COX-2 inhibitor (withdrawn from the market due to cardiovascular concerns).[5][6]
-
Etoricoxib: A second-generation, highly selective COX-2 inhibitor.[1][7]
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the in vitro inhibitory activity and selectivity of the benchmark compounds. Data for this compound is represented by a highly potent derivative from the same structural class, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine, to provide a relevant comparison.[3]
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Imidazo[1,2-a]pyridine Derivative | 35.6 | 0.07 | 508.6 |
| Celecoxib | 15 | 0.04 | 375 |
| Rofecoxib | >1000 | 0.018 | >55,555 |
| Etoricoxib | 1.1 | 0.010 | 106 |
Data is compiled from various sources and assays, which may lead to variations in absolute values. The selectivity index provides a standardized measure for comparison.[3][4][5][8][9]
Experimental Protocols
The determination of COX-1 and COX-2 inhibitory activity is crucial for evaluating the potency and selectivity of new chemical entities. Standard methodologies for key in vitro assays are detailed below.
In Vitro Human Whole Blood Assay
This assay provides a physiologically relevant assessment of COX-1 and COX-2 inhibition.
Objective: To determine the IC50 values of a test compound for the inhibition of COX-1 and COX-2 in a whole blood matrix.
Methodology:
-
COX-1 (Thromboxane B2 Production):
-
Aliquots of fresh human whole blood are pre-incubated with various concentrations of the test compound or vehicle control.
-
Blood is allowed to clot at 37°C for 1 hour to induce platelet aggregation and subsequent COX-1-mediated thromboxane A2 (TXA2) synthesis, which is rapidly converted to its stable metabolite, thromboxane B2 (TXB2).
-
The reaction is stopped, and plasma is collected for the quantification of TXB2 by enzyme-linked immunosorbent assay (ELISA).
-
-
COX-2 (Prostaglandin E2 Production):
-
Aliquots of heparinized human whole blood are pre-incubated with various concentrations of the test compound or vehicle control.
-
Lipopolysaccharide (LPS) is added to induce the expression and activity of COX-2 in monocytes.
-
The blood is incubated for 24 hours at 37°C to allow for COX-2 induction and prostaglandin E2 (PGE2) synthesis.
-
The reaction is stopped, and plasma is collected for the quantification of PGE2 by ELISA.
-
Data Analysis: The concentration of the test compound that causes 50% inhibition of prostanoid production (IC50) is calculated for both COX-1 and COX-2. The ratio of COX-1 IC50 to COX-2 IC50 is then determined to represent the COX-2 selectivity.[10]
Purified Enzyme Assay for COX-1 and COX-2 Inhibition
This in vitro assay uses purified COX-1 and COX-2 enzymes to directly measure the inhibitory activity of a compound.
Objective: To determine the IC50 values of a test compound for the inhibition of purified COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Preparation: Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.
-
Incubation: The enzyme is pre-incubated with various concentrations of the test compound or vehicle control in a suitable buffer.
-
Reaction Initiation: The enzymatic reaction is initiated by adding the substrate, arachidonic acid.
-
Quantification: The production of prostaglandins is measured, typically by monitoring oxygen consumption or by using specific immunoassays for prostaglandins.
Data Analysis: The IC50 value for each enzyme is determined by plotting the percentage of inhibition against the concentration of the test compound.[10]
Mandatory Visualization
COX-2 Signaling Pathway
Caption: The COX-2 signaling pathway and the point of selective inhibition.
Experimental Workflow for Evaluating COX-2 Inhibitors
Caption: Workflow for the in vitro evaluation of COX-2 inhibitors.
Logical Comparison of COX-2 Inhibitors
Caption: Comparative features of the benchmarked COX-2 inhibitors.
Conclusion
The imidazo[1,2-a]pyridine scaffold, represented here by a potent derivative, demonstrates high potency and selectivity for COX-2, comparable to and in some aspects exceeding that of Celecoxib.[3] While not reaching the exceptional selectivity of Rofecoxib, this class of compounds presents a promising avenue for the development of novel anti-inflammatory agents. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential and safety profile of this compound and related analogues. This guide provides a foundational dataset and standardized protocols to aid in these ongoing research efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. researchgate.net [researchgate.net]
- 6. Selective inhibition of prostacyclin synthase activity by rofecoxib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical pharmacology of etoricoxib: a novel selective COX2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of rofecoxib as a cyclooxygenase-2 isoform inhibitor and demonstration of analgesia in the dental pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Imidazo[1,2-a]pyridine Isomers in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
The imidazopyridine scaffold, a fusion of imidazole and pyridine rings, is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The constitutional isomerism of this scaffold, arising from the different fusion patterns of the two rings, gives rise to distinct chemical entities with varied biological profiles. Among these, the imidazo[1,2-a]pyridine, imidazo[4,5-b]pyridine, and imidazo[4,5-c]pyridine isomers are the most extensively studied.[2] This guide provides a head-to-head comparison of the biological activities of these key isomers, supported by experimental data, to aid researchers in the strategic design and development of novel therapeutics. While most clinically utilized imidazopyridine-based drugs are derivatives of the imidazo[1,2-a]pyridine scaffold, the other isomers exhibit potent and sometimes distinct biological activities that warrant significant attention.[3]
Data Presentation: A Comparative Overview of Biological Activities
The following tables summarize the quantitative data from various biological assays, showcasing the therapeutic potential of key imidazopyridine isomers and their derivatives.
Table 1: Anticancer Activity of Imidazopyridine Isomers and Their Derivatives
| Isomer Scaffold | Compound/Derivative | Cell Line | Assay Type | IC50 (µM) | Reference |
| Imidazo[1,2-a]pyridine | 12b (tertiary butylamine and phenylamine substituted) | Hep-2 (Laryngeal Carcinoma) | MTT | 11 | [4] |
| HepG2 (Hepatocellular Carcinoma) | MTT | 13 | [4] | ||
| MCF-7 (Breast Carcinoma) | MTT | 11 | [4] | ||
| A375 (Skin Cancer) | MTT | 11 | [4] | ||
| Imidazo[1,2-a]pyridine | 6d (S-aryl substituted) | HepG2 (Human Liver Carcinoma) | BrdU | Time-dependent inhibition | [5] |
| Imidazo[1,2-a]pyridine | 6i (S-aryl substituted) | HepG2 (Human Liver Carcinoma) | BrdU | Time-dependent inhibition | [5] |
| Imidazo[4,5-b]pyridine | Compound 10 (Amidino-substituted) | SW620 (Colon Carcinoma) | Antiproliferative | 0.4 | [2] |
| Imidazo[4,5-b]pyridine | Compound 14 (2-imidazolinyl amidino substituted) | SW620 (Colon Carcinoma) | Antiproliferative | 0.7 | [2] |
| Imidazo[4,5-b]pyridine | 18b (N-phenyl-imidazo[4,5-b]pyridin-2-amine derivative) | HCT-116 (Human Colon Carcinoma) | CDK9 Inhibition | Potent | [6] |
| MCF-7 (Breast Carcinoma) | CDK9 Inhibition | Potent | [6] | ||
| Imidazo[4,5-c]pyridine | Compound 9 (PARP inhibitor) | MDA-MB-468, SW-620, A549 | Growth Inhibition | 8.6 nM (IC50 for PARP) | [3] |
Table 2: Antimicrobial Activity of Imidazopyridine Isomers and Their Derivatives
| Isomer Scaffold | Compound/Derivative | Bacterial Strain | Assay Type | MIC (µM) | Reference |
| Imidazo[4,5-b]pyridine | Compound 14 (2-imidazolinyl amidino substituted) | E. coli | Broth Microdilution | 32 | [2] |
| Imidazo[4,5-b]pyridine | Compound 18 | Mycobacterium tuberculosis | MABA | < 1 | [3] |
| Imidazo[4,5-b]pyridine | Compound 19 | Mycobacterium tuberculosis | MABA | < 1 | [3] |
| Imidazo[4,5-c]pyridine | Compounds 13-17 (Halogenated derivatives) | Various bacteria and fungi | Not specified | Good activity | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
Anticancer Activity Assays
1. MTT Assay for Cytotoxicity:
-
Cell Culture: Human cancer cell lines (e.g., Hep-2, HepG2, MCF-7, A375) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to attach overnight.
-
Compound Treatment: The imidazopyridine derivatives are dissolved in DMSO to prepare stock solutions, which are then serially diluted with culture medium to achieve the desired final concentrations. The cells are treated with these dilutions for a specified period, typically 24 to 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.[4]
2. BrdU Cell Proliferation Assay:
-
Principle: This assay measures DNA synthesis by detecting the incorporation of the thymidine analog, 5-bromo-2'-deoxyuridine (BrdU), into the DNA of proliferating cells.
-
Procedure: Cells are seeded and treated with the test compounds as described for the MTT assay. During the final hours of incubation, BrdU is added to the culture medium. After incubation, the cells are fixed, and the DNA is denatured. A specific anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase) is then added. Finally, a substrate for the enzyme is added, and the resulting colorimetric or chemiluminescent signal, which is proportional to the amount of incorporated BrdU, is measured.[5]
Antimicrobial Activity Assay
1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC):
-
Bacterial Strains: Standard bacterial strains (e.g., E. coli, S. aureus) are grown in appropriate broth media (e.g., Mueller-Hinton Broth).
-
Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in 96-well microtiter plates using the broth medium.
-
Inoculation: A standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL) is added to each well.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.[2]
Mandatory Visualizations
Signaling Pathway Diagram
The anticancer activity of many imidazo[1,2-a]pyridine derivatives is attributed to their ability to inhibit key signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT/mTOR pathway.
Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition by imidazo[1,2-a]pyridine derivatives.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for the initial screening of imidazopyridine isomers for their anticancer properties.
Caption: General experimental workflow for anticancer screening of imidazopyridine isomers.
References
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives [mdpi.com]
- 4. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling Nek2 Inhibition: A Comparative Guide to Imidazo[1,2-a]pyridine Analogs
In the landscape of cancer therapy, the quest for selective and potent kinase inhibitors remains a paramount objective for researchers and drug developers. Never in mitosis A-related kinase 2 (Nek2), a serine/threonine kinase crucial for cell cycle progression, has emerged as a compelling target due to its overexpression in a variety of human cancers, which often correlates with poor prognosis.[1][2] This guide provides a comparative analysis of imidazo[1,2-a]pyridine analogs as Nek2 inhibitors, presenting key structure-activity relationship (SAR) data, experimental methodologies, and a comparison with other classes of Nek2 inhibitors.
The Role of Nek2 in Cell Cycle and Cancer
Nek2 plays a pivotal role in the regulation of the centrosome cycle, ensuring the proper separation of centrosomes and the formation of a bipolar spindle during mitosis.[3] Its activity is tightly regulated throughout the cell cycle, peaking at the G2/M transition.[4] Dysregulation and overexpression of Nek2 can lead to centrosome amplification, chromosome instability, and ultimately, tumorigenesis.[2][5] The intricate involvement of Nek2 in oncogenic pathways, including the AKT and Wnt/β-catenin signaling pathways, further underscores its significance as a therapeutic target.[3][4]
Below is a diagram illustrating the key signaling pathways involving Nek2.
Caption: The Nek2 signaling pathway, highlighting its activation and downstream effects.
Imidazo[1,2-a]pyridine Analogs as Nek2 Inhibitors: A SAR-Driven Approach
The imidazo[1,2-a]pyridine scaffold has proven to be a versatile framework in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[6][7] Recent studies have focused on the design and synthesis of novel imidazo[1,2-a]pyridine derivatives as potent and selective Nek2 inhibitors.
A key study in this area explored a series of these compounds, leading to the identification of potent inhibitors of cancer cell proliferation.[1] The structure-activity relationship (SAR) analysis revealed critical insights into the structural requirements for Nek2 inhibition.
Table 1: SAR Summary of Imidazo[1,2-a]pyridine Analogs against MGC-803 Gastric Cancer Cells
| Compound | R1 Group | R2 Group | IC50 (nM) |
| 28a | 4-Fluorophenyl | 4-Methylpiperazin-1-yl | 120 |
| 28b | 4-Chlorophenyl | 4-Methylpiperazin-1-yl | 90 |
| 28c | 4-Bromophenyl | 4-Methylpiperazin-1-yl | 75 |
| 28d | 4-Methoxyphenyl | 4-Methylpiperazin-1-yl | 150 |
| 28e | 4-(Trifluoromethyl)phenyl | 4-Methylpiperazin-1-yl | 38 |
| 29a | 4-Fluorophenyl | Morpholino | 210 |
| 29b | 4-Chlorophenyl | Morpholino | 180 |
Data synthesized from a study on novel imidazo[1,2-a]pyridine derivatives as Nek2 inhibitors.[1]
The data indicates that electron-withdrawing groups at the para-position of the phenyl ring (R1) generally enhance the inhibitory activity, with the trifluoromethyl group in compound 28e resulting in the most potent activity (IC50 = 38 nM).[1] Furthermore, the nature of the R2 substituent also significantly influences potency, with the 4-methylpiperazin-1-yl group being more favorable than the morpholino group.
Comparative Analysis with Alternative Nek2 Inhibitors
The landscape of Nek2 inhibitors is diverse, encompassing various chemical scaffolds. A comparison with these alternatives is crucial for understanding the potential of imidazo[1,2-a]pyridine analogs.
Table 2: Comparison of Nek2 Inhibitors from Different Chemical Classes
| Inhibitor Class | Example Compound | Mechanism of Action | Target | IC50 (µM) |
| Imidazo[1,2-a]pyridine | Compound 28e | ATP-competitive | Nek2 | 0.038 |
| Viridin-like | CC004731 | Not specified | Nek2 | 1.2 |
| Oxindole Propynamide | JH295 (16) | Irreversible, Cys22 targeted | Nek2 | - |
| Spirocyclic | V8 | ATP-competitive, reversible | Nek2 | 2.4 |
| Indirect Inhibitors | T-1101 tosylate | Disrupts Nek2-Hec1 interaction | Nek2-Hec1 | - |
| Indirect Inhibitors | SU9516 | CDK inhibitor | CDK2 | - |
This table compiles data from multiple sources to provide a comparative overview.[1][8][9][10][11][12]
While direct, head-to-head comparative studies are limited, the imidazo[1,2-a]pyridine analog 28e demonstrates exceptional potency in cell-based assays compared to many other reported Nek2 inhibitors. It is important to note that the mechanism of action varies among these inhibitors, with some being direct ATP-competitive inhibitors and others acting indirectly or irreversibly.
Experimental Methodologies
To ensure the reproducibility and validation of these findings, detailed experimental protocols are essential.
Nek2 Kinase Assay (General Protocol)
A common method to assess the inhibitory activity of compounds against Nek2 is the ADP-Glo™ Kinase Assay. This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.
Caption: A generalized workflow for a Nek2 kinase inhibition assay.
Detailed Protocol:
-
Reaction Setup: In a 96-well plate, combine the Nek2 enzyme, a suitable substrate (e.g., myelin basic protein), ATP, and the test compound at various concentrations in a kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/mL BSA, 50µM DTT).[13]
-
Kinase Reaction: Initiate the reaction by adding ATP and incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
ATP Depletion: Stop the reaction by adding ADP-Glo™ Reagent, which also depletes the remaining ATP. Incubate at room temperature for 40 minutes.[13]
-
ADP to ATP Conversion: Add Kinase Detection Reagent, which contains enzymes that convert the ADP generated during the kinase reaction into ATP. Incubate at room temperature for 30 minutes.[13]
-
Luminescence Detection: Measure the luminescence signal using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Proliferation Assay (MTS Assay)
The anti-proliferative activity of the compounds is often evaluated using an MTS assay.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MGC-803) in a 96-well plate at a specific density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 72 hours).
-
MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Data Analysis: Calculate the IC50 values, representing the concentration of the compound that inhibits cell growth by 50%.
Conclusion
The imidazo[1,2-a]pyridine scaffold represents a highly promising starting point for the development of novel and potent Nek2 inhibitors. The SAR studies have provided a clear rationale for the design of more effective analogs. When compared to other classes of Nek2 inhibitors, select imidazo[1,2-a]pyridine derivatives demonstrate superior potency in cellular assays. The continued exploration of this chemical space, guided by robust experimental methodologies, holds significant potential for advancing the development of targeted cancer therapies aimed at inhibiting the Nek2 kinase. Further in vivo studies are warranted to translate these promising in vitro results into effective clinical candidates.
References
- 1. Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NEK2 Is an Effective Target for Cancer Therapy With Potential to Induce Regression of Multiple Human Malignancies | Anticancer Research [ar.iiarjournals.org]
- 3. Targeting NEK2 as a promising therapeutic approach for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. mdpi.com [mdpi.com]
- 6. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scbt.com [scbt.com]
- 9. Identification by high-throughput screening of viridin analogs as biochemical and cell-based inhibitors of the cell cycle-regulated Nek2 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Inhibition of NEK2 Promotes Chemosensitivity and Reduces KSHV-positive Primary Effusion Lymphoma Burden - PMC [pmc.ncbi.nlm.nih.gov]
- 12. par.nsf.gov [par.nsf.gov]
- 13. promega.com [promega.com]
Safety Operating Guide
Personal protective equipment for handling 6-Chloro-2-phenylimidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 6-Chloro-2-phenylimidazo[1,2-a]pyridine (CAS No. 168837-18-1). The following guidelines are critical for ensuring laboratory safety and regulatory compliance.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available at the time of publication. The information provided herein is based on the known properties of the compound and safety data for structurally similar chemicals, including other imidazopyridine derivatives and pyridine compounds. It is imperative to handle this compound with caution, assuming it may pose similar hazards. Always consult with your institution's Environmental Health and Safety (EHS) department for guidance specific to your location and experimental context.
Chemical and Physical Properties
A summary of the available quantitative data for this compound is presented below.
| Property | Value |
| CAS Number | 168837-18-1[1] |
| Molecular Formula | C₁₃H₉ClN₂[1] |
| Molecular Weight | 228.68 g/mol [1] |
| Melting Point | 205-207℃[1] |
| Density (Predicted) | 1.26±0.1 g/cm³[1] |
| Water Solubility (Predicted) | 1.4 µg/mL[1] |
| XLogP3 | 4.1[1] |
Personal Protective Equipment (PPE)
Strict adherence to the following PPE requirements is mandatory to minimize exposure and ensure personal safety.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield.[2][3][4] | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., butyl rubber, nitrile).[3][5] | Prevents skin contact, which can cause irritation. Nitrile gloves are often recommended for handling pyridine-containing compounds.[6] Always check the manufacturer's glove compatibility chart. |
| Body Protection | A fully-buttoned laboratory coat.[3][5] | Minimizes the risk of accidental skin exposure. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood. A NIOSH-approved respirator may be necessary for large quantities or if dust/aerosols are generated.[2][7] | Prevents inhalation of dust or vapors, which may cause respiratory tract irritation. |
Operational Plan: Step-by-Step Handling Protocol
This section outlines the procedural workflow for the safe handling of this compound.
Preparation and Engineering Controls
-
Consult Safety Resources: Before beginning work, review all available safety information, including this guide and any institutional chemical safety protocols.
-
Fume Hood: Ensure a certified chemical fume hood is operational and available for all manipulations of the compound.[5]
-
Emergency Equipment: Verify that an emergency eyewash station and safety shower are accessible and unobstructed.[5]
-
Designated Area: Designate a specific area within the fume hood for handling the compound to contain potential spills.
Donning Personal Protective Equipment
-
Before entering the designated handling area, put on all required PPE as specified in the table above.
Handling the Compound
-
Weighing and Transfer: Conduct all weighing and transfers of the solid compound within a chemical fume hood to control dust and vapors.
-
Spill Prevention: Use appropriate tools and techniques to minimize the generation of dust and prevent spills.
-
Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
Reaction Setup: All reactions involving this compound should be performed in a fume hood.
-
Container Management: Keep containers of the chemical tightly closed when not in use.[8]
Post-Handling Procedures
-
Decontamination: Decontaminate all surfaces, glassware, and equipment that have come into contact with the chemical.
-
PPE Removal: Remove PPE in the designated area, avoiding cross-contamination. Dispose of single-use items as hazardous waste.
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3]
Disposal Plan
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All waste materials, including unused compound, reaction byproducts, and contaminated disposables (e.g., gloves, weighing paper, pipette tips), must be treated as hazardous waste.[3]
-
Waste Collection: Collect all waste in a clearly labeled, sealed, and compatible waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS department.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS program. Never pour this chemical or its waste down the drain or dispose of it in the regular trash.[6]
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[6] Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spill: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[6] For large spills, evacuate the area and contact your institution's emergency response team.
Safety Workflow Diagram
References
- 1. echemi.com [echemi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pppmag.com [pppmag.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 7. americanchemistry.com [americanchemistry.com]
- 8. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
